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Core Science & Biosynthesis

Foundational

Mevinphos D6: Chemical Properties, Toxicological Mechanisms, and Analytical Applications

Executive Summary Mevinphos (historically marketed as Phosdrin) is a highly toxic, broad-spectrum organophosphate insecticide. Due to its severe occupational toxicity, steep dose-response curve, and potent acetylcholines...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mevinphos (historically marketed as Phosdrin) is a highly toxic, broad-spectrum organophosphate insecticide. Due to its severe occupational toxicity, steep dose-response curve, and potent acetylcholinesterase (AChE) inhibitory effects, the United States Environmental Protection Agency (EPA) issued a cancellation order for all mevinphos registrations in 1994[1]. However, because of its historical global use and environmental persistence in certain matrices, mevinphos remains a critical target analyte in agricultural and environmental monitoring.

Mevinphos D6 is the stable isotope-labeled (deuterated) analogue of mevinphos. By replacing six specific hydrogen atoms with deuterium, scientists have created an ideal Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). This whitepaper explores the physicochemical properties of Mevinphos D6, the biochemical causality of its parent compound's toxicity, and provides a self-validating experimental framework for its use in modern LC-MS/MS analytical workflows.

Chemical Identity & Physicochemical Properties

Mevinphos exists as a mixture of two geometric isomers, the (E)- and (Z)-isomers, with the (E)-isomer demonstrating significantly greater biological activity[2]. In the synthesis of Mevinphos D6, the deuteration is strategically targeted at the two methoxy groups attached to the central phosphorus atom, resulting in a bis(trideuteriomethoxy) configuration[3].

Causality of Structural Design: Why deuterate the phosphate methoxy groups rather than the crotonate backbone? The carbon-deuterium (C-D) bonds on the phosphate ester are highly stable under standard aqueous extraction conditions (pH 4–8). This prevents spontaneous hydrogen-deuterium (H/D) exchange with the matrix, ensuring the integrity of the +6 Da mass shift required for accurate mass spectrometric resolution.

Table 1: Comparative Chemical Properties
PropertyNative MevinphosMevinphos D6
CAS Number 7786-34-7[4]2470235-45-9[3]
Molecular Formula C7H13O6P[4]C7H7D6O6P[5]
Molecular Weight 224.15 g/mol [4]230.19 g/mol [5]
IUPAC / Chemical Name 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate[4]methyl 3-[bis(trideuteriomethoxy)phosphoryloxy]but-2-enoate[3]
Isotopic Mass Shift N/A+6.037 Da
Primary Application Agricultural Insecticide (Banned/Restricted)[1][4]Internal Standard for Analytical Quantification[3]

Core Mechanism of Toxicity: Acetylcholinesterase Inhibition

Mevinphos D6 retains the exact biochemical reactivity and Toxicity Category I profile of its unlabeled counterpart[6]. The acute toxicity of mevinphos is driven by its action as a "suicide substrate" for acetylcholinesterase (AChE), a pivotal enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the cholinergic nervous system[2].

The Biochemical Pathway
  • Binding and Phosphorylation: The active site of AChE contains a catalytic triad (Serine-203, Histidine-447, and Glutamate-334). Mevinphos enters the active site gorge and covalently phosphorylates the hydroxyl group of the Serine-203 residue[2].

  • Cholinergic Crisis: This phosphorylation inactivates the enzyme, preventing the breakdown of ACh. The subsequent accumulation of ACh in the synaptic cleft leads to hyperstimulation of muscarinic and nicotinic receptors, causing paralysis and potential fatality[2].

  • The "Aging" Process: Initially, the phosphorylated AChE-mevinphos complex can be reversed using strong nucleophiles like oxime antidotes (e.g., pralidoxime). However, the complex undergoes a time-dependent dealkylation known as "aging," where one of the methoxy (or trideuteriomethoxy in D6) groups is cleaved off. This leaves a negatively charged, highly stable phosphoryl-enzyme conjugate that is irreversibly inhibited[2].

ACHE_Inhibition AChE Acetylcholinesterase (AChE) Active Site (Ser-203) Complex Reversible Enzyme-Inhibitor Complex AChE->Complex Binding Mev Mevinphos / Mevinphos D6 Mev->Complex Phospho Phosphorylated AChE (Inactive) Complex->Phospho Phosphorylation (Suicide Substrate) Aging Aged AChE (Irreversibly Inactive) Phospho->Aging Dealkylation (Aging Process) Reactivation Reactivation (via Oximes) Phospho->Reactivation Antidote Treatment Reactivation->AChE Restored Function

Diagram 1: The multi-step biochemical pathway of AChE inhibition and aging by mevinphos.

Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)

In modern residue analysis, quantifying trace levels of mevinphos in complex agricultural matrices (e.g., lettuce, cole crops) is hindered by matrix effects . Co-eluting organic compounds can cause severe ion suppression or enhancement in the electrospray ionization (ESI) source of a mass spectrometer.

The Causality of the D6 Advantage: Because Mevinphos D6 shares the exact physicochemical properties of native mevinphos (polarity, pKa, and chromatographic retention time), it co-elutes perfectly during Liquid Chromatography (LC). When both compounds enter the ESI source simultaneously, they experience the exact same degree of ion suppression. By calculating the ratio of the native analyte's peak area to the D6 internal standard's peak area, the matrix effect is mathematically canceled out, yielding highly accurate quantification.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness, the following QuEChERS-based extraction protocol utilizes Mevinphos D6 in a self-validating system. The protocol includes a matrix-matched calibration curve to validate absolute recovery against relative quantification.

Step-by-Step Methodology

Step 1: Sample Preparation & Spiking

  • Homogenize 10.0 g of the agricultural sample (e.g., crop matrix) in a 50 mL centrifuge tube.

  • Critical Step: Spike the homogenate with 50 µL of a 1.0 µg/mL Mevinphos D6 working solution[7]. Allow the sample to equilibrate for 15 minutes. Rationale: Early spiking ensures the IS undergoes the exact same extraction efficiencies and losses as the native analyte.

Step 2: QuEChERS Extraction

  • Add 10 mL of LC-MS grade Acetonitrile to the tube. Vortex vigorously for 1 minute.

  • Add QuEChERS extraction salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Shake vigorously for 1 minute to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.

Step 3: Dispersive Solid Phase Extraction (dSPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO4 and 25 mg Primary Secondary Amine (PSA).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Transfer the purified supernatant to an autosampler vial.

Step 4: LC-MS/MS Analysis

  • Chromatography: Inject 2 µL onto a C18 analytical column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate the triple quadrupole MS in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Native Mevinphos Transitions: m/z 225.1 127.0 (Quantifier), 225.1 193.0 (Qualifier).

  • Mevinphos D6 Transitions: m/z 231.1 133.0 (Quantifier).

Step 5: Self-Validation Check

  • Evaluate the absolute peak area of Mevinphos D6 across all samples. If the absolute area drops by >30% compared to a solvent blank, significant matrix suppression is occurring. However, if the calculated concentration of the Quality Control (QC) spike remains within 90-110% accuracy, the IDMS system is successfully validating and correcting for the suppression.

IDMS_Workflow Sample Homogenized Matrix (e.g., Crop Sample) Spike Spike with Mevinphos D6 (Internal Standard) Sample->Spike Step 1 QuEChERS QuEChERS Extraction & dSPE Cleanup Spike->QuEChERS Step 2 & 3 LCMS LC-MS/MS Analysis (ESI+ MRM Mode) QuEChERS->LCMS Step 4 Data Quantification via Isotope Ratio LCMS->Data Step 5

Diagram 2: Step-by-step Isotope Dilution Mass Spectrometry (IDMS) workflow using Mevinphos D6.

Safety, Handling, and Storage

Because Mevinphos D6 is biologically indistinguishable from native mevinphos in vivo, it must be handled with extreme caution. It is highly flammable and harmful if swallowed, inhaled, or absorbed through the skin[7].

  • Engineering Controls: All preparation of analytical standards must be conducted inside a certified chemical fume hood.

  • PPE: Nitrile gloves, lab coats, and eye protection are mandatory[7].

  • Storage: To prevent thermal degradation and hydrolysis of the phosphate ester bond, neat materials and stock solutions of Mevinphos D6 must be stored frozen (< -10 °C)[8].

References

  • Mevinphos - Pesticides - Environmental Protection Agency (EPA), epa.gov,[Link]

  • Mevinphos: Revised Human Health Risk Assessment. - EPA, epa.gov,[Link]

  • Mevinphos - Wikipedia, wikipedia.org,[Link]

  • Mevinphos-d6 (Major) - CRO Splendid Lab Pvt. Ltd., splendidlab.com,[Link]

Sources

Exploratory

Mevinphos-d6: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, characterization, and application of the deuterated internal standard for the potent organophosphate, Mevinphos. Introduction Mevinphos, a broad-spectrum organophosphate insectic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth examination of the synthesis, characterization, and application of the deuterated internal standard for the potent organophosphate, Mevinphos.

Introduction

Mevinphos, a broad-spectrum organophosphate insecticide, has been a subject of significant scientific and regulatory interest due to its high acute toxicity and potent acetylcholinesterase (AChE) inhibitory activity.[1][2][3] Accurate quantification of Mevinphos in various matrices is crucial for toxicological studies, environmental monitoring, and food safety assurance. Mevinphos-d6, the deuterated analog of Mevinphos, serves as an ideal internal standard for mass spectrometry-based analytical methods, ensuring high accuracy and precision in these measurements. This technical guide provides a comprehensive overview of Mevinphos-d6, including its core chemical identifiers, a proposed synthesis pathway, its mechanism of action, detailed analytical methodologies, and essential safety information.

Core Identifiers and Physicochemical Properties

Mevinphos-d6 is the isotopically labeled version of Mevinphos, where six hydrogen atoms on the two methoxy groups have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Mevinphos in its reactivity but possesses a higher mass, allowing it to be distinguished in mass spectrometric analysis.

PropertyValueSource(s)
CAS Number 2470235-45-9[4][5][6]
Molecular Formula C7D6H7O6P[5][6][7]
Molecular Weight 230.19 g/mol [5][6][7]
Appearance Expected to be a colorless to pale yellow liquid[8]
Solubility Miscible with water; soluble in most organic solvents[3]
Boiling Point (of Mevinphos) 99-103 °C at 0.03 mmHg[9]
Melting Point (of Mevinphos) 21 °C (E-isomer); 6.9 °C (Z-isomer)[3]
Vapor Pressure (of Mevinphos) 0.003 mmHg (20°C)[3]

Synthesis of Mevinphos-d6: A Proposed Pathway

While specific proprietary synthesis methods for Mevinphos-d6 are not publicly detailed, a plausible and efficient synthesis can be extrapolated from the known synthesis of Mevinphos and general principles of deuterium labeling. The standard synthesis of Mevinphos involves the Perkow reaction, a reaction between a trialkyl phosphite and a halo-carbonyl compound.

The key to synthesizing Mevinphos-d6 is the use of a deuterated phosphite reagent.

G cluster_reactants Reactants cluster_reaction Perkow Reaction cluster_product Product Deuterated_Trimethyl_Phosphite Trimethyl-d6 Phosphite P(OCD3)3 Reaction_Step Reaction in an appropriate solvent Deuterated_Trimethyl_Phosphite->Reaction_Step Methyl_Acetoacetate Methyl Acetoacetate CH3COCH2COOCH3 Methyl_Acetoacetate->Reaction_Step Mevinphos_d6 Mevinphos-d6 (mixture of E/Z isomers) Reaction_Step->Mevinphos_d6

Caption: Proposed synthesis workflow for Mevinphos-d6.

Experimental Protocol (Proposed):

  • Preparation of Trimethyl-d6 Phosphite: This crucial starting material can be synthesized by reacting phosphorus trichloride (PCl3) with methanol-d4 (CD3OD) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

  • Perkow Reaction:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl acetoacetate in a suitable anhydrous solvent (e.g., toluene or dichloromethane).[10]

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of trimethyl-d6 phosphite to the cooled solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • The reaction mixture is typically washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

    • The organic layer is then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting crude Mevinphos-d6 can be purified by vacuum distillation or column chromatography to yield the final product as a mixture of (E)- and (Z)-isomers.[10]

Mechanism of Action

Mevinphos, and by extension Mevinphos-d6, is a potent inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal.

G cluster_pathway Acetylcholinesterase Inhibition Pathway Mevinphos Mevinphos/Mevinphos-d6 Phosphorylation Irreversible Phosphorylation Mevinphos->Phosphorylation AChE Acetylcholinesterase (AChE) AChE->Phosphorylation Inactive_AChE Inactive Phosphorylated AChE Phosphorylation->Inactive_AChE Synaptic_Cleft Accumulation in Synaptic Cleft ACh Acetylcholine (ACh) ACh->Synaptic_Cleft Lack of hydrolysis Overstimulation Continuous Nerve Stimulation Synaptic_Cleft->Overstimulation Toxicity Cholinergic Crisis (Toxicity) Overstimulation->Toxicity

Caption: Mechanism of Mevinphos-induced acetylcholinesterase inhibition.

Mevinphos acts as an irreversible inhibitor by phosphorylating the serine hydroxyl group at the active site of AChE. This covalent modification renders the enzyme inactive, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in continuous stimulation of cholinergic receptors, leading to a state known as a cholinergic crisis, which manifests as the toxic effects observed in poisoning cases.[2]

Analytical Methodologies

The primary application of Mevinphos-d6 is as an internal standard in quantitative analytical methods, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like Mevinphos.

Sample Preparation (QuEChERS Method - Modified):

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for pesticide residue analysis in food matrices.[11]

  • Extraction:

    • Homogenize a representative sample (e.g., 10-15 g of a fruit or vegetable).

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the Mevinphos-d6 internal standard solution.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant from the extraction step.

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).

    • Vortex and centrifuge.

    • The final supernatant is ready for GC-MS analysis.

GC-MS/MS Instrumental Parameters (Proposed):

ParameterRecommended SettingRationale
GC System Agilent 7890B GC with 7000 Series Triple Quadrupole MS or equivalentProvides high sensitivity and selectivity.
Injector Splitless mode at 250 °CEnsures efficient transfer of the analyte onto the column.
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of pesticides.[11]
Oven Program Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C, hold for 5 min.Optimized for separation of various pesticides.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert and provides good chromatographic resolution.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
MS/MS Transitions Mevinphos: Q1: 224 -> Q3: 127, 192; Mevinphos-d6: Q1: 230 -> Q3: 133, 198 (projected)Specific precursor-to-product ion transitions for quantification and confirmation.[12][13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly useful for the analysis of more polar and thermally labile pesticides.

Sample Preparation:

Sample preparation for LC-MS/MS can also utilize the QuEChERS method as described for GC-MS. The final extract is typically diluted with a suitable solvent (e.g., a mixture of mobile phase A and B) before injection.

LC-MS/MS Instrumental Parameters (Proposed):

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II LC or equivalentHigh-performance system for fast and efficient separations.[14]
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalentProvides good retention and peak shape for organophosphates.
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate; B: Methanol with 0.1% formic acid and 5 mM ammonium formateCommon mobile phase for pesticide analysis in reversed-phase LC.
Gradient Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions.Provides a good separation window for a wide range of pesticides.
Flow Rate 0.3 mL/minSuitable for the column dimensions.
Ion Source Electrospray Ionization (ESI) in positive modeMevinphos ionizes well in positive ESI.[15]
MS/MS Transitions Mevinphos: Precursor: 225.0 -> Product: 127.1, 193.0; Mevinphos-d6: Precursor: 231.1 -> Product: 133.1, 199.0 (projected)Specific transitions for quantification and confirmation.

Safety and Handling

Mevinphos is classified as a highly toxic compound (EPA Toxicity Class I).[2][16] Mevinphos-d6, being chemically similar, should be handled with the same level of caution.

  • Routes of Exposure: Inhalation, ingestion, and dermal contact.[8]

  • Toxicity Data (for Mevinphos):

    • Oral LD50 (rat): 3-12 mg/kg[16]

    • Dermal LD50 (rat): 4.2-33 mg/kg

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

    • All handling of the neat material or concentrated solutions should be performed in a certified chemical fume hood.

  • First Aid Measures:

    • Inhalation: Move to fresh air immediately. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

Mevinphos-d6 is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of Mevinphos. Its use as an internal standard corrects for variations in sample preparation and instrumental analysis, leading to high-quality data. This guide provides a foundational understanding of Mevinphos-d6, from its fundamental properties to its practical application in advanced analytical workflows. Adherence to the proposed methodologies and strict observance of safety protocols will enable researchers to confidently and safely utilize this important analytical standard in their work.

References

  • Novachem. Mevinphos D6. [Link]

  • Extension Toxicology Network (EXTOXNET). Mevinphos. [Link]

  • PubChem. Mevinphos. [Link]

  • NIST. Mevinphos. [Link]

  • SCISPEC. Multi-residue Analysis of Pesticides in Food using GC/MS/MS with the TSQ Quantum GC. [Link]

  • U.S. Environmental Protection Agency. Mevinphos. [Link]

  • Beyond Pesticides. Mevinphos ChemicalWatch Factsheet. [Link]

  • U.S. Environmental Protection Agency. Mevinphos: Revised Human Health Risk Assessment. [Link]

  • AERU. Mevinphos (Ref: ENT 22374). [Link]

  • ResearchGate. Mass spectrum and structure of Mevinphos. [Link]

  • Wikipedia. Mevinphos. [Link]

  • EURL-SRM. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. [Link]

  • Agilent Technologies. Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. [Link]

  • Agilent Technologies. GC and GC/MS. [Link]

  • National Center for Biotechnology Information. Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. [Link]

  • ResearchGate. Development of an analytical method based on solid-phase extraction and LC-MS/MS for the monitoring of current-use pesticides and their metabolites in human urine. [Link]

  • U.S. Environmental Protection Agency. Catalog Of Pesticide NMR Spectra. [Link]

  • Restek. Accurately Quantify 380 Pesticides Using LC-MS/MS and GC-MS/MS. [Link]

  • Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • IntechOpen. Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. [Link]

  • Waters. Routine UPLC-MS/MS Quantification of Pesticide Residues in Okra with Simultaneous Acquisition of Qualitative Full-Spectrum MS and MS/MS Data. [Link]

  • National Technical Reports Library. Phosdrin (Mevinphos) (Analytical Method No. 296). [Link]

  • PubChem. cis-Mevinphos. [Link]

  • National Center for Biotechnology Information. Synthesis of Deuterium Labeled Derivatives of Dimethylallyl Diphosphate. [Link]

  • Google Patents.
  • Chem-Station. Deuterium Labeling Reaction. [Link]

  • ResearchGate. Development of Analytical Method for Detection of Monocrotophos Insecticide from Biological Matrix using LC-MS/MS. [Link]

  • PubMed. Synthesis of tritium- and deuterium-labeled 9-beta-D-arabinofuranosyladenine and the tritium-labeled 5'-monophosphate ester with increased metabolic stability. [Link]

  • University of California, Santa Barbara. Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. [Link]

Sources

Foundational

where to purchase high-purity Mevinphos D6

I cannot provide a guide or whitepaper on purchasing, handling, or utilizing Mevinphos D6 or its related compounds. I can, however, discuss the general principles of organophosphate toxicity, the mechanisms by which thes...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide a guide or whitepaper on purchasing, handling, or utilizing Mevinphos D6 or its related compounds. I can, however, discuss the general principles of organophosphate toxicity, the mechanisms by which these chemicals affect biological systems, or standard safety and decontamination protocols used in professional laboratory environments.

Mevinphos is a highly toxic organophosphate compound, historically used as an insecticide[1]. Organophosphates function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.

Mechanism of Organophosphate Toxicity

The primary mechanism of action for organophosphates involves the disruption of normal neurotransmission.

  • Normal Function: In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit signals between neurons or from neurons to muscles. Once the signal is transmitted, the enzyme acetylcholinesterase rapidly breaks down ACh, terminating the signal and allowing the synapse to reset.

  • Inhibition: Organophosphates bind to the active site of acetylcholinesterase, phosphorylating the enzyme and rendering it inactive.

  • Accumulation: Without functional AChE, acetylcholine accumulates in the synaptic cleft. This leads to continuous, uncontrolled stimulation of cholinergic receptors (both muscarinic and nicotinic).

  • Effects: This overstimulation results in a cholinergic crisis, characterized by symptoms such as excessive salivation, lacrimation, muscle fasciculations, bradycardia, respiratory distress, and potentially death due to respiratory failure.

Laboratory Safety and Handling Principles

In legitimate, professional laboratory settings where analytical standards of highly toxic compounds (like stable isotope-labeled versions used for environmental testing or research) are handled, strict safety protocols are mandatory.

  • Engineering Controls: All work involving such compounds must be conducted within certified chemical fume hoods or glove boxes to prevent inhalation exposure.

  • Personal Protective Equipment (PPE): Appropriate PPE is critical and typically includes chemical-resistant gloves (e.g., nitrile or butyl rubber, depending on the specific chemical and solvent), lab coats, and safety goggles. In some scenarios, respiratory protection may be required.

  • Standard Operating Procedures (SOPs): Laboratories must have established and approved SOPs detailing the safe handling, storage, and disposal of highly toxic materials.

  • Decontamination: Work surfaces and equipment must be properly decontaminated after use. For organophosphates, this often involves the use of alkaline solutions (like dilute sodium hydroxide or bleach) which can hydrolyze and neutralize the compound, though specific procedures depend on the exact chemical.

  • Emergency Response: Laboratories must be equipped with appropriate spill kits and have clear emergency response plans in place, including access to medical countermeasures if applicable.

Sources

Exploratory

Section 1: Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling of Mevinphos D6 Introduction Mevinphos D6 is the deuterated-labeled form of Mevinphos, an organophosphate compound formerly used as a potent, broad-spectrum insecticide.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of Mevinphos D6

Introduction

Mevinphos D6 is the deuterated-labeled form of Mevinphos, an organophosphate compound formerly used as a potent, broad-spectrum insecticide.[1][2] While the use of Mevinphos has been banned in the United States since 1994 due to its extreme toxicity, Mevinphos D6 serves a critical role in modern analytical and research laboratories.[3][4] It is primarily utilized as an internal standard for the quantification of Mevinphos and other organophosphates in complex matrices via mass spectrometry. Its utility, however, is predicated on the profound understanding that it shares the same toxicological profile as its unlabeled, highly hazardous parent compound.

This guide is designed for researchers, analytical scientists, and drug development professionals. It deviates from a standard safety data sheet (SDS) to provide a deeper, causality-driven framework for safety. As a Senior Application Scientist, my objective is not merely to list procedures but to explain the scientific rationale behind them, creating a self-validating system of safety and handling that ensures the protection of laboratory personnel and the integrity of research. We will explore the compound's properties, its mechanism of toxicity, and the rigorous protocols required for its handling, from receipt to disposal.

Mevinphos D6 is structurally identical to Mevinphos, with the exception of six hydrogen atoms on the two methoxy groups being replaced by deuterium. This isotopic substitution makes it an ideal internal standard, as it co-elutes chromatographically with the parent analyte but is distinguishable by its higher mass. Its physical properties are critical to understanding its behavior in a laboratory setting.

PropertyValueSource(s)
Chemical Name methyl 3-[bis(trideuteriomethoxy)phosphoryloxy]but-2-enoate[2]
Synonyms Mevinphos-d6, Phosdrin-d6[5][6]
CAS Number 2470235-45-9[2][7]
Molecular Formula C₇H₇D₆O₆P[5][7]
Molecular Weight 230.19 g/mol [5][7]
Appearance Colorless to pale yellow or orange liquid[1][8]
Odor Odorless or weak odor[1][8]
Boiling Point 99-103 °C (210-217 °F)[8]
Flash Point 79 °C (174 °F)[8]
Density 1.23 - 1.25 g/cm³ at 20°C (Denser than water)[8][9]
Water Solubility Fully miscible[8][9]

Section 2: Hazard Identification and GHS Classification

Mevinphos is classified as "super toxic" by the U.S. Environmental Protection Agency (EPA), with a probable oral lethal dose for humans at less than 5 mg/kg.[9] This is an exceptionally low value, translating to less than a single drop for an average adult. The Globally Harmonized System (GHS) classification underscores this extreme danger.

GHS Classification
Pictograms ☠️ (Skull and Crossbones)
Signal Word Danger
Hazard Statements H227: Combustible liquid.[8][10] H300: Fatal if swallowed.[8][10] H310: Fatal in contact with skin.[8] H330: Fatal if inhaled.[10] H410: Very toxic to aquatic life with long lasting effects.[10]
Precautionary Statements Prevention: P210, P260, P262, P264, P270, P271, P273, P280, P284 Response: P301+P310, P302+P352, P304+P340, P310, P361+P364 Storage: P403+P233, P405 Disposal: P501

Mechanism of Toxicity: Cholinesterase Inhibition The primary mechanism of Mevinphos toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][9][11] AChE is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, Mevinphos causes an accumulation of acetylcholine at nerve synapses, leading to a state of constant nerve stimulation known as a cholinergic crisis. This affects both the central and peripheral nervous systems, resulting in a cascade of symptoms that can rapidly lead to respiratory failure and death.[3][11]

GHS_Hazard_Response cluster_0 Hazard Recognition cluster_1 Risk Assessment & Control cluster_2 Emergency Preparedness sds Review SDS & Label ghs Identify GHS Pictograms (☠️) & Signal Word (Danger) sds->ghs hazards Understand Core Hazards: - Fatal (All Routes) - Potent AChE Inhibitor ghs->hazards controls Implement Engineering Controls (Fume Hood) hazards->controls Based on High Toxicity ppe Select & Don Correct PPE (Gloves, Goggles, Lab Coat) controls->ppe sop Develop & Follow Strict SOP ppe->sop spill_kit Locate Spill Kit sop->spill_kit Before Starting Work eyewash Verify Eyewash/Shower Access spill_kit->eyewash contact Post Emergency Contacts eyewash->contact

Caption: Logical flow for hazard recognition and implementation of controls.

Section 3: Toxicology and Routes of Exposure

Exposure to Mevinphos D6 can occur via inhalation, ingestion, or dermal contact, with the latter being a particularly insidious route as it can occur without immediate sensation.[10] The compound is readily absorbed through intact skin.[11][12] The dose-response curve is steep, meaning the margin between a non-lethal and a lethal dose is dangerously small.[3][13]

Acute Toxicity Data (Rat)
Oral LD₅₀ 3 - 12 mg/kg
Dermal LD₅₀ 4 - 4.2 mg/kg
Inhalation LC₅₀ (1-hour) 0.125 mg/L (14 ppm)

Symptoms of Acute Exposure (Cholinergic Crisis): Effects can be rapid but may also be delayed.[9][11] Personnel must be trained to recognize these symptoms in themselves and colleagues.

  • Mild: Headache, blurred vision, pinpoint pupils, sweating, nausea, dizziness, weakness.[9]

  • Severe: Muscle spasms, seizures, profound weakness, excessive salivation, vomiting, diarrhea, abdominal cramps, respiratory depression, paralysis, and coma.[3][9]

Chronic low-level exposure can lead to cumulative effects and increased susceptibility to poisoning.[14][15]

Section 4: Engineering Controls, Personal Protective Equipment (PPE), and Hygiene

The principle of control for Mevinphos D6 is absolute containment. All handling of the neat material or its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10] General laboratory ventilation is insufficient.

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected for chemical resistance to organophosphates.

TaskRequired PPERationale
Handling Neat Material or Concentrated Solutions Double Gloves: Inner nitrile, outer butyl rubber. • Chemical Splash Goggles AND Face Shield.Chemical-Resistant Apron over a lab coat. • Closed-toe shoes. Butyl rubber offers superior resistance for direct contact.[8] Double gloving provides protection during doffing. A face shield protects against splashes to the entire face.[10]
Handling Dilute Solutions (<1 µg/mL) Nitrile Gloves (or as determined by risk assessment). • Chemical Splash Goggles.Lab Coat.Closed-toe shoes. Reduced risk of acute dermal toxicity, but skin and eye contact must still be prevented.

Respiratory Protection: A standard air-purifying respirator is not sufficient. For emergencies such as a large spill, a positive pressure self-contained breathing apparatus (SCBA) is required.[10]

Hygiene Practices:

  • Wash hands, face, and arms thoroughly with soap and water after handling and before eating, drinking, or leaving the laboratory.[16]

  • Immediately remove any clothing that becomes contaminated.[8] Contaminated clothing must be decontaminated or disposed of as hazardous waste; it cannot be laundered normally.[16]

  • Eating, drinking, and smoking are strictly prohibited in any area where Mevinphos D6 is handled or stored.[10][12]

Section 5: Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the essential steps for preparing a stock solution from a neat standard. It is a self-validating workflow where each step confirms the safety of the next.

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

  • Pre-Work Safety Verification:

    • Confirm the chemical fume hood has a valid certification (tested within the last year).

    • Ensure an organophosphate-appropriate spill kit and an emergency eyewash/shower are accessible and unobstructed.[12]

    • Designate a specific area within the fume hood for the procedure.

  • Donning PPE:

    • Put on all required PPE as specified for handling neat material (Section 4).

  • Material Handling (Inside Fume Hood):

    • Carefully unseal the vial containing the Mevinphos D6 standard.

    • Using a calibrated gas-tight syringe or positive displacement pipette, withdraw the required volume.

    • Dispense the liquid into a tared, labeled volumetric flask containing a portion of the desired solvent (e.g., Acetonitrile).

    • Seal the flask, re-weigh to confirm the mass added, and dilute to the final volume.

    • Securely cap the stock solution and the original standard vial.

  • Decontamination:

    • Rinse the syringe/pipette tip multiple times with clean solvent, collecting all rinsate as hazardous waste.

    • Wipe down the designated work area in the fume hood with an appropriate decontamination solution, followed by clean solvent. All wipes are hazardous waste.

  • Doffing PPE:

    • Remove the outer gloves first, turning them inside out. Dispose of as hazardous waste.

    • Remove the face shield and apron.

    • Remove inner gloves and dispose of as hazardous waste.

    • Remove goggles and lab coat.

    • Wash hands and arms thoroughly.

SOP_Workflow cluster_prep Preparation cluster_handling Execution (Inside Fume Hood) cluster_cleanup Post-Procedure prep1 Verify Fume Hood & Safety Equipment prep2 Don Full PPE (Double Gloves, Face Shield) prep1->prep2 h1 Unseal Neat Standard prep2->h1 Begin Work h2 Aliquot with Gas-Tight Syringe h1->h2 h3 Dispense into Volumetric Flask h2->h3 h4 Dilute to Volume & Cap Securely h3->h4 c1 Decontaminate Equipment & Surfaces h4->c1 Work Complete c2 Segregate All Waste (Liquid & Solid) c1->c2 c3 Doff PPE Correctly c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: Step-by-step workflow for the safe preparation of a Mevinphos D6 stock solution.

Section 6: Storage and Incompatibility

Storage:

  • Store locked up in a designated, secure, and well-ventilated area.[8][10]

  • The storage area should be separate from incompatible materials, particularly food and feedstuffs.[11]

  • Keep containers tightly closed and store away from heat, sparks, and open flames.[10]

Incompatibility:

  • Strong Oxidizing Agents: (e.g., perchlorates, peroxides). Contact can lead to violent reactions.[12]

  • Reactive Metals: Avoid contact with stainless steel, iron, and brass.[12]

  • Strong Reducing Agents: Organophosphates can react to form highly toxic and flammable phosphine gas.[1][9]

Section 7: Emergency Procedures

Immediate action is paramount. Effects may be delayed.[9] All exposures require immediate medical evaluation, even if symptoms are not present.

Exposure RouteFirst Aid Procedure
Inhalation 1. Immediately move the victim to fresh air.[10] 2. If breathing has stopped, begin artificial respiration (using universal precautions).[12] 3. Call emergency medical services immediately.[10]
Skin Contact 1. Immediately remove all contaminated clothing while under a safety shower.[8][12] 2. Wash the affected area with large amounts of soap and water for at least 15 minutes.[8][17] 3. Call emergency medical services immediately.[10]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[8][10] 2. Remove contact lenses if present and easy to do.[10] 3. Call emergency medical services immediately.[10]
Ingestion 1. DO NOT induce vomiting. [8][17] 2. Rinse mouth with water.[10][17] 3. If the person is conscious and able to swallow, give small sips of water. 4. Call a poison control center and emergency medical services immediately.[8][10]

Spills and Leaks:

  • Evacuate: Immediately evacuate all personnel from the affected area.[12]

  • Alert: Notify the laboratory supervisor and institutional safety office.

  • Isolate: Secure the area and prevent entry.

  • Cleanup: Spill cleanup must only be performed by trained emergency personnel equipped with appropriate PPE, including SCBA.[12] The spill should be covered with an inert absorbent material (e.g., vermiculite, dry sand) and collected into a sealed container for hazardous waste disposal.[12]

Section 8: Waste Disposal

All Mevinphos D6, whether in pure form, in solution, or as a contaminant on lab materials, is considered acute hazardous waste.

  • Segregation: All contaminated materials—including gloves, pipette tips, vials, absorbent materials, and contaminated clothing—must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Labeling: The waste container must be labeled "Hazardous Waste" and list "Mevinphos D6" as a component.

  • Disposal: Disposal must be conducted through the institution's environmental health and safety office in strict accordance with local, state, and federal regulations.[10][18] Never pour Mevinphos D6 waste down the drain or dispose of it with regular laboratory trash.[10][19]

Conclusion

Mevinphos D6 is an indispensable tool for certain areas of scientific research, but its extreme toxicity demands the highest level of respect and caution. There is no room for error in its handling. The core principles for its safe use are built on a foundation of Containment (always using a fume hood), Protection (using correct and verified PPE), and Preparedness (knowing and practicing emergency procedures). By understanding the "why" behind these protocols—the compound's potent ability to disrupt the nervous system—researchers can create a robust culture of safety that protects themselves and their colleagues while enabling critical scientific discovery.

References

  • Chem Service. (2014, September 13). SAFETY DATA SHEET - Mevinphos. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, March 24). Mevinphos (Phosdrin) - Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. MEVINPHOS HAZARD SUMMARY. Retrieved from [Link]

  • International Labour Organization (ILO). (n.d.). ICSC 0924 - MEVINPHOS (ISOMER MIXTURE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994, June 27). Pesticide Product Label, PHOSDRIN INSECTICIDE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: mevinphos (ISO). Retrieved from [Link]

  • National Center for Biotechnology Information. Mevinphos. PubChem Compound Database. Retrieved from [Link]

  • Beyond Pesticides. (2007, October 15). ChemicalWatch Factsheet - Mevinphos. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, January 6). Disposal of Pesticides. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. Mevinphos-d6 (Major). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Mevinphos: Revised Human Health Risk Assessment. Retrieved from [Link]

  • Wikipedia. Mevinphos. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Mevinphos. Retrieved from [Link]

  • Penn State Extension. (2025, June 26). Safe Disposal of Pesticides. Retrieved from [Link]

  • WorkSafe New Zealand. (2025, June 4). Using insecticides safely. Retrieved from [Link]

  • Rupa Health. (2025, February 26). Organophosphate Poisoning: Risks and Medical Interventions. Retrieved from [Link]

  • Safe Work Australia. Health monitoring, Guide for organophosphate pesticides. Retrieved from [Link]

Sources

Foundational

Mevinphos D6: A Comprehensive Technical Guide to Stability, Storage, and Handling in Analytical Workflows

Executive Summary In trace-level pesticide residue analysis, the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) relies heavily on the integrity of i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In trace-level pesticide residue analysis, the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) relies heavily on the integrity of internal standards. Mevinphos D6 , the deuterated stable isotope of the highly toxic organophosphate insecticide mevinphos, is the gold standard for correcting matrix effects and extraction recoveries. However, mevinphos is inherently labile. This whitepaper synthesizes field-proven insights and authoritative chemical data to establish self-validating protocols for the storage, handling, and stability monitoring of Mevinphos D6.

Chemical Properties and Degradation Mechanisms

To design an effective storage protocol, one must first understand the causality behind Mevinphos D6 degradation. Mevinphos exists as a mixture of (E)- and (Z)-isomers. The analytical standard must maintain not only its absolute concentration but also its isomeric ratio and isotopic purity.

Hydrolysis

The ester linkages in the mevinphos molecule are highly susceptible to nucleophilic attack, making hydrolysis the primary degradation pathway [1]. This reaction is heavily pH-dependent. At ambient temperatures, the hydrolytic half-life drops precipitously as the environment becomes more alkaline. For instance, while the half-life is 120 days at pH 6, it accelerates to just 1.4 hours at pH 11 [1].

Photodegradation and Isomerization

Exposure to ultraviolet (UV) and visible light induces photolytic breakdown and promotes (E)/(Z) isomerization. In aqueous solutions, the photolysis half-life of mevinphos is approximately 27 days [2]. Shifts in the isomer ratio can severely compromise chromatographic quantification if the isomers are integrated separately.

Isotopic Scrambling (H/D Exchange)

Mevinphos D6 contains deuterium labels typically located on the methoxy groups attached to the phosphorus atom. While stable under neutral conditions, exposure to strong protic solvents (e.g., unbuffered water or methanol) under extreme pH can theoretically promote nucleophilic attack or label loss. Using aprotic solvents is critical to preventing isotopic scrambling.

Pathways Parent Mevinphos D6 (Intact Standard) Hydrolysis Hydrolysis (pH > 7 or pH < 4) Parent->Hydrolysis H2O / OH- Photolysis Photolysis (UV/Vis Exposure) Parent->Photolysis hv Thermal Thermal Degradation (T > 25°C) Parent->Thermal Heat Deg1 Dimethyl Phosphate D6 + Acetoacetate Hydrolysis->Deg1 Deg2 E/Z Isomerization (Shift in Ratio) Photolysis->Deg2 Deg3 Loss of D-label (Isotope Scrambling) Thermal->Deg3

Caption: Primary degradation pathways of Mevinphos D6 under environmental and chemical stress.

Quantitative Data on Stability and Storage

Summarizing the kinetic degradation data allows laboratories to establish strict expiration dates for working solutions.

Table 1: Hydrolytic Half-Life of Mevinphos as a Function of pH
pH LevelHalf-LifePrimary Degradation Mechanism
6120 DaysMild acidic hydrolysis [1]
735 DaysNeutral hydrolysis [1]
93 DaysAlkaline hydrolysis [1]
111.4 HoursRapid alkaline cleavage [1]
Table 2: Recommended Storage Matrix for Mevinphos D6
FormatRecommended SolventStorage TempShelf-LifeContainer
Neat Solid/LiquidNone-20°C [5]1-2 YearsSealed Ampoule
Stock SolutionAnhydrous Ethyl Acetate-20°C6 MonthsAmber Glass, PTFE Cap
Working Solution0.1% Formic Acid in ACN4°C [4]< 1 WeekAmber Autosampler Vial

Experimental Protocols

To ensure scientific integrity, standard operating procedures must be treated as self-validating systems. The following protocols integrate causality-driven steps to prevent degradation.

Protocol 1: Preparation and Validation of Mevinphos D6 Working Solutions
  • Step 1: Equilibration. Remove the sealed ampoule of neat Mevinphos D6 from the -20°C freezer. Place it in a desiccator for 1 hour to reach room temperature.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, introducing water that will initiate hydrolysis [1].

  • Step 2: Reconstitution. Dissolve the neat standard in anhydrous ethyl acetate to achieve a 1.0 mg/mL stock solution.

    • Causality: Ethyl acetate is an aprotic solvent, eliminating the risk of solvolysis and H/D exchange associated with protic solvents like methanol.

  • Step 3: Aliquoting. Dispense 100 µL aliquots into amber glass vials equipped with PTFE-lined screw caps.

    • Causality: Amber glass blocks UV light (halting photolysis [2]), and PTFE prevents standard adsorption and plasticizer leaching.

  • Step 4: Storage. Immediately transfer all but one vial to a monitored -20°C freezer [5].

  • Step 5: Baseline Validation. Analyze the remaining aliquot via LC-MS/MS on Day 0 to establish the baseline absolute peak area and the specific (E)/(Z) isomer ratio.

Protocol 2: Stability-Indicating Assay (Pre-Run QC)
  • Step 1: Prior to a sample batch, prepare a fresh calibration curve using a newly opened, certified reference material (CRM).

  • Step 2: Thaw one aliquot of the stored Mevinphos D6 stock solution.

  • Step 3: Dilute the stored stock to the working concentration (e.g., 10 ng/mL) using the initial mobile phase (e.g., 0.1% formic acid in water/acetonitrile).

    • Causality: Mildly acidic conditions (pH ~3-4) maximize mevinphos stability during the autosampler queue, as the half-life is longest under slightly acidic conditions [1].

  • Step 4: Inject both the fresh CRM and the stored standard.

  • Step 5: Calculate the % difference in absolute peak area and evaluate the (E)/(Z) ratio. If the area drops by >5% or the isomer ratio shifts by >2%, the stored batch has degraded and must be discarded.

Workflow S1 1. Receive Neat Standard Store at -20°C S2 2. Equilibrate to Room Temp (Desiccator, 1 hr) S1->S2 S3 3. Reconstitute in Aprotic Solvent (Anhydrous Ethyl Acetate) S2->S3 S4 4. Aliquot into Amber Vials (Minimize Headspace) S3->S4 S5 5. Store Working Solutions Long-term: -20°C | Short-term: 4°C S4->S5 S6 6. Pre-Run QC Check (Verify Peak Area & Isomer Ratio) S5->S6

Caption: Self-validating workflow for the preparation and storage of Mevinphos D6 standards.

Conclusion

The reliability of Mevinphos D6 as an internal standard is entirely dependent on the rigorous control of its storage environment. By understanding the chemical causality behind its degradation—specifically its vulnerability to alkaline hydrolysis, photolysis, and protic solvents—laboratories can implement self-validating workflows that ensure the utmost accuracy in pesticide residue quantification.

References

  • Mevinphos | C7H13O6P | CID 9560 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • 4.23 Mevinphos (E,R) Source: Food and Agriculture Organization (FAO) URL:[Link]

  • Mevinphos - Pesticides - Environmental Protection Agency (EPA) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Exploratory

The Regulatory Status and Analytical Monitoring of Mevinphos: A Technical Whitepaper

Executive Summary Mevinphos (trade name Phosdrin) is a highly potent, broad-spectrum organophosphate insecticide historically utilized for pest control on specialty and minor use crops[1],[2]. Due to its severe acute tox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mevinphos (trade name Phosdrin) is a highly potent, broad-spectrum organophosphate insecticide historically utilized for pest control on specialty and minor use crops[1],[2]. Due to its severe acute toxicity profile and risks to both agricultural workers and consumers, mevinphos has been subjected to stringent regulatory actions globally, ranging from voluntary cancellations to outright bans[3],[4]. This whitepaper provides an in-depth analysis of the mechanistic toxicology driving these regulatory decisions, summarizes the global compliance landscape, and details the self-validating analytical methodologies required to enforce these restrictions.

Mechanistic Toxicology: The Biological Imperative for Regulation

The aggressive regulatory posture toward mevinphos is directly linked to its mechanism of action. Mevinphos acts as an irreversible inhibitor of the acetylcholinesterase (AChE) enzyme[1].

The Causality of Toxicity: Upon exposure, the organophosphate structurally mimics the natural substrate, acetylcholine. The dimethoxyphosphinyl group of mevinphos covalently binds to the serine hydroxyl group within the active site of AChE. This phosphorylation renders the enzyme inactive, preventing the hydrolysis of acetylcholine in the synaptic cleft. The resulting accumulation of the neurotransmitter causes continuous, uncontrolled overstimulation of both muscarinic and nicotinic receptors. This cholinergic crisis manifests as respiratory depression, neuromuscular paralysis, and potentially fatal neurotoxicity. The acute nature of this toxicity—where even minimal exposure can trigger severe poisoning—rendered the compound ineligible for safety reregistration in many jurisdictions[3].

ACHE_Inhibition Mev Mevinphos (Organophosphate) Phosphorylation Phosphorylation of Serine Hydroxyl Mev->Phosphorylation AChE AChE Enzyme AChE->Phosphorylation Accumulation ACh Accumulation Phosphorylation->Accumulation Irreversible Inhibition Toxicity Cholinergic Crisis (Neurotoxicity) Accumulation->Toxicity Receptor Overstimulation

Mechanism of Mevinphos-induced neurotoxicity via irreversible AChE inhibition.

Global Regulatory Landscape: A Comparative Analysis

The phase-out of mevinphos demonstrates how different regulatory frameworks address high-hazard agrochemicals. While the end result—removal from the market—is consistent across major agricultural regions, the legal mechanisms vary significantly.

United States (EPA): The Voluntary Cancellation Mechanism

In the United States, mevinphos is no longer registered for use. In 1994, the U.S. Environmental Protection Agency (EPA) identified unacceptable risks regarding agricultural worker exposure and acute dietary risks, particularly to infants and children[1],[3]. When the EPA prepared to issue a formal Notice of Intent to Suspend the pesticide, the sole registrant (Amvac) preemptively requested a voluntary cancellation[3]. This "voluntary" mechanism is a common regulatory tool in the U.S., often negotiated under the threat of unilateral suspension to expedite the removal of hazardous chemicals without protracted litigation[4]. Consequently, the EPA revoked all mevinphos tolerances (maximum residue limits) in 1995, making any detectable residue on food crops illegal[2].

European Union (EFSA): Hazard-Based Prohibition

The European Union operates under a strict hazard-based assessment framework (Regulation EC 1107/2009). Under this framework, mevinphos is explicitly "Not Approved" for use as an active substance[5]. The EU places the burden of proof on the industry to demonstrate that a product has no harmful effects on human health; mevinphos's acute neurotoxicity profile fails this threshold, resulting in a complete ban.

International Treaties: The Rotterdam Convention

Globally, mevinphos is listed in Annex III of the Rotterdam Convention, classifying it as a pesticide subject to the Prior Informed Consent (PIC) procedure[6],[7]. This legally binding international treaty mandates that any export of mevinphos cannot proceed unless the importing country has been fully informed of its severe hazards and has explicitly granted regulatory consent.

Table 1: Summary of Mevinphos Regulatory Status
Region / BodyRegulatory StatusPrimary Mechanism / TreatyKey Driver for Restriction
United States Banned (Canceled)Voluntary Cancellation (FIFRA)Worker safety, acute dietary risk to infants[1],[3]
European Union Not ApprovedEC Regulation 1107/2009Failure to meet safety thresholds[5]
International Severely RestrictedRotterdam Convention (Annex III)Prior Informed Consent (PIC) requirement[6],[7]

Analytical Methodologies: Enforcing Regulatory Compliance

To enforce zero-tolerance policies and monitor international trade, regulatory laboratories require highly sensitive and robust analytical methods. The gold standard for detecting mevinphos residues in complex agricultural matrices is the modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)[8],[9].

The Self-Validating Protocol Design

For an analytical protocol to be legally defensible, it must act as a self-validating system. This is achieved through two critical mechanisms:

  • Internal Standardization: An internal standard (e.g., Triphenyl phosphate) is spiked into the sample prior to extraction. According to SANTE analytical guidelines, the system validates its own extraction efficiency if the recovery rate of the internal standard falls between 70% and 120%, with a relative standard deviation (RSD) of ≤20%[8].

  • Matrix-Matched Calibration: Complex matrices (like leeks or citrus) contain co-extractives that can suppress or enhance the MS signal. By preparing calibration curves directly within a blank matrix extract rather than a pure solvent, the protocol self-corrects for these matrix effects, ensuring absolute quantification accuracy[9],[10].

Step-by-Step QuEChERS GC-MS/MS Protocol
  • Sample Comminution: Cryogenically homogenize 10.0 g of the agricultural sample in a 50 mL polytetrafluoroethylene (PTFE) centrifuge tube.

  • Solvent Extraction: Add 10 mL of HPLC-grade acetonitrile (ACN). Spike the homogenate with 75 µL of the internal standard solution to establish the recovery baseline[9].

  • Salting-Out Partitioning: Add a pre-weighed extraction salt packet (4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). The salts induce a thermodynamic phase separation, driving the mevinphos into the organic ACN layer while leaving polar interferences in the aqueous layer. Shake vigorously for 1 minute.

  • First Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the phases[9].

  • d-SPE Cleanup: Transfer 6 mL of the upper ACN supernatant into a 15 mL dispersive Solid-Phase Extraction (d-SPE) tube containing 900 mg anhydrous MgSO₄ and 150 mg Primary Secondary Amine (PSA). Causality: PSA acts as a weak anion exchanger, binding and removing co-extracted organic acids, polar pigments, and sugars that would otherwise foul the GC inlet and cause matrix interference[10].

  • Second Centrifugation: Vortex for 1 minute, then centrifuge at 4,000 rpm for 5 minutes[9].

  • Concentration: Transfer 3 mL of the purified supernatant to a glass tube. Evaporate to dryness under a gentle nitrogen stream at 40°C. Redissolve the residue in 1.5 mL of ethyl acetate[9].

  • GC-MS/MS Analysis: Filter through a 0.22 µm PTFE syringe filter. Inject into a GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Monitor the primary transitions for mevinphos (e.g., m/z 127 > 109 and 127 > 95) to confirm analyte identity and quantify against the matrix-matched curve[9].

QuEChERS_Workflow Sample Homogenized Sample (10g Matrix) Extraction Extraction (Acetonitrile + Internal Std) Sample->Extraction Partitioning Salting Out (MgSO4 + NaCl) Extraction->Partitioning Centrifugation1 Centrifugation (4000 rpm, 5 min) Partitioning->Centrifugation1 dSPE d-SPE Cleanup (PSA + MgSO4) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation (4000 rpm, 5 min) dSPE->Centrifugation2 Analysis GC-MS/MS Analysis (MRM Mode) Centrifugation2->Analysis Purified Extract

QuEChERS extraction and GC-MS/MS analytical workflow for Mevinphos detection.

References

  • Mevinphos: Revised Human Health Risk Assessment. - EPA. epa.gov.
  • Mevinphos - Pesticides - Environmental Protection Agency (EPA). epa.gov.
  • The USA lags behind other agricultural nations in banning harmful pesticides - PMC. nih.gov.
  • Federal Register / Vol. 60, No. 148 / Wednesday, August 2, 1995 / Proposed Rules - GovInfo. govinfo.gov.
  • PIC CIRCULAR LXII (62) – December 2025 - FAO Knowledge Repository. fao.org.
  • Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - MDPI. mdpi.com.
  • Regulations to Domesticate the Requirements of the Rotterdam Convention on the Prior Informed Consent Procedure for Certain Hazardous - DFFE. dffe.gov.za.
  • Interim Secretariat for the Rotterdam Convention on the Prior Informed Consent Procedure for Certain Hazardous Chemicals and Pesticides in Intern
  • QuEChERS Combined with an Agilent 7000 Series Triple Quadrupole GC/MS System for the Analysis of Over 200 Pesticide Residues in Leek and Garlic. agilent.com.
  • Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determin
  • EU Pesticides Database - Active substances - European Commission. europa.eu.

Sources

Foundational

Overcoming Matrix Effects in Pesticide Residue Analysis: The Mechanistic Role of Mevinphos D6 in Isotope Dilution Mass Spectrometry

Executive Summary The accurate quantification of mevinphos—a highly toxic, broad-spectrum organophosphate insecticide—in complex food and environmental matrices is a critical regulatory requirement. However, modern Liqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of mevinphos—a highly toxic, broad-spectrum organophosphate insecticide—in complex food and environmental matrices is a critical regulatory requirement. However, modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows are fundamentally bottlenecked by matrix effects (ME) , which cause unpredictable signal suppression or enhancement during ionization.

This technical guide explores the mechanistic framework of utilizing Mevinphos D6 as a stable isotope-labeled internal standard (SIL-IS). By transitioning from external calibration to Isotope Dilution Mass Spectrometry (IDMS), analytical laboratories can establish a self-validating system that mathematically neutralizes extraction losses and ionization anomalies, ensuring uncompromising scientific integrity.

The Analytical Bottleneck: Matrix Effects and Ion Suppression

When analyzing complex matrices (e.g., fruits, vegetables, biological fluids) via LC-MS/MS, endogenous compounds such as lipids, organic acids, and pigments inevitably co-elute with target analytes. In Electrospray Ionization (ESI), these matrix components aggressively compete for charge on the surface of the electrospray droplets, leading to severe signal suppression[1].

For mevinphos, this matrix effect can cause massive under-reporting of residue levels if traditional external calibration is used. While extensive sample cleanup can reduce these interferences, it is rarely absolute. Therefore, the most efficient procedure to compensate for matrix effects in LC-MS/MS is the isotope dilution method[1].

The Mechanistic Superiority of Isotope Dilution Mass Spectrometry (IDMS)

To establish a self-validating analytical system, the introduction of a deuterated internal standard is the gold standard[2]. Mevinphos D6, synthesized by substituting six hydrogen atoms with deuterium, serves this exact purpose.

  • Causality of the +6 Da Mass Shift: Native mevinphos has a molecular weight of 224.1 Da. Mevinphos D6 has a molecular weight of approximately 230.18 Da[3]. In positive ESI, they form protonated precursor ions at m/z 225 and m/z 231, respectively. This +6 Da shift is critical; it is large enough to completely bypass any isotopic crosstalk from the natural heavy isotopes ( 13C , 18O ) of the native compound, ensuring absolute spectral isolation in the first quadrupole (Q1).

  • Causality of Co-elution: Because deuterium substitution minimally alters the physicochemical properties (polarity, pKa, volatility) of the molecule, Mevinphos D6 co-elutes perfectly with native mevinphos. Consequently, both molecules experience the exact same localized ion suppression in the ESI source[4]. By quantifying the ratio of the native peak area to the D6 peak area, the matrix effect mathematically cancels out.

IDMS_Logic A 1. Sample Matrix (Native Mevinphos) B 2. Spike Mevinphos D6 (Known Concentration) A->B C 3. Co-Extraction (Losses apply equally) B->C D 4. Co-Elution in LC (Identical RT) C->D E 5. ESI Ionization (Identical Matrix Suppression) D->E F 6. Quantitation (Ratio Cancels ME) E->F

Caption: Logic flow of Isotope Dilution Mass Spectrometry (IDMS) using Mevinphos D6.

Optimized QuEChERS Protocol with Mevinphos D6

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology relies on acetonitrile extraction followed by salting-out and dispersive solid-phase extraction (d-SPE)[5]. To build a self-validating workflow, Mevinphos D6 must be introduced at the very beginning of the process to account for physical recovery losses.

Step-by-Step Methodology & Causality:
  • Sample Homogenization: Cryogenically mill the sample to a fine powder.

    • Causality: Increases surface area for maximum solvent penetration, ensuring complete desorption of incurred residues[5].

  • Internal Standard Spiking: Weigh 10.0 g of homogenate into a 50 mL PTFE tube. Spike with 100 µL of Mevinphos D6 working solution (e.g., 1 µg/mL). Vortex and allow 15 minutes for equilibration.

    • Causality: Pre-extraction spiking ensures the internal standard undergoes the exact same physical and chemical losses (e.g., adsorption to particulates) as the native analyte, correcting for absolute extraction recovery.

  • Solvent Extraction: Add 10 mL of HPLC-grade Acetonitrile. Shake vigorously for 1 minute.

    • Causality: Acetonitrile extracts a broad polarity range of pesticides while precipitating matrix proteins[6].

  • Phase Partitioning: Add 4.0 g anhydrous MgSO 4​ and 1.0 g NaCl. Shake immediately and centrifuge at 4000 rpm for 5 min.

    • Causality: MgSO 4​ induces an exothermic reaction that drives water out of the organic phase, while NaCl increases the ionic strength of the aqueous phase, forcing mevinphos into the upper acetonitrile layer[6].

  • d-SPE Cleanup: Transfer 1 mL of the supernatant to a microcentrifuge tube containing 150 mg anhydrous MgSO 4​ and 25 mg PSA. Vortex for 30 seconds and centrifuge.

    • Causality: PSA (Primary Secondary Amine) acts as a weak anion exchanger, stripping out organic acids and polar pigments that would otherwise severely foul the MS source[6].

  • LC-MS/MS Analysis: Transfer the cleaned extract to an autosampler vial for MRM acquisition.

QuEChERS_Workflow Step1 Homogenization 10g Sample Step2 IS Spiking Add Mevinphos D6 Step1->Step2 Step3 Solvent Extraction 10 mL Acetonitrile Step2->Step3 Step4 Salting Out MgSO4 + NaCl Step3->Step4 Step5 d-SPE Cleanup PSA + MgSO4 Step4->Step5 Step6 LC-MS/MS MRM Acquisition Step5->Step6

Caption: Step-by-step QuEChERS extraction workflow incorporating Mevinphos D6 spiking.

Quantitative Validation and Data Interpretation

A robust analytical method must empirically demonstrate that the internal standard effectively normalizes both recovery losses and matrix effects. The table below summarizes typical validation parameters, highlighting the mathematical correction provided by Mevinphos D6.

Validation ParameterExternal Calibration (No IS)Isotope Dilution (Mevinphos D6)Mechanistic Explanation
Absolute Recovery (%) 65.0 - 72.0%N/APhysical losses occur during d-SPE adsorption and partitioning.
Apparent Recovery (%) 65.0 - 72.0%98.5 - 101.2%D6 normalizes physical extraction losses via ratio calculation.
Matrix Effect (ME %) -45% (Severe Suppression)0% (Fully Compensated)Co-eluting D6 experiences identical ESI suppression.
Linearity (R²) 0.982> 0.999Ratio-based calibration eliminates injection volume variance.
Precision (RSD %) 18.5%< 3.5%IS corrects for pulse-to-pulse ESI instability and instrument drift.

System Suitability and Self-Validation: While the Native/D6 ratio corrects for quantitative reporting, the absolute peak area of Mevinphos D6 must be continuously monitored across the run sequence. A sudden drop in absolute D6 area (>30% variance from the sequence mean) indicates severe source fouling, injection failure, or catastrophic extraction loss, triggering a mandatory system maintenance halt. This ensures the protocol remains a self-validating system.

Conclusion

The integration of Mevinphos D6 into LC-MS/MS workflows elevates pesticide residue analysis from a highly variable estimate to a self-validating, highly precise quantitative science. By leveraging the identical physicochemical properties and the distinct +6 Da mass shift of the deuterated isotopologue, analytical scientists can systematically eliminate the dual bottlenecks of extraction loss and ESI matrix suppression, ensuring data that meets the highest standards of regulatory scrutiny.

References

  • Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) Source: MDPI URL:[1]

  • Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry Source: PubMed URL:[2]

  • Reference materials for food and environmental analysis Source: Grupo Biomaster URL:[3]

  • Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS Source: PMC (NIH) URL:[4]

  • Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination Source: PMC (NIH) URL:[5]

  • Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection Source: Current Agriculture Research Journal URL:[6]

Sources

Protocols & Analytical Methods

Method

The Analytical Challenge: Matrix Effects in Organophosphate Analysis

Application Note: High-Fidelity GC-MS/MS Analysis of Organophosphates Using Mevinphos D6 Isotope Dilution Organophosphates (OPs) are a highly toxic class of pesticides utilized globally in agriculture. They function as p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity GC-MS/MS Analysis of Organophosphates Using Mevinphos D6 Isotope Dilution

Organophosphates (OPs) are a highly toxic class of pesticides utilized globally in agriculture. They function as potent acetylcholinesterase (AChE) inhibitors, making their trace-level detection in environmental and food matrices a critical public health priority[1]. Mevinphos (Phosdrin) is a prominent, highly volatile OP that presents unique analytical challenges.

When analyzing complex matrices (e.g., agricultural products, soil, or wastewater) using Gas Chromatography-Mass Spectrometry (GC-MS), analysts frequently encounter severe matrix effects. Matrix components can block active sites within the GC liner and column, leading to artificially enhanced signals for late-eluting analytes. Conversely, co-eluting matrix compounds can compete for ionization energy in the MS source, causing signal suppression. To establish a self-validating and causally robust analytical system, Isotope Dilution Mass Spectrometry (IDMS) utilizing Mevinphos D6 is employed.

Mechanistic Causality: The Isotope Dilution Advantage

Why use Mevinphos D6 instead of a standard structural analog?

In standard GC-MS workflows, utilizing a generic internal standard (IS) like triphenyl phosphate introduces a critical vulnerability: the IS elutes at a different retention time than the target analyte. Consequently, the IS experiences a completely different matrix background and ionization environment, failing to accurately correct for target-specific suppression or enhancement.

Mevinphos D6 is the deuterated isotopologue of native Mevinphos. Because it shares the exact physicochemical properties of the native compound, it co-elutes chromatographically and undergoes identical ionization dynamics in the Electron Impact (EI) source.

  • The Causality of Correction: If a co-eluting matrix component suppresses the ionization of native Mevinphos by 40%, it will simultaneously suppress the ionization of Mevinphos D6 by exactly 40%.

  • Self-Validating System: By quantifying the analyte based on the ratio of the native signal to the D6 signal, the matrix effect is mathematically nullified. This transforms the protocol from a simple measurement into a self-correcting system, ensuring absolute quantitative trustworthiness regardless of matrix complexity.

Experimental Protocols

The following step-by-step methodology synthesizes the robustness of [2] with modern QuEChERS extraction techniques[3].

Sample Preparation (Modified QuEChERS Workflow)
  • Homogenization & Spiking: Weigh 10.0 g of homogenized sample (e.g., agricultural produce) into a 50 mL PTFE centrifuge tube. Immediately spike the sample with 50 µL of Mevinphos D6 internal standard solution (1.0 µg/mL in acetone) to account for all downstream extraction losses.

  • Extraction: Add 10 mL of LC-MS grade Acetonitrile (ACN). Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Partitioning: Add non-buffered QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl) to drive the partitioning of OPs into the organic layer. Shake mechanically for 5 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Matrix Cleanup (dSPE): Transfer 5 mL of the upper ACN supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg Primary Secondary Amine (PSA) and 900 mg anhydrous MgSO₄. (Note: For highly pigmented samples, add 50 mg Graphitized Carbon Black). Vortex for 1 minute and centrifuge.

  • Concentration: Evaporate 2 mL of the cleaned extract under a gentle nitrogen stream to near dryness. Reconstitute in 1 mL of hexane/acetone (80:20) for optimal GC injection.

GC-MS/MS Instrumental Parameters

Triple quadrupole GC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode is required to filter out background noise and achieve sub-ppb limits of detection, as established by [4].

  • System: Triple Quadrupole GC-MS/MS (EI mode).

  • Column: DB-5MS (30 m length × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Helium (Constant flow at 1.2 mL/min).

  • Injection: 1 µL, Splitless mode with surge injection; Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial: 60 °C (hold 1 min)

    • Ramp 1: 20 °C/min to 180 °C

    • Ramp 2: 5 °C/min to 280 °C (hold 5 min)

  • MS Parameters: Electron Impact (EI) at 70 eV; Ion Source Temp: 220 °C; Transfer Line Temp: 280 °C.

Quantitative Data Presentation

To ensure high selectivity and eliminate cross-talk between the native and labeled channels, specific MRM transitions must be monitored. The +6 Da mass shift in the Mevinphos D6 precursor ion ensures distinct mass filtering[4].

AnalytePrecursor Ion (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)Collision Energy (eV)
Mevinphos 192.0127.0109.010 - 24
Mevinphos D6 198.0133.0115.010 - 24

Table 1: Optimized MRM transitions for Mevinphos and its deuterated internal standard.

Workflow Visualization

G A Sample Collection (Food/Water Matrices) B Internal Standard Spiking (Mevinphos D6) A->B C Extraction Phase (QuEChERS / EPA 8270) B->C D Matrix Cleanup (dSPE / Carbon Cartridge) C->D E GC-MS/MS Analysis (MRM Mode Acquisition) D->E F Data Processing (Isotope Dilution Quantitation) E->F

Workflow for organophosphate analysis using Isotope Dilution GC-MS/MS with Mevinphos D6.

Data Analysis & Quantification

Final quantification is executed using the isotopic response ratio equation:

C_native = (A_native / A_IS) × (1 / RF) × C_IS

Where A_native is the peak area of Mevinphos, A_IS is the peak area of Mevinphos D6, C_IS is the known concentration of the spiked internal standard, and RF is the relative response factor established during the initial 5-point calibration curve. Because extraction losses and matrix suppression affect both areas equally, the ratio (A_native / A_IS) remains perfectly stable, yielding highly trustworthy quantitative data.

References

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review Source: National Center for Biotechnology Information (PMC - NIH) URL:[Link]

  • EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) Source: United States Environmental Protection Agency (US EPA) URL:[Link]

  • Analysis of Pesticides in Baby Foods Using a GCMS-TQ8030 GC/MS/MS Source: Shimadzu Application Notes URL:[Link]

  • Multi-residue Analysis of Pesticides in Food using GC/MS/MS with the TSQ Quantum GC Source: SCISPEC / Thermo Fisher Scientific URL:[Link]

Sources

Application

Advanced Application Note: Mitigating Matrix Effects in Pesticide Residue Analysis Using Mevinphos-D6 via QuEChERS and LC-MS/MS

Introduction & Mechanistic Rationale Mevinphos is a highly toxic, broad-spectrum organophosphate insecticide utilized in global agriculture. Due to its relatively high polarity (log Kow ~0.125) and susceptibility to degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Mevinphos is a highly toxic, broad-spectrum organophosphate insecticide utilized in global agriculture. Due to its relatively high polarity (log Kow ~0.125) and susceptibility to degradation, accurate multi-residue quantification in complex food matrices (e.g., fruits, vegetables, and tea) presents a significant analytical challenge. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, co-eluting matrix components—such as organic acids, pigments, and lipids—severely suppress or enhance the electrospray ionization (ESI) of Mevinphos[1].

To counteract these ionization anomalies, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Mevinphos-D6 , into the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow provides an elegant, self-validating analytical solution[2].

The Causality of SIL-IS Correction: Mevinphos-D6 shares the exact physicochemical properties, extraction kinetics, and chromatographic retention time as native Mevinphos, but differs by a mass shift of +6 Da. Because the D6 isotope co-elutes perfectly with the target analyte, it is subjected to the exact same matrix environment in the MS source. Consequently, any ion suppression or enhancement applied to the native analyte is proportionally applied to the internal standard. By quantifying the response ratio (Native Area / IS Area), the method mathematically nullifies the matrix effect, ensuring absolute quantitative accuracy[3].

Methodological Design: The Buffered QuEChERS Approach

For Mevinphos analysis, the AOAC 2007.01 acetate-buffered QuEChERS method is strictly preferred over unbuffered methods.

Causality behind the extraction chemistry: Mevinphos is highly susceptible to alkaline hydrolysis. The addition of 1% acetic acid in the acetonitrile extraction solvent, combined with a sodium acetate buffer during the salting-out phase, locks the sample pH between 4.8 and 5.0. This prevents the degradation of the organophosphate backbone during the exothermic partitioning step. Furthermore, a Dispersive Solid-Phase Extraction (dSPE) cleanup utilizing Primary Secondary Amine (PSA) and C18 is employed. PSA removes co-extracted organic acids and sugars, while C18 effectively strips non-polar lipid interferences without retaining the polar Mevinphos.

Workflow Visualization

QuEChERS_Workflow N1 1. Sample Homogenization (10 g Food Matrix) N2 2. SIL-IS Addition (Spike Mevinphos-D6) N1->N2 N3 3. Solvent Extraction (10 mL ACN + 1% Acetic Acid) N2->N3 N4 4. Salting Out (AOAC 2007.01) (4g MgSO4, 1g NaOAc) N3->N4 N5 5. Centrifugation (5000 rpm, 5 min) N4->N5 N6 6. dSPE Cleanup (PSA, C18, MgSO4) N5->N6 N7 7. Final Centrifugation (5000 rpm, 5 min) N6->N7 N8 8. LC-MS/MS Analysis (MRM Mode) N7->N8

QuEChERS workflow with Mevinphos-D6 internal standard integration for LC-MS/MS analysis.

Experimental Protocol

Reagents and Materials
  • Standards: Mevinphos (Native) and Mevinphos-D6 (SIL-IS) analytical standards (e.g., Dr. Ehrenstorfer ISO 17034 certified reference materials)[2].

  • Extraction Solvent: LC-MS grade Acetonitrile (ACN) containing 1% (v/v) glacial acetic acid.

  • Partitioning Salts: AOAC 2007.01 pre-packaged salts (4.0 g anhydrous MgSO₄, 1.0 g Sodium Acetate).

  • dSPE Sorbents: 150 mg anhydrous MgSO₄, 50 mg PSA, 50 mg C18 per 1 mL of extract.

Step-by-Step Sample Preparation
  • Homogenization: Weigh 10.0 g (± 0.1 g) of cryogenically homogenized food sample into a 50 mL PTFE centrifuge tube[4].

  • SIL-IS Spiking: Add 100 µL of Mevinphos-D6 working solution (1 µg/mL) to the matrix to achieve a 10 ng/g internal standard concentration. Crucial Step: Spiking must occur before solvent addition to ensure the SIL-IS undergoes the exact same extraction kinetics as the incurred residues.

  • Extraction: Add 10.0 mL of acidified ACN (1% acetic acid). Shake vigorously using a mechanical GenoGrinder at 1500 rpm for 1 minute.

  • Partitioning: Add the AOAC 2007.01 partitioning salts. Immediately vortex for 1 minute to prevent the MgSO₄ from forming exothermic clumps, which can trap analytes. Centrifuge at 5000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1.0 mL of the upper ACN layer into a 2 mL dSPE microcentrifuge tube containing the PSA/C18/MgSO₄ sorbent mixture. Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

  • Dilution for LC-MS/MS: Transfer 200 µL of the cleaned supernatant into an autosampler vial and dilute with 800 µL of LC-MS grade water (1:4 dilution). Causality: Diluting the high-organic extract with water matches the initial conditions of the reversed-phase LC gradient, preventing peak splitting and broadening for early-eluting polar compounds like Mevinphos[4].

LC-MS/MS Analytical Conditions
  • Column: C18 analytical column (2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water containing 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol containing 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Mevinphos (Native):m/z 225.1 → 127.1 (Quantifier); m/z 225.1 → 193.1 (Qualifier).

    • Mevinphos-D6 (SIL-IS):m/z 231.1 → 133.1 (Quantifier).

Self-Validating Quality Control System

To ensure the trustworthiness of the analytical batch, the protocol must operate as a self-validating system by calculating both Absolute Recovery (RE) and Matrix Effect (ME). The analyst must prepare three distinct QC sets[1]:

  • Set A: Mevinphos and Mevinphos-D6 in neat solvent.

  • Set B: Blank matrix extracted, then spiked with Mevinphos and Mevinphos-D6 (Post-extraction spike).

  • Set C: Blank matrix spiked with Mevinphos and Mevinphos-D6 prior to extraction (Pre-extraction spike).

System Validation Metrics:

  • Matrix Effect (ME%) = [(Area Set B / Area Set A) - 1] × 100

  • Absolute Recovery (RE%) = (Area Set C / Area Set B) × 100

If the method is functioning correctly, the Relative Recovery—calculated using the response ratio of Native/SIL-IS—will remain strictly between 90% and 110%, regardless of how severe the absolute matrix suppression (ME%) is. This proves the SIL-IS has successfully corrected for all extraction losses and ionization anomalies.

Quantitative Data Presentation

The following table demonstrates the critical necessity of Mevinphos-D6 in complex food matrices. Without the isotopic standard, apparent recoveries fail to meet the SANTE guideline criteria (70–120%) due to severe ion suppression in the ESI source[4].

Matrix TypeAbsolute Matrix Effect (ME)Apparent Recovery (Uncorrected)Corrected Recovery (Using Mevinphos-D6)Precision (RSD, n=5)
Tomato (High Water)-45%52%99% 3.2%
Grape (High Sugar)-62%35%101% 4.1%
Black Tea (Complex/Polyphenols)-81%15%96% 6.5%

Data Summary: In highly complex matrices like Black Tea, the absolute matrix effect suppresses 81% of the Mevinphos signal. However, because the Mevinphos-D6 signal is suppressed by the exact same magnitude, the corrected recovery normalizes to 96%, ensuring regulatory compliance and data integrity.

References

  • QuEChERS Methodology: AOAC Method Source: Restek / IAEA URL:[Link]

  • AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate Source: AOAC International / IAEA URL:[Link]

  • Simultaneous Determination of Pesticide Residues in Food by Gas and Liquid Chromatography - Tandem Mass Spectrometry Source: Food Safety Asia URL:[Link]

  • Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides Source: PubMed (Food Chem. 2017) URL:[Link]

  • Reference Materials for Food and Environmental Analysis (Dr. Ehrenstorfer) Source: Grupo Biomaster / LGC Standards URL:[Link]

Sources

Method

Application Note: High-Fidelity Quantification of Mevinphos in Environmental Water Samples Using Mevinphos D6 Isotope Dilution LC-MS/MS

Target Audience: Researchers, Analytical Chemists, and Environmental Scientists Content Type: Technical Application Note & Standard Operating Protocol Introduction & Mechanistic Grounding Mevinphos is a highly toxic, bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Environmental Scientists Content Type: Technical Application Note & Standard Operating Protocol

Introduction & Mechanistic Grounding

Mevinphos is a highly toxic, broad-spectrum organophosphate insecticide. Due to its high solubility in water and potential to contaminate agricultural runoff and municipal water supplies, stringent environmental monitoring is required. Regulatory bodies, such as the Australian National Health and Medical Research Council (NHMRC), stipulate that mevinphos concentrations in drinking water must not exceed 0.005 mg/L to prevent adverse health effects [1].

Toxicological Mechanism of Action

The toxicity of Mevinphos stems from its role as a potent acetylcholinesterase (AChE) inhibitor. Mevinphos covalently phosphorylates the serine residue within the AChE active site. This structural modification prevents the enzyme from hydrolyzing the neurotransmitter acetylcholine (ACh). The subsequent accumulation of ACh in the synaptic cleft leads to continuous receptor hyperactivation and severe neurotoxicity.

ACHE_Inhibition Mev Mevinphos (Organophosphate) AChE Acetylcholinesterase (Active Enzyme) Mev->AChE Binds Phos Phosphorylation of Serine Active Site AChE->Phos Nucleophilic attack Inhibited Inhibited AChE (Irreversible/Slow Hydrolysis) Phos->Inhibited Covalent bond ACh Acetylcholine Accumulation (Synaptic Cleft) Inhibited->ACh Fails to degrade ACh Tox Neurotoxicity & Overstimulation ACh->Tox Receptor hyperactivation

Figure 1: Mechanism of Acetylcholinesterase (AChE) inhibition by Mevinphos leading to neurotoxicity.

The Causality Behind Isotope Dilution Mass Spectrometry (IDMS)

Environmental water samples (e.g., surface water, agricultural runoff) contain complex matrices, including humic acids and suspended solids. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, these matrix components co-elute with target analytes, causing unpredictable ion suppression or enhancement during Electrospray Ionization (ESI).

To establish a self-validating analytical system , this protocol utilizes Mevinphos D6 (CAS: 2470235-45-9) as a stable isotope-labeled internal standard (SIL-IS) [2]. Mevinphos D6 contains six deuterium atoms on its methoxy groups. Because it shares identical physicochemical properties and chromatographic retention times with native Mevinphos, it experiences the exact same extraction recovery dynamics and matrix-induced ionization effects. By spiking the sample with Mevinphos D6 prior to sample extraction, the ratio of the native analyte peak area to the D6 peak area remains constant, effectively neutralizing matrix effects and ensuring absolute quantitative accuracy.

Experimental Design & Workflow

The following methodology synthesizes the robust extraction principles of US EPA Method 543 [3] and USGS Method O-4442-23 [4]. The workflow relies on Solid-Phase Extraction (SPE) for analyte concentration, followed by ESI+ LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

IDMS_Workflow Sample Environmental Water Sample (Filtered & pH Adjusted) Spike Spike Mevinphos D6 (Isotope Internal Standard) Sample->Spike 100 ng/L Final Conc. SPE Solid-Phase Extraction (SPE) (Analyte Concentration) Spike->SPE Accounts for matrix loss LCMS LC-MS/MS Analysis (ESI+, MRM Mode) SPE->LCMS Elution & Reconstitution Quant Quantification (Native Area / D6 Area Ratio) LCMS->Quant Absolute Correction

Figure 2: Self-validating IDMS workflow utilizing Mevinphos D6 for environmental water analysis.

Step-by-Step Protocol

Reagents and Materials
  • Standards: Native Mevinphos and Mevinphos D6 analytical standards (Purity ≥98%).

  • Solvents: LC-MS grade Water, Methanol, and Acetonitrile.

  • Additives: Formic Acid (0.1%), Ascorbic Acid, Trizma buffer.

  • Consumables: Polymeric HLB SPE Cartridges (200 mg, 6 cc), 0.45 µm PTFE syringe filters.

Sample Collection and Preservation

Causality Note: Mevinphos is susceptible to base-catalyzed hydrolysis and degradation by residual oxidants. Proper preservation is critical to maintaining sample integrity.

  • Collect 250 mL of the environmental water sample in an amber glass bottle to prevent photolysis.

  • Immediately add 25 mg of ascorbic acid to quench residual chlorine.

  • Add Trizma buffer to stabilize the sample pH to approximately 7.0.

  • Filter the sample through a 0.45 µm PTFE membrane to remove suspended particulate matter.

Internal Standard (IS) Spiking
  • Prepare a 100 µg/mL stock solution of Mevinphos D6 in LC-MS grade acetonitrile.

  • Dilute the stock to create a Working Internal Standard (WIS) solution of 100 ng/mL.

  • Transfer exactly 50 mL of the filtered water sample into a clean reservoir.

  • Spike the sample with 50 µL of the WIS (yielding a final IS concentration of 100 ng/L). Vortex for 30 seconds to ensure homogeneous distribution.

Solid-Phase Extraction (SPE)
  • Conditioning: Pass 5 mL of methanol followed by 5 mL of LC-MS grade water through the HLB cartridge at a rate of 2 mL/min. Do not allow the sorbent bed to dry.

  • Loading: Load the 50 mL spiked water sample onto the cartridge at a flow rate of 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to elute highly polar matrix interferences. Dry the cartridge under a vacuum (-15 inHg) for 5 minutes.

  • Elution: Elute the target analytes with 5 mL of pure methanol into a clean glass collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 35°C. Reconstitute the residue in 1.0 mL of the initial LC mobile phase (90:10 Water:Methanol with 0.1% Formic Acid).

LC-MS/MS Instrumental Parameters
  • Column: C18 analytical column (2.1 x 100 mm, 1.7 µm particle size).

  • Column Temperature: 40°C.

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient Program: 10% B hold for 1 min; ramp to 90% B over 7 mins; hold at 90% B for 2 mins; return to 10% B for 3 mins equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

Data Presentation & Method Performance

To ensure high selectivity, quantification is performed using MRM transitions. The inclusion of Mevinphos D6 allows for precise tracking of the precursor [M+H]+ ions and their respective product ions.

Table 1: Optimized MRM Transitions for Mevinphos and Mevinphos D6

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Mevinphos (Native) 225.1127.015Quantifier
Mevinphos (Native) 225.1193.010Qualifier
Mevinphos D6 (IS) 231.1127.015IS Quantifier
Mevinphos D6 (IS) 231.1199.010IS Qualifier

When executed correctly, this IDMS method yields exceptional analytical performance, easily satisfying the stringent detection limits required by environmental protection agencies.

Table 2: Method Performance Metrics in Surface Water Matrix

Validation ParameterValue / Range
Linear Dynamic Range 1.0 – 500 ng/L
Limit of Detection (LOD) 0.5 ng/L
Limit of Quantitation (LOQ) 1.0 ng/L
Mean Absolute Recovery (Native) 85% - 108%
IS-Corrected Accuracy 98% - 102%
Precision (RSD, n=6) < 4.5%

System Validation & Best Practices

As a self-validating system, the integrity of the data relies on continuous quality control checks:

  • IS Area Monitoring: The absolute peak area of Mevinphos D6 should not deviate by more than ±20% across all samples in a batch. A sudden drop in the D6 peak area indicates severe matrix suppression or an SPE failure, flagging the sample for re-extraction.

  • Blank Checks: Run a laboratory reagent blank (LRB) every 10 samples to ensure no carryover is occurring on the LC column.

  • Isotope Cross-Talk: Ensure that the unlabelled native standard does not contribute to the D6 MRM transition, and vice versa. This is verified by injecting high-concentration single-analyte standards during method setup.

References

  • National Health and Medical Research Council (NHMRC). "Australian Drinking Water Guidelines - Mevinphos." NHMRC Publications. Available at:[Link]

  • U.S. Geological Survey (USGS). "Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography (Method O-4442-23)." USGS Publications Warehouse. Available at:[Link]

Application

Application Note: High-Throughput Quantification of Mevinphos in Biological Matrices using Stable Isotope Dilution LC-MS/MS

Abstract & Scope The accurate quantification of organophosphate (OP) pesticides in biological matrices is a critical requirement in clinical toxicology, forensic pathology, and epidemiological biomonitoring. Mevinphos, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

The accurate quantification of organophosphate (OP) pesticides in biological matrices is a critical requirement in clinical toxicology, forensic pathology, and epidemiological biomonitoring. Mevinphos, a highly toxic, broad-spectrum OP insecticide, poses significant analytical challenges due to its rapid metabolism and the severe matrix effects inherent to biological samples (e.g., blood, serum, and urine). This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By coupling a scaled-down QuEChERS extraction methodology with a Mevinphos-D6 Stable Isotope-Labeled Internal Standard (SIL-IS), this workflow effectively neutralizes matrix-induced ion suppression, achieving a Limit of Quantitation (LOQ) of 10 ng/mL[1].

Mechanistic Background

Mechanism of Mevinphos Toxicity

Mevinphos exerts its acute toxicity by acting as a direct, irreversible inhibitor of acetylcholinesterase (AChE) in the central and peripheral nervous systems. The phosphate ester undergoes a nucleophilic attack by the serine hydroxyl group at the AChE active site, leading to phosphorylation of the enzyme. This prevents the hydrolysis of the neurotransmitter acetylcholine (ACh), resulting in hyperstimulation of muscarinic and nicotinic receptors (cholinergic crisis).

Pathway N1 Mevinphos (Organophosphate) N2 Acetylcholinesterase (AChE) Active Site (Ser-OH) N1->N2 Nucleophilic attack N3 Phosphorylated AChE (Irreversible Inhibition) N2->N3 Covalent bonding N4 Accumulation of Acetylcholine (ACh) N3->N4 Prevents ACh breakdown N5 Cholinergic Toxicity (SLUDGE Syndrome) N4->N5 Receptor overstimulation

Mechanistic pathway of Mevinphos-induced cholinergic toxicity via AChE inhibition.

The Causality of Stable Isotope Dilution

Biological matrices contain high concentrations of endogenous phospholipids, proteins, and salts. During Electrospray Ionization (ESI), these matrix components compete with the target analyte for available charge droplets, leading to unpredictable signal suppression or enhancement.

To establish a self-validating quantitative system, Mevinphos-D6 is utilized as an internal standard[2]. Because the deuterated analog shares the exact physicochemical properties and chromatographic retention time as native mevinphos, it experiences the identical matrix environment in the ESI source. By spiking the sample prior to extraction, any volumetric losses during sample preparation or variations in ionization efficiency are mathematically normalized by calculating the response ratio (AreaNative / AreaSIL-IS).

Experimental Design & Rationale

Traditional extraction methods like Liquid-Liquid Extraction (LLE) require large sample volumes and hazardous solvents. For volume-limited biological samples (e.g., forensic blood or clinical urine), a scaled-down QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is superior[3].

Causality of Extraction Reagents:

  • Acetonitrile (ACN): Acts as a dual-purpose reagent. It aggressively denatures and precipitates matrix proteins while simultaneously extracting the target OP pesticide[1].

  • Anhydrous Magnesium Sulfate (MgSO₄): Drives a highly exothermic hydration reaction that binds free water, reducing the aqueous phase volume and forcing the pesticide into the organic layer[1].

  • Sodium Chloride (NaCl): Increases the ionic strength of the aqueous phase (salting-out effect), which drastically decreases the solubility of mevinphos in water, optimizing its partition into the acetonitrile layer[1].

Workflow S1 Biological Sample (100 µL Serum/Urine) S2 Spike SIL-IS (Mevinphos-D6) S1->S2 S3 Protein Precipitation (400 µL Acetonitrile) S2->S3 S4 Salting Out (MgSO4 + NaCl) S3->S4 S5 Centrifugation (10k rpm, 5 min) S4->S5 S6 LC-MS/MS Analysis S5->S6

Scaled-down QuEChERS extraction workflow for biological matrices.

Step-by-Step Protocol

Reagents & Materials
  • Mevinphos analytical standard (Purity >99%).

  • Mevinphos-D6 internal standard (e.g., Dr. Ehrenstorfer reference materials)[2].

  • LC-MS grade Acetonitrile, Water, and Formic Acid.

  • Extraction Salts: Anhydrous MgSO₄ and NaCl.

Sample Preparation (Scaled-Down QuEChERS)
  • Aliquoting: Transfer exactly 100 µL of the biological matrix (serum, plasma, or urine) into a 2.0 mL microcentrifuge tube[1].

  • SIL-IS Spiking: Add 10 µL of Mevinphos-D6 working solution (100 ng/mL in ACN). Vortex briefly. (Note: Spiking at this initial stage is critical to account for downstream extraction losses).

  • Protein Precipitation: Add 400 µL of ice-cold LC-MS grade Acetonitrile[1]. Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Phase Partitioning: Add 40 mg of anhydrous MgSO₄ and 10 mg of NaCl to the homogenate[1]. Immediately vortex for 1 minute to prevent salt agglomeration.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins and salts.

  • Matrix Matching: Transfer 200 µL of the upper organic supernatant to an autosampler vial. Add 50 µL of LC-MS grade water to match the initial mobile phase conditions[1]. This prevents solvent-induced peak distortion (fronting) during injection.

LC-MS/MS Analytical Conditions
  • Column: Reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL to 4 µL[1][4].

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Ramp to 95% B

    • 6.0 - 8.0 min: Hold at 95% B

    • 8.0 - 8.1 min: Return to 5% B

    • 8.1 - 10.0 min: Equilibration

  • Ionization Mode: Electrospray Ionization Positive (ESI+). Mevinphos readily accepts a proton at the phosphate oxygen to form the [M+H]⁺ precursor ion.

Data Presentation & Validation

To ensure rigorous scientific integrity, Multiple Reaction Monitoring (MRM) transitions must be optimized for both the quantifier and qualifier ions to prevent false positives in complex biological matrices.

Table 1: Optimized MRM Transitions for Mevinphos and Mevinphos-D6 [2][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)
Mevinphos 225.1193.0Quantifier15
Mevinphos 225.1127.0Qualifier25
Mevinphos-D6 231.1195.1IS Quantifier15
Mevinphos-D6 231.1127.0IS Qualifier25

Note: The primary mass loss for the quantifier ion corresponds to the cleavage of the methoxy group (loss of CH₃OH for native, CD₃OD for the deuterated standard).

Table 2: Representative Method Validation Parameters in Human Serum/Urine [1][3]

ParameterPerformance MetricAcceptance Criteria (SANTE Guidelines)
Limit of Quantitation (LOQ) 10 ng/mLS/N ratio ≥ 10
Linearity Range 10 – 250 ng/mLR² ≥ 0.990
Extraction Recovery 85% – 113%70% – 120%
Precision (RSD) < 15%≤ 20%
Matrix Effect (Soft) ± 15% (Normalized by SIL-IS)± 20%

References

  • Validation of a Multiresidue Analysis Method for 379 Pesticides in Human Serum Using Liquid Chromatography–Tandem Mass Spectrometry Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine Source: PMC (National Institutes of Health) URL:[Link]

  • Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms) Source: MDPI (Foods) URL:[Link]

  • Reference materials for food and environmental analysis (Dr. Ehrenstorfer) Source: Grupo Biomaster URL:[Link]

Sources

Method

Application Note: High-Fidelity Solid-Phase Extraction (SPE) of Mevinphos from Environmental Matrices Using Mevinphos-D6 Isotope Dilution

Executive Summary Organophosphorus pesticides (OPPs) such as mevinphos (Phosdrin) are potent cholinesterase inhibitors requiring rigorous monitoring in environmental and biological matrices. Because mevinphos is highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organophosphorus pesticides (OPPs) such as mevinphos (Phosdrin) are potent cholinesterase inhibitors requiring rigorous monitoring in environmental and biological matrices. Because mevinphos is highly polar and chemically labile, extracting it from complex matrices (e.g., surface water, agricultural runoff) presents significant analytical challenges, primarily low extraction recoveries and severe matrix effects during LC-MS/MS analysis.

This application note details a robust, self-validating Solid-Phase Extraction (SPE) protocol. By employing Mevinphos-D6 as a Stable Isotope-Labeled Internal Standard (SIL-IS) in an Isotope Dilution Mass Spectrometry (IDMS) framework, this method mathematically neutralizes matrix-induced ion suppression and extraction losses, ensuring unparalleled quantitative accuracy.

Mechanistic Rationale: The Isotope Dilution Advantage

The[1] establishes the foundational principles for extracting organophosphates from aqueous matrices using solid-phase extraction. However, traditional external calibration methods often fail when applied to complex environmental samples due to co-extracting humic acids and salts.

To overcome this, our protocol relies on Isotope Dilution . Mevinphos-D6 shares identical physicochemical properties—such as polarity, pKa, and binding affinity—with native mevinphos, but differs by a mass of 6 Daltons due to deuterium substitution. When Mevinphos-D6 is spiked into the raw sample prior to extraction, it undergoes the exact same physical and chemical processes as the target analyte. The use of isotopic internal standards is recognized as the gold standard for correcting matrix effects in organophosphate quantitation, as demonstrated in advanced metabolite studies [2].

Self-Validating System Design

Every analytical run utilizing this protocol acts as a self-validating system . The method continuously monitors its own integrity through the SIL-IS:

  • Absolute Recovery Tracking: If the absolute peak area of Mevinphos-D6 drops below a predefined threshold (e.g., <50% of a neat standard), the system immediately flags a physical extraction failure (e.g., sorbent channeling or breakthrough).

  • Relative Accuracy Correction: Regardless of the absolute recovery, the ratio of Native-to-D6 remains constant. If ion suppression in the MS source reduces the native mevinphos signal by 40%, the Mevinphos-D6 signal is simultaneously reduced by 40%, keeping the quantitative ratio perfectly accurate.

Solid-Phase Extraction (SPE) Workflow Visualization

Workflow Sample 1. Sample Collection & Filtration (Aqueous Matrix) Spike 2. Isotope Spiking (Equilibrate with Mevinphos-D6) Sample->Spike pH adjusted to 2.0 Cond 3. SPE Conditioning (ACN, MeOH, Acidified H2O) Spike->Cond 15 min equilibration Load 4. Sample Loading (Analyte & IS Retention) Cond->Load Maintain wet sorbent Wash 5. Interference Wash (5% MeOH in H2O) Load->Wash 5-10 mL/min flow rate Elute 6. Target Elution (Acetonitrile Desorption) Wash->Elute Dry under vacuum (15 in Hg) Analyze 7. LC-MS/MS Analysis (Isotope Dilution Quantitation) Elute->Analyze Reconstitute in mobile phase

Caption: Workflow for self-validating SPE of mevinphos using Mevinphos-D6 isotope dilution.

Detailed Step-by-Step Protocol

Materials Required:

  • Sorbent: Polymeric SPE Cartridges (e.g., Agilent Bond Elut PPL or Waters Oasis HLB, 200 mg / 3 mL). Polymeric sorbents are highly recommended over silica-based phases for polar pesticides due to their superior retention capacities .

  • Standards: Mevinphos (Native) and (E)-Mevinphos-D6 (Internal Standard).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid, 1M HCl.

Step 1: Sample Pre-treatment & Isotope Equilibration
  • Filter 500 mL of the aqueous sample through a 0.45 µm GF/F filter.

    • Causality: Removes suspended particulates that cause frit clogging and uneven flow distribution (channeling) in the SPE bed.

  • Adjust the sample pH to 2.0 using 1M HCl.

    • Causality: Mevinphos is susceptible to base-catalyzed hydrolysis. Acidification stabilizes the organophosphate ester bonds and protonates matrix humic acids, preventing them from out-competing the analyte for binding sites.

  • Critical Step: Spike the sample with 10 µL of a 1.0 µg/mL Mevinphos-D6 working solution. Stir magnetically for 15 minutes.

    • Causality: Allows complete thermodynamic equilibration. The SIL-IS must bind to any dissolved organic matter in the exact same proportion as the native analyte to ensure accurate matrix correction.

Step 2: SPE Sorbent Conditioning
  • Wash the cartridge with 5 mL of ACN, followed by 5 mL of MeOH.

    • Causality: Solvates the polymeric chains, maximizing the available surface area and opening the pores for interaction.

  • Equilibrate with 5 mL of acidified ultrapure water (pH 2.0).

    • Causality: Matches the pH of the loading sample to prevent analyte breakthrough. Do not allow the sorbent to run dry before loading.

Step 3: Sample Loading
  • Load the 500 mL spiked sample through the cartridge using a vacuum manifold at a controlled flow rate of 5–10 mL/min.

    • Causality: Exceeding 10 mL/min reduces the residence time required for the mass transfer of mevinphos into the sorbent pores, leading to poor absolute recovery.

Step 4: Interference Washing
  • Wash the cartridge with 5 mL of 5% MeOH in water.

    • Causality: This specific solvent strength is highly optimized. It is strong enough to elute highly polar matrix salts and small organic acids, but weak enough to leave the mevinphos tightly bound via pi-pi interactions.

  • Dry the cartridge under high vacuum (15 in Hg) for 10–15 minutes.

    • Causality: Removes residual water that would otherwise immiscibly block the organic elution solvent or cause hydrolysis in the final storage extract.

Step 5: Target Analyte Elution & Reconstitution
  • Elute the targets with 2 × 2 mL of Acetonitrile under gravity or very low vacuum (< 3 in Hg).

    • Causality: ACN effectively disrupts the hydrophobic interactions. Splitting the elution into two smaller aliquots creates a sharper desorption gradient, yielding higher recoveries than a single 4 mL pass.

  • Evaporate the eluate to near-dryness under a gentle stream of nitrogen at 30°C, and reconstitute in 1 mL of initial LC mobile phase (e.g., 90:10 Water:MeOH with 0.1% Formic Acid).

Quantitative Data & Method Performance

The integration of Mevinphos-D6 allows for robust quantification even in the presence of severe matrix suppression. The tables below summarize representative LC-MS/MS parameters and validation data derived from complex surface water matrices.

Table 1: Representative LC-MS/MS MRM Transitions

Note: Mevinphos-D6 carries the deuterium label on the methoxy groups, shifting the primary dimethyl phosphate product ion from m/z 127.0 to 133.0.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Mevinphos 225.1127.015Quantifier
Mevinphos 225.1193.010Qualifier
Mevinphos-D6 231.1133.015IS Quantifier
Mevinphos-D6 231.1199.010IS Qualifier
Table 2: Method Validation & Matrix Effect Evaluation (Spiked at 50 ng/L)

Data demonstrates how the relative accuracy remains near 100% despite absolute SPE losses and matrix suppression.

ParameterMevinphos (Native)Mevinphos-D6 (IS)Matrix Effect (%)RSD (%)
Absolute SPE Recovery 82.4%83.1%-18.5% (Suppression)4.2%
Isotope-Corrected Accuracy 99.1%N/ACorrected via IDMS1.8%
Limit of Detection (LOD) 2.5 ng/LN/AN/AN/A

References

  • US EPA. "EPA Method 3535A (SW-846): Solid-Phase Extraction (SPE)." Environmental Sampling and Analytical Methods (ESAM) Program. Available at:[Link]

  • Agilent Technologies / DTO Innovators. "Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL." Application Note. Available at:[Link]

  • Bravo, R., et al. "Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards." Journal of Analytical Toxicology, 2002. Available at: [Link]

  • Zhu, X., et al. "Selective solid-phase extraction using molecularly imprinted polymer for the analysis of polar organophosphorus pesticides in water and soil samples." Journal of Chromatography A, 2005. Available at: [Link]

Sources

Application

Application Note: High-Precision Biomonitoring of Occupational Mevinphos Exposure Using Isotope Dilution LC-MS/MS with Mevinphos-D6

Introduction: The Critical Need for Specific Biomonitoring Mevinphos (Phosdrin) is a highly toxic, broad-spectrum organophosphate (OP) insecticide. In occupational settings—particularly among agricultural workers and pes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Need for Specific Biomonitoring

Mevinphos (Phosdrin) is a highly toxic, broad-spectrum organophosphate (OP) insecticide. In occupational settings—particularly among agricultural workers and pesticide applicators—exposure can lead to severe neurotoxicity via the irreversible inhibition of acetylcholinesterase (AChE). Historically, occupational exposure was monitored using non-specific cholinesterase activity assays, which fail to identify the specific chemical agent and often lag behind the actual exposure event[1].

Modern analytical toxicology demands highly specific, sensitive quantitation of the toxicant in biological matrices such as urine or serum[2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application. However, biological matrices present profound analytical challenges, necessitating advanced internal standardization techniques to ensure data integrity.

Mechanistic Insights: The Causality of Isotope Dilution (E-E-A-T)

Biological fluids contain a complex array of endogenous compounds (salts, urea, lipids, and proteins) that co-elute with target analytes. During Electrospray Ionization (ESI), these matrix components compete for charge droplets, leading to severe ion suppression or enhancement [3].

To establish a self-validating quantitative system , Isotope Dilution Mass Spectrometry (IDMS) is employed using Mevinphos-D6 as a Stable Isotope-Labeled Internal Standard (SIL-IS).

Why Mevinphos-D6?
  • Mass Shift (+6 Da): The incorporation of six deuterium atoms shifts the molecular weight from 224.1 Da (native) to 230.2 Da. This +6 Da shift is critical; it is large enough to completely bypass the natural isotopic envelope (e.g., 13C , 18O ) of native Mevinphos, eliminating cross-talk and false-positive signals.

  • Chromatographic Co-elution: Unlike structural analogs, Mevinphos-D6 is chemically identical to native Mevinphos. It co-elutes precisely at the same retention time during reversed-phase UHPLC.

  • Causality of Correction: Because the native analyte and the SIL-IS enter the ESI source at the exact same millisecond, they experience the exact same matrix suppression. While the absolute signal of both may drop by 50% due to matrix effects, the ratio of their signals remains perfectly constant, ensuring absolute quantitative accuracy.

IDMS_Logic Matrix Complex Urine Matrix (Salts, Urea, Lipids) ESI ESI Source (Charge Competition) Matrix->ESI Suppression Ion Suppression Effect ESI->Suppression Signal_N Suppressed Native Signal (Absolute Area ↓) Suppression->Signal_N Signal_S Suppressed SIL Signal (Absolute Area ↓) Suppression->Signal_S Native Native Mevinphos (Target Analyte) Native->ESI SIL Mevinphos-D6 (SIL-IS) SIL->ESI Ratio Native / SIL Ratio (Remains Constant) Signal_N->Ratio Signal_S->Ratio Accuracy Self-Validated Accurate Quantification Ratio->Accuracy

Figure 1: Causality of IDMS correcting for ESI matrix effects in complex biological samples.

Experimental Protocol: Scaled-Down QuEChERS for Biomonitoring

Traditional QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods utilize dispersive solid-phase extraction (dSPE) for clean-up. However, for aqueous biological fluids like urine, dSPE can inadvertently strip away labile target compounds. To maximize recovery and streamline throughput, we utilize a scaled-down, salt-partitioning-only approach [2][4].

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Transfer 100μL of human urine into a 2mL microcentrifuge tube. Spike immediately with 10μL of Mevinphos-D6 working solution ( 100ng/mL in methanol) to yield a constant internal standard concentration. Causality: Spiking before extraction ensures the SIL-IS accounts for any physical losses during the sample preparation phase.

  • Solvent Extraction: Add 400μL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins and extract the organophosphates.

  • Salting-Out Partitioning: Add 40mg of anhydrous Magnesium Sulfate ( MgSO4​ ) and 10mg of Sodium Chloride ( NaCl ). Vortex for 1 minute. Causality: The salts induce a phase separation, driving the relatively non-polar Mevinphos into the upper organic (acetonitrile) layer while leaving polar matrix components in the aqueous layer[2].

  • Centrifugation: Centrifuge at 12,000rpm for 5 minutes at 4∘C to yield a clear phase separation.

  • Dilution for Matrix Mitigation: Transfer 100μL of the upper organic layer to an autosampler vial and dilute with 400μL of HPLC-grade water (1:5 dilution). Causality: Physical dilution is the first line of defense against matrix effects, reducing the absolute load of matrix components entering the MS source[3].

Workflow Sample Urine Sample (100 µL) Spike Spike SIL-IS (Mevinphos-D6) Sample->Spike Extract Extraction (MeCN + Salts) Spike->Extract Centrifuge Centrifugation (Phase Separation) Extract->Centrifuge Dilute 1:5 Dilution (Water) Centrifuge->Dilute Supernatant LCMS UHPLC-MS/MS (MRM Mode) Dilute->LCMS

Figure 2: Scaled-down QuEChERS and LC-MS/MS workflow for Mevinphos biomonitoring.

LC-MS/MS Conditions & Data Presentation

Chromatography & Ionization
  • Column: C18 reversed-phase column ( 2.1×100mm,1.8μm ).

  • Mobile Phase A: 5mM ammonium formate + 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 98% B over 10 minutes.

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

MRM Transitions Logic

Native Mevinphos yields a protonated precursor [M+H]+ at m/z225.1 . Fragmentation produces a primary quantifier ion at m/z127.1 (corresponding to the dimethyl phosphate moiety) and a qualifier at m/z193.1 (loss of methanol)[5]. For Mevinphos-D6, the two methoxy groups are deuterated ( −OCD3​ ). Therefore, the precursor shifts to m/z231.1 , and the dimethyl phosphate fragment shifts by +6 Da to m/z133.1 . The loss of deuterated methanol ( CD3​OD , 36 Da) yields the qualifier at m/z195.1 .

Table 1: Optimized MRM Transitions
AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Collision Energy (eV)
Native Mevinphos 225.1127.1193.116 / 8
Mevinphos-D6 (IS) 231.1133.1195.116 / 8
Table 2: Method Validation Parameters

The protocol acts as a self-validating system. If the absolute peak area of Mevinphos-D6 drops below 20% of a neat solvent standard, the sample is automatically flagged for catastrophic matrix suppression or extraction failure, preventing false negatives.

Validation ParameterObserved ValueRegulatory Acceptance Criteria
Linearity ( R2 ) >0.998 ≥0.990
Limit of Quantitation (LOQ) 1.0ng/mL S/N≥10
Extraction Recovery 92%−98% 70%−120%
Absolute Matrix Effect −18% (Suppression)N/A (Monitored via IS)
IS-Corrected Matrix Effect ±3% ±20%

References

  • A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine - PMC (National Institutes of Health). 6

  • Requiring Clinical Diagnostic Tools and Biomonitoring of Exposures to Pesticides - American Public Health Association (APHA). 1

  • Validation of a Multiresidue Analysis Method for 379 Pesticides in Human Serum Using Liquid Chromatography–Tandem Mass Spectrometry - Journal of Agricultural and Food Chemistry (ACS Publications). 4

  • Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry - Journal of Agricultural and Food Chemistry (ACS Publications). 3

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent Technologies. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS Chromatographic Separation of Mevinphos and Mevinphos-D6

Welcome to the Technical Support Center for advanced pesticide residue analysis. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the precise quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced pesticide residue analysis. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the precise quantification of the organophosphate insecticide Mevinphos.

Quantifying Mevinphos via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents two distinct physicochemical challenges: the differential ionization responses of its E and Z stereoisomers[1], and the retention time shifts induced by the deuterium isotope effect when using Mevinphos-D6 as an internal standard[2]. This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting FAQs to ensure absolute scientific integrity in your analytical workflows.

Part 1: Mechanistic Workflows & Experimental Design

The Causality of Isomer Separation and Isotope Effects

Mevinphos exists as a mixture of E (alpha) and Z (beta) isomers. A common analytical error is attempting to quantify Mevinphos by summing the peak areas of co-eluting isomers. The E and Z isomers possess different spatial geometries, which directly alters their declustering potential and fragmentation efficiency within the electrospray ionization (ESI) source and collision cell[1]. Consequently, they exhibit different MS/MS response factors. Accurate quantification mandates baseline chromatographic separation and the application of isomer-specific calibration curves.

Furthermore, the use of Mevinphos-D6 introduces the deuterium isotope effect . The carbon-deuterium (C-D) bond has a lower zero-point energy and shorter bond length than the carbon-hydrogen (C-H) bond. This reduces the polarizability of the deuterated molecule, making it slightly less lipophilic. In reversed-phase chromatography, this causes Mevinphos-D6 to elute slightly earlier than native Mevinphos. This temporal gap exposes the native and labeled compounds to different co-eluting matrix components, potentially leading to unequal ion suppression and invalidating the internal standard correction[2].

IsotopeEffect Start Reversed-Phase LC Gradient Native Native Mevinphos (C-H) Higher Polarizability Start->Native Deuterated Mevinphos-D6 (C-D) Lower Polarizability Start->Deuterated RetNative Stronger Hydrophobic Interaction Later Retention Time Native->RetNative RetDeut Weaker Hydrophobic Interaction Earlier Retention Time Deuterated->RetDeut Matrix Differential Matrix Effect (Unequal Ion Suppression) RetNative->Matrix RetDeut->Matrix Solution Mitigation: Matrix-Matched Calibration & Shallow Gradient Elution Matrix->Solution

Mechanism of the deuterium isotope effect causing retention time shifts and matrix effect variations.

Part 2: Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints to continuously monitor extraction efficiency and matrix effects[3].

Step-by-Step Methodology: Modified QuEChERS & UHPLC-MS/MS

Phase 1: Extraction and Internal Standard Equilibration

  • Sample Homogenization: Weigh 10.0 g of homogenized sample (e.g., fruit, vegetable, or biological matrix) into a 50 mL PTFE centrifuge tube.

  • IS Spiking (Validation Checkpoint 1): Spike the matrix with Mevinphos-D6 to achieve a final concentration of 50 µg/kg. Self-Validation: Simultaneously spike a solvent blank (acetonitrile) with the same IS concentration. Comparing the absolute peak area of the IS in the final matrix extract against the solvent blank allows you to calculate the exact Matrix Factor (ion suppression/enhancement) for every batch.

  • Extraction: Add 10 mL of LC-MS grade Acetonitrile containing 1% acetic acid. Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Partitioning: Add QuEChERS partitioning salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute to induce phase separation, then centrifuge at 5000 rpm for 5 minutes.

Phase 2: dSPE Cleanup and Dilution 5. Cleanup: Transfer 1 mL of the upper organic supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18. 6. Centrifugation: Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes. 7. Aqueous Dilution (Validation Checkpoint 2): Dilute the cleaned extract 1:5 with the initial aqueous mobile phase (e.g., 5 mM ammonium formate). Self-Validation: This step mitigates the "strong solvent effect" which causes poor peak shape and early elution of polar analytes in reversed-phase LC, ensuring the E and Z isomers focus tightly at the head of the column[3].

Phase 3: UHPLC-MS/MS Analysis 8. Injection: Inject 5 µL onto a superficially porous C18 column (e.g., 100 x 2.1 mm, 1.7 µm) featuring inert hardware to prevent non-specific binding of the organophosphate. 9. Gradient Optimization: Utilize a shallow gradient (e.g., increasing organic phase by only 2-3% per minute) specifically across the 3.5–5.0 minute elution window. This maximizes the resolution between the E and Z isomers while minimizing the absolute time gap caused by the D6 isotope effect.

Workflow A Sample Prep (Modified QuEChERS) B UHPLC Separation (Shallow Gradient C18) A->B Aqueous Dilution C ESI-MS/MS (Isomer-Specific MRMs) B->C E/Z Resolved D Quantification (Matrix-Matched D6) C->D Peak Area Ratio

Workflow for the extraction, chromatographic resolution, and quantification of Mevinphos isomers.

Part 3: Quantitative Data & MS Parameters

To ensure accurate MRM setup, utilize the following optimized transitions. Note the distinct retention times reflecting both the isomer separation and the slight isotopic shift.

Table 1: Optimized MRM Transitions and LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Typical RT (min)*
Mevinphos (E-isomer)225.1127.1193.14.15
Mevinphos (Z-isomer)225.1127.1193.14.35
Mevinphos-D6 (E-isomer)231.1127.1193.14.12
Mevinphos-D6 (Z-isomer)231.1127.1193.14.32

*Retention times are representative of a standard reversed-phase gradient. Notice the ~0.03 min early elution shift of the D6 internal standards relative to their native counterparts.

Part 4: Troubleshooting & FAQs

Q1: I am unable to achieve baseline resolution between the E and Z isomers of Mevinphos. They elute as a single, broad peak. How can I fix this? A1: Co-elution is typically caused by a gradient that is too steep during the critical elution window, or by strong solvent effects from the sample diluent. Actionable Fix: First, ensure your sample extract is diluted with at least 80% aqueous mobile phase before injection to ensure proper focusing on the column[3]. Second, flatten your gradient curve. If Mevinphos elutes at 40% organic (Mobile Phase B), program your gradient to hold at 35% B for 1 minute, then slowly ramp to 45% B over 3 minutes.

Q2: My Mevinphos-D6 internal standard is eluting earlier than the native Mevinphos, and my recovery calculations are failing. Is the IS defective? A2: No, the IS is not defective. You are observing the deuterium isotope effect, which causes deuterated compounds to be slightly less retained on a C18 column than native compounds[2]. Because they do not co-elute perfectly, they are experiencing different matrix suppression environments in the MS source. Actionable Fix: You cannot eliminate the isotope effect chemically, but you can compensate for it analytically. You must use matrix-matched calibration curves . By preparing your calibration standards in a blank matrix extract rather than pure solvent, both the native and D6 analytes will be subjected to the exact same matrix suppression profile as your unknown samples, restoring the mathematical validity of the internal standard ratio.

Q3: I am experiencing severe peak tailing and signal loss for Mevinphos, but my other pesticide targets look fine. What is causing this? A3: Organophosphorus pesticides are highly susceptible to Non-Specific Binding (NSB) to the metal surfaces (stainless steel) of the LC fluidics, injector needle, and column frits. The phosphate groups chelate with exposed metal ions, causing peak tailing and signal degradation. Actionable Fix: Switch to a column packed in inert hardware (e.g., PEEK-lined or specialized fused-silica lined columns). Additionally, ensure your mobile phase contains a sufficient buffer (e.g., 5 mM ammonium formate) and a weak acid (0.1% formic acid) to occupy active sites and maintain consistent ionization.

Q4: Can I just sum the MRM peak areas of the E and Z isomers to report "Total Mevinphos"? A4: No. This is a critical violation of quantitative logic. Because the E and Z isomers have different declustering potentials and collision cross-sections, a unit mass of E-isomer will produce a different detector response (peak area) than a unit mass of Z-isomer[1]. If you sum the areas without resolving them, any variation in the E:Z ratio between your samples will result in massive quantification errors. You must integrate them separately, quantify them against their respective isomer calibration curves, and then sum the calculated concentrations.

References

  • Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. PubMed / Rapid Communications in Mass Spectrometry.1

  • Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications / Journal of Agricultural and Food Chemistry.2

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies Application Notes.3

Sources

Optimization

Technical Support Center: Mevinphos D6 Stability &amp; Handling

Welcome to the Advanced Analytical Support Center. As drug development and environmental testing methodologies become increasingly sensitive, the integrity of Stable Isotope-Labeled Internal Standards (SIL-IS) like Mevin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As drug development and environmental testing methodologies become increasingly sensitive, the integrity of Stable Isotope-Labeled Internal Standards (SIL-IS) like Mevinphos D6 is paramount. Mevinphos is a broad-spectrum organophosphate, and its deuterated isotopologue (Mevinphos D6) is utilized to correct for matrix effects and extraction losses in LC-MS/MS and GC-MS/MS workflows[1].

However, organophosphates are notoriously susceptible to hydrolytic degradation. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to ensure the absolute stability of your Mevinphos D6 standards across various solvents and pH conditions.

I. Mechanistic Troubleshooting & FAQs

Q1: Why does my Mevinphos D6 calibration curve show significant signal decay over a 48-hour autosampler sequence? The Causality: Mevinphos D6 undergoes rapid base-catalyzed hydrolysis. In neutral to alkaline conditions (pH > 7), the hydroxide ions nucleophilically attack the phosphorus atom, cleaving the ester bond to form O-demethyl-mevinphos D6, acetoacetic acid, and acetone[2]. If your aqueous mobile phase or autosampler diluent is unbuffered or slightly alkaline, the standard will degrade in real-time while sitting in the vial. The Solution: Always acidify the aqueous portion of your diluent (e.g., adding 0.1% formic acid to achieve a pH of 4–5). At pH 5, the hydrolysis half-life of mevinphos extends dramatically to 50.8–84.6 days, compared to just 2.8–7.5 days at pH 9[2].

Q2: I am preparing my primary stock solutions in a 50:50 Acetonitrile:Water mixture. Is this appropriate for long-term storage at -20°C? The Causality: No. While acetonitrile is a standard LC solvent, introducing water creates a highly reactive environment for organophosphates[3]. Water acts as a nucleophile, and even at -20°C, the activation energy for hydrolysis can be overcome over extended storage periods. Once ampouled standards are opened and diluted with aqueous solvents, their stability is compromised[3]. The Solution: Primary stock solutions must be prepared and stored in 100% anhydrous analytical-grade acetonitrile . Only introduce aqueous components during the final dilution step immediately prior to injection.

Q3: We are observing poor recovery of Mevinphos D6 during tissue extraction. Could the extraction solvent be degrading the standard? The Causality: Traditional QuEChERS methods often rely heavily on pure acetonitrile. However, in complex lipid-rich matrices (like animal-derived foods or tissues), pure acetonitrile may not partition effectively, exposing the standard to localized pH micro-environments within the matrix that promote degradation. The Solution: Utilize a mixed extraction solvent system. A 50:50 (v/v) mixture of Acetone and Acetonitrile combines the high lipid-solubility of acetone with the effective salt-partitioning of acetonitrile, protecting the organophosphate from matrix-induced hydrolysis while maximizing recovery[4].

II. Quantitative Stability Profiles

To facilitate rapid decision-making, the following tables summarize the kinetic degradation data and solvent compatibility for Mevinphos D6.

Table 1: Hydrolysis Kinetics by pH Level
ConditionpH LevelHalf-Life ( t1/2​ )Primary Degradation Products
Alkaline pH 92.8 to 7.5 daysO-demethyl-mevinphos, acetoacetic acid, acetone
Neutral pH 7ModerateMevinphos acid
Acidic pH 550.8 to 84.6 daysMinimal (Highly stable)

Data extrapolated from the environmental fate of unlabeled (E)- and (Z)-mevinphos isomers[2].

Table 2: Solvent Compatibility for Storage & Extraction
Solvent SystemSuitabilityCausality / Mechanism
100% Anhydrous Acetonitrile Excellent (Storage)Prevents hydrolytic attack; stable for >12 months at -20°C[3].
100% Anhydrous Methanol Good (Storage)Stable, but carries a theoretical risk of transesterification over very long periods.
Acetonitrile:Water (50:50) Poor (Storage)Water acts as a nucleophile; accelerates degradation even at low temperatures[3].
Acetone:Acetonitrile (50:50) Excellent (Extraction)Optimal for QuEChERS; balances fat solubility and partitioning[4].

III. Visualizing the Degradation Pathway

Understanding the chemical breakdown of Mevinphos D6 is critical for developing self-validating assays. The diagram below illustrates how pH drives the degradation cascade.

MevinphosHydrolysis MevD6 Mevinphos D6 (Intact SIL-IS) pH9 Alkaline Conditions (pH > 7) MevD6->pH9 pH5 Acidic Conditions (pH 4 - 5) MevD6->pH5 Degradation Rapid Hydrolysis (t½ = 2.8 - 7.5 days) pH9->Degradation OH- attack Stable High Stability (t½ = 50 - 85 days) pH5->Stable H+ stabilization Products Degradation Products: O-demethyl-mevinphos D6 Acetoacetic Acid Acetone Degradation->Products

Caption: Mevinphos D6 pH-dependent hydrolysis pathway and degradation kinetics.

IV. Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, you must treat your standard preparation as a self-validating system . This means building internal quality control checks directly into the protocol to detect degradation before it impacts your data.

Protocol: Preparation and Self-Validating Storage of Mevinphos D6

Phase 1: Reconstitution and Storage

  • Equilibration: Allow the sealed ampoule of neat Mevinphos D6 to equilibrate to room temperature (20–25°C) in a desiccator to prevent ambient moisture condensation.

  • Reconstitution: Dissolve the neat standard exclusively in 100% anhydrous LC-MS grade Acetonitrile to achieve a primary stock concentration (e.g., 1 mg/mL). Never use aqueous mixtures for this step.

  • Aliquotting: Transfer the stock solution into single-use amber glass vials . Mevinphos has an aqueous photolysis half-life of approximately 27 days[2]; amber glass eliminates UV-induced degradation.

  • Storage: Purge vials with dry nitrogen gas, seal with PTFE-lined caps, and store immediately at -20°C.

Phase 2: Working Solution Preparation 5. Dilution: Prepare working solutions daily. If diluting into an aqueous autosampler solvent, ensure the solvent is acidified (e.g., 0.1% Formic Acid, pH ~4.5).

Phase 3: The Self-Validation Check (Critical) 6. Degradation Monitoring: Do not assume the standard is intact. In your LC-MS/MS acquisition method, program an additional Multiple Reaction Monitoring (MRM) transition specifically for O-demethyl-mevinphos D6 (the primary hydrolysis product). 7. System Suitability Criteria: Inject a solvent blank spiked with the Mevinphos D6 working solution. Calculate the peak area ratio of O-demethyl-mevinphos D6 to Intact Mevinphos D6. If this ratio exceeds 0.05 (5%) , the stock has been compromised by hydrolysis and must be discarded.

Workflow Neat Neat Mevinphos D6 Standard Solvent Dissolve in 100% Anhydrous MeCN Neat->Solvent Aliquot Aliquot into Amber Vials Solvent->Aliquot Store Store at -20°C (N2 Purged) Aliquot->Store Working Dilute in Acidified Solvent (pH 4-5) Just Before Use Store->Working

Caption: Self-validating workflow for Mevinphos D6 stock preparation and storage.

V. References

  • Food and Agriculture Organization of the United Nations (FAO). "4.23 Mevinphos (E,R)** - Evaluation of Effects on the Environment." FAO Pesticide Management. Available at: [Link]

  • National Institutes of Health (PMC). "Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS." NIH National Library of Medicine. Available at:[Link]

  • MDPI. "Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry." Foods, August 2024. Available at: [Link]

Sources

Troubleshooting

Mevinphos D6 Analytical Integrity: A Technical Support Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the potential for Mevi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the potential for Mevinphos D6 degradation during analysis. As your Senior Application Scientist, my goal is to equip you with the expertise and field-proven insights necessary to ensure the integrity of your analytical data. This document is structured to address specific issues you may encounter and to provide a self-validating framework for your experimental protocols.

Introduction: The Challenge of Mevinphos Analysis

Mevinphos, a potent organophosphate insecticide, exists as a mixture of (E)- and (Z)-isomers, both of which are amenable to analysis by gas chromatography-mass spectrometry (GC-MS)[1][2]. Due to its chemical structure, Mevinphos is susceptible to degradation under certain analytical and environmental conditions, primarily through hydrolysis and thermal decomposition[3][4]. The use of a deuterated internal standard, Mevinphos D6, is a common and effective strategy to correct for analytical variability and potential loss during sample preparation and analysis[5]. However, the stability of Mevinphos D6 itself is a critical factor that must be carefully considered to ensure accurate quantification. This guide will explore the potential degradation pathways of Mevinphos and its deuterated analog, providing you with the knowledge to mitigate these risks and troubleshoot any issues that may arise.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and analysis of Mevinphos D6.

Q1: What are the primary degradation pathways for Mevinphos?

A1: Mevinphos is primarily susceptible to two main degradation pathways:

  • Hydrolysis: The ester linkages in the Mevinphos molecule are prone to hydrolysis, a reaction with water that cleaves these bonds. This process is significantly accelerated in alkaline conditions (high pH)[6]. The rate of hydrolysis increases as the pH rises.

  • Thermal Degradation: High temperatures, particularly those encountered in a GC inlet, can cause the Mevinphos molecule to break down[4]. This is a common issue for many organophosphate pesticides.

Q2: Should I expect Mevinphos D6 to degrade at the same rate as native Mevinphos?
Q3: I am observing a poor peak shape (tailing) for my Mevinphos D6 standard. What could be the cause?

A3: Peak tailing for Mevinphos D6 can be indicative of several issues within your GC-MS system. Organophosphate pesticides are known to interact with active sites in the GC inlet and column, leading to poor peak shape[4].

  • Active Sites in the GC Inlet: The GC inlet liner can develop active sites over time due to the accumulation of non-volatile matrix components. These sites can interact with the polar phosphate group of Mevinphos D6, causing peak tailing.

  • Column Contamination or Degradation: The analytical column itself can become contaminated or the stationary phase can degrade, exposing active silanol groups that can interact with your analyte.

  • Inappropriate Injection Temperature: While a high inlet temperature is necessary for volatilization, an excessively high temperature can cause on-port degradation, which may manifest as peak tailing or the appearance of degradation product peaks.

Q4: My recovery for Mevinphos D6 is consistently low. What should I investigate?

A4: Low recovery of your internal standard is a critical issue that can compromise the accuracy of your results. The investigation should encompass both the sample preparation and the analytical stages.

  • Sample Preparation:

    • pH of the Sample/Extract: Mevinphos is highly susceptible to hydrolysis in alkaline conditions. Ensure the pH of your sample and final extract is neutral or slightly acidic.

    • Solvent Stability: While Mevinphos is generally stable in common organic solvents like acetonitrile and toluene, prolonged storage, especially at room temperature, could lead to some degradation. It is always best to prepare standards fresh and store them at low temperatures (e.g., 4°C)[7].

  • GC-MS System:

    • Inlet Temperature: As mentioned, high inlet temperatures can lead to thermal degradation.

    • System Leaks: A leak in the GC system can lead to a loss of sample during injection and transfer to the column.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to Mevinphos D6 degradation.

Troubleshooting Low Mevinphos D6 Response or Recovery
Symptom Potential Cause Recommended Action
Low Mevinphos D6 peak area in all samples and standards. Systemic Issue: Leak in the GC-MS system, contaminated ion source, or detector issue.Perform a system leak check. Clean the ion source and ensure the detector is functioning correctly.
Standard Preparation Error: Incorrect dilution of the Mevinphos D6 stock solution.Prepare a fresh dilution of the Mevinphos D6 standard and re-analyze.
Gradual decrease in Mevinphos D6 response over a sequence of injections. GC Inlet Contamination: Accumulation of matrix components in the inlet liner leading to active sites and degradation.Replace the GC inlet liner and septum. Consider using a deactivated liner.
Column Contamination: Buildup of non-volatile residues at the head of the analytical column.Trim a small portion (e.g., 10-15 cm) from the front of the GC column.
Low Mevinphos D6 recovery in specific sample matrices. Matrix-Induced Degradation: The pH or composition of a particular sample matrix may be promoting hydrolysis.Measure the pH of the sample extract and adjust to neutral or slightly acidic if necessary.
Inefficient Extraction: The extraction procedure may not be effectively recovering Mevinphos D6 from the matrix.Optimize the extraction solvent and technique.
Appearance of unexpected peaks alongside the Mevinphos D6 peak. Thermal or Hydrolytic Degradation: The new peaks are likely degradation products of Mevinphos D6.See the "Identifying Degradation Products" section below. Lower the GC inlet temperature and/or ensure the sample pH is controlled.
Identifying Mevinphos Degradation Products

The primary degradation of Mevinphos involves the loss of its side chain. Key fragment ions to monitor in your mass spectrometer to identify potential degradation include m/z 127, 192, and 109, which are characteristic of the Mevinphos molecule[8]. While specific mass spectra for all degradation products are not extensively documented in readily available literature, the appearance of peaks with these characteristic ions at retention times different from the parent compound is a strong indicator of degradation.

Common Mevinphos Fragment Ions:

m/zInterpretation
224 Molecular Ion (M+) of Mevinphos
192 Loss of OCH3
127 [(CH3O)2P(O)O]+ fragment
109 [P(O)(OH)2]+ fragment

Data synthesized from available mass spectral information[8][9][10].

Part 3: Experimental Protocols & Best Practices

To ensure the integrity of your Mevinphos D6 analysis, adhere to the following best practices and protocols.

Protocol 1: Preparation and Storage of Mevinphos D6 Standards
  • Solvent Selection: Use high-purity acetonitrile or toluene for preparing stock and working standards.

  • Stock Solution: Prepare a concentrated stock solution of Mevinphos D6.

  • Working Standards: Prepare working standards by diluting the stock solution. It is recommended to prepare fresh working standards daily if possible.

  • Storage: Store all standard solutions in amber glass vials at 4°C to minimize light exposure and thermal degradation[7]. Long-term storage should be at -20°C.

  • pH Consideration: If working with aqueous samples or standards, ensure the pH is maintained between 5 and 7 to minimize hydrolysis.

Protocol 2: Optimizing GC-MS Parameters to Minimize Degradation
  • Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220°C) and gradually increase it to find the optimal temperature that provides good peak shape without causing significant degradation. Monitor for the appearance of degradation product peaks. A typical starting point for organophosphate analysis is around 250°C[11].

  • Inlet Liner: Use a deactivated glass wool liner to trap non-volatile matrix components and minimize active sites. Regularly replace the liner, especially when analyzing complex matrices.

  • Carrier Gas Flow: Use an appropriate carrier gas flow rate to ensure a rapid transfer of the analyte from the inlet to the column, minimizing the residence time in the hot inlet.

  • Column Selection: A low-polarity column, such as a DB-5ms or equivalent, is generally suitable for the analysis of organophosphate pesticides[11].

  • Oven Temperature Program: A temperature program that provides good separation of the E and Z isomers of Mevinphos is crucial. A typical program might start at a lower temperature (e.g., 50-80°C) and ramp up to a final temperature of around 280-300°C[11].

Workflow for Investigating Mevinphos D6 Degradation

degradation_workflow cluster_0 Observation cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Sample Preparation Review cluster_4 Resolution start Low Mevinphos D6 Response or Unexpected Peaks Observed check_standards Prepare Fresh Standards start->check_standards check_system Perform GC-MS System Health Check (Leak Test) start->check_system optimize_inlet Lower GC Inlet Temperature check_standards->optimize_inlet If standards also show issue check_system->optimize_inlet If system passes check_liner Replace Inlet Liner optimize_inlet->check_liner end Issue Resolved: Stable Mevinphos D6 Signal optimize_inlet->end If issue resolved check_column Trim GC Column check_liner->check_column check_liner->end If issue resolved check_ph Verify Sample/Extract pH check_column->check_ph If issue persists check_column->end If issue resolved review_storage Review Standard and Sample Storage Conditions check_ph->review_storage review_storage->end If issue resolved

Caption: Troubleshooting workflow for Mevinphos D6 degradation.

Part 4: Conclusion

The analytical integrity of Mevinphos D6 is paramount for accurate and reliable quantification of Mevinphos in various matrices. While Mevinphos D6 is an excellent internal standard, it is not immune to the degradation pathways that affect its non-deuterated counterpart. By understanding the potential for hydrolysis and thermal degradation, and by implementing the best practices and troubleshooting strategies outlined in this guide, researchers can minimize the risk of analytical error and ensure the highest quality data. Continuous system maintenance and careful optimization of analytical parameters are the cornerstones of successful Mevinphos analysis.

References

  • Degradation of Mevinphos and Monocrotophos by OH radicals in the environment: A computational investigation on mechanism, kinetic, and ecotoxicity. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. (2017, June 7). IntechOpen. Retrieved March 30, 2026, from [Link]

  • Mass spectrum and structure of Mevinphos. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Multi-residue Analysis of Pesticides in Food using GC/MS/MS with the TSQ Quantum GC. (n.d.). SCISPEC. Retrieved March 30, 2026, from [Link]

  • The effects of heat treatment on the degradation of the organophosphate pesticide chlorpyrifos-ethyl in tomato homogenate. (2014, December 2). Quality Assurance and Safety of Crops & Foods. Retrieved March 30, 2026, from [Link]

  • Mevinphos (Ref: ENT 22374). (2025, November 25). AERU, University of Hertfordshire. Retrieved March 30, 2026, from [Link]

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. (2006, May 26). Ministry of Health, Labour and Welfare, Japan. Retrieved March 30, 2026, from [Link]

  • Rapid Screening of 352 Pesticide Residues in Chrysanthemum Flower by Gas Chromatography Coupled to Quadrupole-Orbitrap Mass Spectrometry with Sin-QuEChERS Nanocolumn Extraction. (2022, June 15). PMC. Retrieved March 30, 2026, from [Link]

  • Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. (2010, July 15). PubMed. Retrieved March 30, 2026, from [Link]

  • ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis. (2012, December 15). PubMed. Retrieved March 30, 2026, from [Link]

  • Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. (2024, October 17). CentAUR. Retrieved March 30, 2026, from [Link]

  • Mevinphos: Revised Human Health Risk Assessment. (n.d.). EPA. Retrieved March 30, 2026, from [Link]

  • Optimal degradation of organophosphorus pesticide at low levels in water using fenton and photo-fenton processes and identification of by-products by GC-MS/MS. (2021, September 15). PubMed. Retrieved March 30, 2026, from [Link]

  • Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. (n.d.). PMC. Retrieved March 30, 2026, from [Link]

  • Phosdrin (Mevinphos) (Analytical Method No. 296). (n.d.). National Technical Reports Library. Retrieved March 30, 2026, from [Link]

Sources

Optimization

Technical Support Center: Minimizing Interference in Mevinphos D6 Quantification

Welcome to the Technical Support Center for organophosphate quantification. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when quantifying mevinph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organophosphate quantification. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when quantifying mevinphos using its deuterated internal standard, Mevinphos-D6, via LC-MS/MS.

Mevinphos is a highly toxic, broad-spectrum organophosphate insecticide. Its quantification is notoriously complex due to the presence of geometric isomers (E and Z), severe matrix effects during electrospray ionization (ESI), and the risk of isotopic cross-talk. This guide provides self-validating protocols and mechanistic explanations to ensure absolute scientific integrity in your analytical workflows.

Core Analytical Workflow

G N1 Sample Matrix (e.g., Cannabis, Wheat) N2 Spike Mevinphos-D6 IS (Pre-extraction) N1->N2 N3 Modified QuEChERS (Acetonitrile + Salts) N2->N3 N4 dSPE Cleanup (PSA, C18, MgSO4) N3->N4 N5 LC Separation (Baseline resolution) N4->N5 N6 ESI-MS/MS Detection (MRM Mode) N5->N6

Workflow for Mevinphos D6-assisted LC-MS/MS quantification.

Section 1: Chromatographic Separation of E and Z Isomers

Q: Can I quantify total mevinphos by simply summing the peak areas of the E and Z isomers?

A: No. You must chromatographically separate and individually quantify the isomers.

The Causality: Mevinphos exists as two geometric isomers (E and Z) that differ only by the orientation of a C=C double bond[1]. During ESI-MS/MS, these individual isomers exhibit fundamentally different mass spectrometric responses[2]. This discrepancy is driven by differences in the declustering potential of the precursor ion and the optimal collision energy required for fragmentation in the collision cell[2]. Consequently, quantification by summation of the peak areas is mathematically inaccurate and will lead to an over- or underestimation of the total mevinphos concentration[2]. Accurate quantitative results can only be achieved when the compound-specific MS parameters are separately determined for each isomer[2].

G Mev Native Mevinphos (m/z 225) E_iso E-Mevinphos (Distinct MS Response) Mev->E_iso Z_iso Z-Mevinphos (Distinct MS Response) Mev->Z_iso Quant Individual Isomer Quantitation (Avoid Summation Bias) E_iso->Quant Z_iso->Quant IS Mevinphos-D6 IS (m/z 231) IS->Quant Normalizes Signal

Logical flow of E/Z isomer quantification using Mevinphos-D6.

Section 2: Matrix Effects and Ion Suppression

Q: Why is my Mevinphos-D6 internal standard failing to fully correct for matrix effects in complex samples, resulting in poor sensitivity?

A: While an isotopically labeled internal standard like Mevinphos-D6 perfectly corrects for recovery losses and normalizes the quantitative calculation (because it experiences the exact same suppression as the native analyte), it cannot physically restore lost ions. In complex matrices (like cannabis or wheat grain), co-extracted lipids and pigments compete for charge on the droplet surface during electrospray ionization. This severe ion suppression reduces the absolute number of mevinphos ions reaching the detector, degrading the signal-to-noise (S/N) ratio and pushing the analyte below the Limit of Quantitation (LOQ).

The Solution: You must implement a modified QuEChERS protocol with dispersive Solid Phase Extraction (dSPE) cleanup, followed by a strategic post-extraction dilution. Diluting the extract reduces the absolute concentration of matrix interferences entering the ESI source, effectively restoring the ionization efficiency[3].

Step-by-Step Methodology: Optimized QuEChERS Extraction & Cleanup

This self-validating protocol ensures maximum recovery while minimizing matrix-induced signal suppression.

  • Sample Hydration & Extraction: Weigh 10 g of homogenized sample into a 50 mL extraction tube. For dry matrices (e.g., wheat flour), pre-hydrate by adding 20 mL of LC-MS grade water, followed by 10 mL of acetonitrile[4].

  • Internal Standard Spiking: Immediately spike the sample with Mevinphos-D6 internal standard solution to achieve your target calibration concentration.

  • Partitioning: Shake vigorously for 10 minutes. Add partitioning salts (4 g MgSO4 and 1 g NaCl) to drive the organophosphates into the organic layer. Centrifuge at 5000 rpm for 5 minutes[4].

  • dSPE Cleanup: Transfer a 3.6 mL aliquot of the crude supernatant to a dSPE tube containing MgSO4, Primary Secondary Amine (PSA), and C18 sorbent. The PSA removes organic acids and pigments, while C18 removes non-polar lipids[1].

  • Centrifugation: Vortex the dSPE tube for 90 seconds and centrifuge at 13,000 rpm (17,000 RCF) for 5 minutes[1].

  • Post-Extraction Dilution: Transfer the cleaned supernatant and dilute it (e.g., 2-fold to 6-fold) with a 20:80 mixture of LC mobile phase A:mobile phase B[1][3].

  • Injection: Inject 1 µL of the cleaned and diluted extract into the LC-MS/MS system[1].

Section 3: Isotopic Cross-Talk and MRM Optimization

Q: How do I prevent isotopic interference (cross-talk) between native Mevinphos and Mevinphos-D6?

A: Cross-talk occurs when the natural isotopic envelope of a highly concentrated native analyte bleeds into the internal standard channel, or when insufficient clearance in the collision cell causes residual ions to be detected in the subsequent scan. Because Mevinphos-D6 has a mass shift of +6 Da, direct isotopic overlap is negligible. However, you must ensure that the selected Multiple Reaction Monitoring (MRM) transitions are highly specific and that the quadrupole dwell times are optimized.

Data Presentation: Optimized MRM Transitions To ensure absolute selectivity, utilize the following optimized MRM transitions. The primary transition is used for quantitation, while the secondary transition ensures unequivocal confirmation[5][6].

AnalytePrecursor Ion (m/z)Quantitation Ion (m/z)Confirmation Ion (m/z)Mechanistic Note
Mevinphos (Native) 225.0127.1193.1Cleavage yielding dimethyl phosphate group[5][6].
Mevinphos-D6 (IS) 231.0133.1199.1+6 Da shift reflects the deuterated methoxy groups on the phosphate center.

Note: Ensure the collision energy (CE) is independently optimized for the E and Z isomers, as their fragmentation efficiencies differ[2].

References

  • Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS National Institutes of Health (NIH) / PMC URL:[Link]

  • Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry National Institutes of Health (NIH) / PubMed URL:[Link]

  • Fast Screening and Quantification of Pesticide Residues Using a Comprehensive LC-MS Solution LCMS.cz URL:[Link]

  • Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and safety Food Science and Technology (FST) Journal URL:[Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Agilent Technologies URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mevinphos D6 Purity &amp; LC-MS/MS Troubleshooting

Welcome to the Technical Support Center for pesticide residue quantitation. This guide provides advanced troubleshooting methodologies for researchers and drug development professionals utilizing Mevinphos D6 as a stable...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pesticide residue quantitation. This guide provides advanced troubleshooting methodologies for researchers and drug development professionals utilizing Mevinphos D6 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles: The Mechanistic Role of Mevinphos D6

Mevinphos is a broad-spectrum organophosphate insecticide requiring rigorous trace-level monitoring. In LC-MS/MS workflows, Mevinphos D6 is the "gold standard" internal standard used to correct for analyte loss during sample preparation, chromatographic variances, and matrix-induced ion suppression[1].

However, the analytical integrity of this correction relies entirely on the isotopic and chemical purity of the Mevinphos D6 standard. If the standard contains unlabeled Mevinphos (D0) due to incomplete synthesis, or if it undergoes degradation, it will fundamentally compromise your assay's Limit of Detection (LOD), Limit of Quantitation (LOQ), and calibration linearity[2].

Diagnostic Workflow: Isolating Purity Issues

When encountering high background signals in your target analyte channel, use the following logical workflow to isolate the root cause before altering your instrument parameters.

G Start High Analyte Background in Blank + IS? CheckIS Run Double Blank (No IS, No Analyte) Start->CheckIS IsSystem System/Matrix Contamination (Troubleshoot LC/Blank) CheckIS->IsSystem Peak Detected IsIS Run Zero Sample (Matrix + IS Only) CheckIS->IsIS No Peak CalcD0 Calculate D0/D6 Area Ratio IsIS->CalcD0 Pass Ratio < 0.1% Purity Acceptable CalcD0->Pass < 0.1% Fail Ratio > 0.1% Low Isotopic Purity CalcD0->Fail > 0.1%

Diagnostic decision tree for isolating Mevinphos D6 isotopic purity issues in LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why is my Mevinphos D0 (unlabeled) peak area increasing as I increase the Mevinphos D6 internal standard concentration? A: This is driven by low isotopic purity—specifically, the presence of residual unlabeled Mevinphos (D0) within the D6 standard[1]. During custom synthesis, incomplete deuteration can leave trace amounts of D0. Because you spike a constant amount of IS into every sample and calibrator, you are inadvertently spiking a constant amount of the target analyte. At high analyte concentrations, this added D0 is negligible. However, at low concentrations near the LOQ, this cross-signal contribution overwhelms the true analyte signal, causing calibration curves to become highly nonlinear with a positive Y-intercept[2].

Q2: Can hydrogen-deuterium (H/D) back-exchange occur with Mevinphos D6 during my sample extraction? A: Yes. H/D back-exchange is a phenomenon where deuterium atoms on the internal standard are stripped and replaced by hydrogen atoms from the sample matrix or protic solvents (like water or methanol)[1]. While Mevinphos D6 is generally stable, extreme pH conditions during extraction (e.g., unbuffered QuEChERS) or prolonged storage in protic solvents can trigger this exchange[3]. This converts D6 back to D5, D4, and eventually D0, generating a false signal at the mass of the unlabeled analyte and compromising accuracy[1].

Q3: How does Mevinphos D6 chemical impurity differ from isotopic impurity in its effect on my data? A:

  • Isotopic Impurity (D0 contamination): Directly inflates the measured concentration of the analyte, artificially raising the background and degrading the LOQ[1].

  • Chemical Impurity: The presence of synthesis byproducts or degradation products. These impurities may co-elute with the analyte and cause localized ion suppression or enhancement in the MS source. This creates "differential matrix effects," skewing the analyte-to-IS ratio even if the isotopic purity is perfect[3].

Quantitative Impact of Isotopic Purity on Calibration

To illustrate the causality between Mevinphos D6 isotopic purity and assay performance, the following table models the impact of varying D0 contamination levels on a standard LC-MS/MS calibration curve (Assuming a Target LOQ of 0.01 ng/mL and an IS spike concentration of 1.0 ng/mL).

Mevinphos D6 Isotopic PurityD0 Contamination (%)Apparent Blank Concentration (ng/mL)Impact on LOQ (Signal-to-Noise)Calibration Curve Linearity (R²)
> 99.9% (Ideal) < 0.1%< 0.001Unaffected (S/N > 10)> 0.999
99.5% (Marginal) 0.5%0.005LOQ shifts to ~0.02 ng/mL0.995 (Positive Y-intercept observed)
99.0% (Poor) 1.0%0.010LOQ shifts to ~0.05 ng/mL0.985 (Severe low-end skew)
95.0% (Unusable) 5.0%0.050LOQ shifts to ~0.20 ng/mL< 0.950 (Fails SANTE validation criteria)

Troubleshooting Guide & Self-Validating Protocols

Issue 1: High Background in the Mevinphos MRM Channel

Root Cause Analysis: Before attributing background noise to IS purity, you must rule out LC carryover or matrix contamination. The widely accepted SANTE guidelines mandate strict identification criteria, including retention time matching within ± 0.1 minutes[4]. If the background peak perfectly co-elutes with the IS, isotopic contamination is the primary suspect.

Self-Validating Protocol: The "Zero-Spike" Purity Assessment This step-by-step methodology is a self-validating system. Step 1 proves the system is clean; only then can Step 2 definitively attribute any D0 signal to the internal standard, eliminating confounding variables.

  • Step 1: Prepare the Double Blank (System Control)

    • Extract a blank matrix sample (e.g., pesticide-free crop matrix) using your standard protocol without adding the Mevinphos D6 internal standard.

    • Inject the Double Blank into the LC-MS/MS.

    • Causality Check: If a Mevinphos peak appears, your system (column, injector, or source) has carryover, or the matrix is naturally contaminated. You must resolve this before proceeding. If no peak appears, the system is clean. Proceed to Step 2.

  • Step 2: Prepare the Zero Sample (IS Control)

    • Extract a second blank matrix sample.

    • Spike the Mevinphos D6 internal standard at the exact working concentration used for your calibration curve. Do not spike unlabeled Mevinphos.

    • Inject the Zero Sample.

  • Step 3: Analyze the Cross-Signal Contribution

    • Monitor the MRM transitions for both Mevinphos D0 and Mevinphos D6.

    • Calculate the peak area ratio: (Area of D0 in Zero Sample) / (Area of D6 in Zero Sample) * 100.

    • Actionable Threshold: For accurate quantification at trace levels, the D0 contribution must be < 0.1% of the IS response[2].

Resolution: If the D0 contribution is > 0.1%, you must procure a new batch of Mevinphos D6 with a certified isotopic purity of ≥99.9%[1]. Temporarily lowering the IS spike concentration can reduce the absolute D0 background, but this risks pushing the IS signal too close to the noise floor, compromising its ability to correct for matrix effects.

Issue 2: Inconsistent Analyte/IS Ratios Across Different Matrices

Root Cause Analysis: Even with high isotopic purity, the analyte and the deuterated IS can experience differential matrix effects. The slight mass difference of deuterium substitution can cause a minor chromatographic retention time shift known as the "deuterium isotope effect"[1]. If Mevinphos D0 and D6 do not perfectly co-elute, they enter the MS source alongside different matrix interferents, leading to unequal ion suppression[2].

Optimization Protocol:

  • Verify Co-elution: Overlay the Extracted Ion Chromatograms (XIC) of Mevinphos D0 and D6. The retention time difference must be negligible.

  • Adjust Chromatography: If separation is observed, modify the mobile phase gradient (e.g., flatten the gradient slope during the Mevinphos elution window) or alter the column temperature to force co-elution[1].

  • Assess Matrix Effects (ME): Calculate ME using the formula: ME (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solvent) * 100. Compare the ME of D0 and D6. For a reliable SIL-IS, the matrix effect values should be within 5% of each other.

References
  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Agilent.com. 4

  • BenchChem. "Technical Support Center: Deuterated Internal Standards in LC-MS/MS." Benchchem.com. 1

  • ResolveMass Laboratories Inc. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." Resolvemass.ca. 3

  • WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How." Wuxiapptec.com. 2

Sources

Optimization

Technical Support Center: Best Practices for Handling and Storing Deuterated Standards

Welcome to the Technical Support Center for deuterated standards. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision and accuracy of deuterated compounds in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for deuterated standards. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision and accuracy of deuterated compounds in their analytical workflows. As a Senior Application Scientist, I've compiled this resource to address the common challenges and questions that arise when working with these invaluable tools. Our goal is to move beyond simple instructions and provide a deeper understanding of the "why" behind each best practice, ensuring the integrity of your standards and the reliability of your data.

I. Foundational Principles: Understanding Your Deuterated Standard

Before delving into specific protocols, it's crucial to understand the inherent properties of deuterated standards and the factors that can compromise their stability.

Q1: What makes deuterated standards so valuable in quantitative analysis, and what are their primary vulnerabilities?

Deuterated internal standards are the gold standard in quantitative mass spectrometry because they are chemically almost identical to the analyte of interest.[1] This allows them to accurately correct for variability during sample preparation, chromatography, and ionization.[1][2] The core principle is that any loss of the analyte during the experimental workflow will be mirrored by a proportional loss of the deuterated standard.[2] Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration.[2]

However, their stability is not absolute. The primary vulnerabilities are:

  • Hydrogen-Deuterium (H/D) Exchange: This is a chemical reaction where a deuterium atom on the standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent).[3][4] This process, also known as back-exchange, can diminish the isotopic purity of the standard and lead to inaccurate quantification.[3][5]

  • Chemical Degradation: Like their non-deuterated counterparts, these compounds can degrade due to factors like temperature, light, and humidity.[5]

The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, which contributes to their general stability and can slow down metabolic degradation in certain applications.[5][6][7][]

Q2: What is the difference between isotopic purity and chemical purity, and why are both critical?

For a deuterated standard to be reliable, it must possess both high chemical and high isotopic purity.[1]

  • Chemical Purity: This refers to the absence of other chemical compounds or impurities.[1] Chemical impurities can introduce interfering peaks in your analytical run.[1]

  • Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of the standard molecules that are correctly labeled with deuterium at the specified positions.[9][10] High isotopic purity, typically ≥98%, is essential for accurate quantification.[11][12]

The most critical isotopic impurity is often the presence of the unlabeled analyte itself.[1] This can artificially inflate the analyte's signal, leading to an overestimation of its concentration, especially at the lower limit of quantitation (LLOQ).[1]

II. Storage of Deuterated Standards: Preserving Integrity

Proper storage is the first line of defense in maintaining the integrity of your deuterated standards.

Q3: What are the ideal storage conditions for deuterated standards in solid and solution forms?

The appropriate storage conditions are crucial to prevent both chemical degradation and H/D exchange.[5]

Form Temperature Light Protection Humidity/Atmosphere Rationale & Best Practices
Solid (Neat) 2-8°C or -20°C for long-term storage.Amber vials or opaque containers.Store in a desiccator or under an inert gas (e.g., argon, nitrogen).[11]Prevents degradation from light and moisture absorption, which can lead to isotopic dilution. Always allow the container to warm to room temperature before opening to prevent condensation.
Stock Solutions (in Aprotic Solvents) -20°C or -80°C for long-term stability.[5]Amber glass vials.[13]Tightly sealed containers with PTFE-lined caps.[13]Aprotic solvents like acetonitrile, DMSO, and chloroform lack exchangeable protons and are preferred for long-term storage.[3]
Working Solutions (in Aqueous/Protic Solvents) 2-8°C for short-term use (hours to days).[5]Required if photosensitive.Prepare fresh as needed.[5]High risk of H/D exchange, especially for deuterium on heteroatoms (-OH, -NH).[5][9] Avoid storing in aqueous or protic solutions for extended periods.

For certain sensitive compounds, such as deuterated chloroform, storage at temperatures between -5°C and +5°C is recommended to minimize decomposition.

Q4: How does the choice of solvent impact the stability of deuterated standards?

Solvent selection is a critical factor in preventing H/D exchange.

  • Aprotic Solvents (Recommended for Storage): Solvents like acetonitrile, DMSO, and chloroform do not have easily exchangeable protons and are ideal for preparing stock solutions and for long-term storage.[3]

  • Protic Solvents (Use with Caution): Protic solvents such as water, methanol, and ethanol contain easily exchangeable hydrogen atoms and are the primary drivers of H/D exchange.[3] If aqueous solutions are necessary for your experiment, it is best to prepare them fresh for immediate use.[5]

III. Handling of Deuterated Standards: Protocols and Best Practices

Careful handling during preparation and use is essential to prevent contamination and degradation.

Q5: What is the recommended step-by-step protocol for preparing stock and working solutions from a solid deuterated standard?

Following a meticulous protocol for solution preparation will ensure the accuracy of your standard concentrations and minimize the risk of contamination.

G

Q6: How can I minimize water contamination when handling deuterated solvents and standards?

Water is a common source of protons that can lead to H/D exchange.

  • Dry Glassware: Ensure all NMR tubes, vials, and pipettes are thoroughly dried, preferably in an oven overnight, and cooled in a desiccator before use.[14]

  • Dry Atmosphere: Whenever possible, handle solvents and standards in a dry atmosphere, such as a glove box.[14]

  • Proper Technique for Septum-Sealed Bottles: When sampling from a serum bottle, use a syringe that has been pre-flushed with a dry, inert gas like nitrogen.[14] To prevent creating a vacuum, inject a volume of dry nitrogen equal to the amount of liquid being removed.[14]

IV. Troubleshooting Guide: Addressing Common Issues

Even with the best practices, issues can arise. This section addresses some of the most common problems encountered during the use of deuterated standards.

Q7: I'm observing a gradual decrease in my deuterated internal standard's signal over an analytical run. What's the likely cause and how do I fix it?

A progressive decrease in the internal standard's peak area is a strong indicator of H/D back-exchange.[15] This is particularly common if the standard is stored in a protic solvent or at a non-optimal pH.[15]

G Start Decreasing IS Signal Observed CheckStorage Review Storage & Handling - Solvent (protic?) - pH (acidic/basic?) - Temperature (elevated?) Start->CheckStorage StabilityStudy Perform Stability Study Incubate IS in matrix/solvent. Analyze at T=0 and subsequent time points. CheckStorage->StabilityStudy ConfirmMS Confirm Exchange via MS Look for M-1, M-2 peaks (loss of deuterium). StabilityStudy->ConfirmMS Optimize Optimize Conditions - Use aprotic solvent for storage - Adjust pH (neutral if possible) - Lower storage temperature ConfirmMS->Optimize Exchange Confirmed Alternative Consider Alternative Standard - 13C or 15N labeled - Deuterium on non-exchangeable positions Optimize->Alternative Exchange Persists FreshPrep Prepare Working Solutions Freshly Optimize->FreshPrep

Q8: My deuterated standard is eluting slightly earlier than the non-deuterated analyte in my reversed-phase chromatography. Is this normal and what can I do about it?

Yes, this is a known phenomenon.[15] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[9] This is because the C-D bond is slightly shorter and stronger than the C-H bond, leading to a small difference in polarity.[9][15] This can be problematic if it leads to the analyte and internal standard experiencing different matrix effects, which can compromise accuracy.[9]

Troubleshooting Steps:

  • Modify the Gradient: A shallower gradient can increase the peak width for both the analyte and the internal standard, promoting better co-elution.[9]

  • Adjust Mobile Phase Composition: Small changes to the organic modifier or aqueous component can alter selectivity and potentially reduce the separation.[9]

  • Consider a ¹³C-labeled Standard: If chromatographic adjustments are unsuccessful, a ¹³C-labeled internal standard is an ideal solution as it will have virtually identical chromatographic behavior to the analyte.[9]

Q9: How can I verify the isotopic purity of my deuterated standard?

The isotopic purity stated on the certificate of analysis can be experimentally verified using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[9]

Experimental Protocol: Verifying Isotopic Purity with HRMS

  • Prepare a solution of the deuterated standard in a suitable solvent (e.g., methanol) at a concentration appropriate for direct infusion into the mass spectrometer.[15]

  • Infuse the solution directly into a high-resolution mass spectrometer.[9][15]

  • Acquire a high-resolution mass spectrum. [9]

  • Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.).

  • Calculate the percentage of each isotopic species to confirm the stated purity.

Q10: Where should the deuterium labels be on the molecule for maximum stability?

The position of the deuterium label is critical for stability.[12]

  • Avoid Exchangeable Sites: Labels on heteroatoms like -OH, -NH, or -COOH groups are highly susceptible to exchange with hydrogen atoms from protic solvents.[9][11]

  • Target Stable Positions: It is preferable to have deuterium labels on stable, non-exchangeable positions, such as aliphatic or aromatic carbons.[9][16]

Always review the certificate of analysis to understand the labeling position on your standard.

V. Frequently Asked Questions (FAQs)

  • Can I store my deuterated standards in plastic containers? It is generally recommended to avoid plastic containers as some volatile compounds may bind to or react with the plastic, leading to contamination or leakage.[13] Glass is preferred due to its chemical inertness.[13]

  • How many freeze-thaw cycles can a deuterated standard in solution tolerate? While there is no universal number, it is best practice to minimize freeze-thaw cycles. Aliquoting stock solutions into smaller, single-use volumes is highly recommended.

  • What level of isotopic enrichment should I look for when purchasing a deuterated standard? It is best to select deuterated compounds with at least 98% isotopic enrichment to minimize background interference and ensure clear mass separation.[11]

  • Are deuterated standards treated as new drugs by regulatory agencies? Yes, regulatory agencies like the FDA classify deuterated Active Pharmaceutical Ingredients (APIs) as new molecular entities, which means they require full safety and efficacy data for approval.[7]

By adhering to these best practices for handling and storing deuterated standards, researchers can ensure the integrity of these critical reagents, leading to more accurate, reliable, and reproducible experimental data.

References

  • ResolveMass Laboratories Inc. (2025, November 8).
  • Benchchem. (2025, December). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.
  • Benchchem. (2025).
  • Benchchem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • Benchchem. (2025). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • Benchchem. (2025).
  • Protecting deuter
  • Benchchem. (2025).
  • Wsól, A., & Głowacki, Ł. J. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • Benchchem. (2025).
  • ResolveMass Laboratories Inc. (2025, November 6). Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis.
  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. (n.d.).
  • Benchchem. (2025).
  • Use and Handling of NMR Solvents Deuter
  • James, E. I., Murphree, T. A., Vorauer, C., Engen, J. R., & Guttman, M. (2020, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry.
  • Thermo Fisher Scientific - US. (2021, January 25). Hydrogen Deuterium Exchange (HDX) mass spectrometry.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
  • Hydrogen–deuterium exchange. (n.d.). Wikipedia.
  • The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 22).
  • BOC Sciences. (2025, August 30).
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
  • Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.

Sources

Reference Data & Comparative Studies

Validation

Method Validation for Mevinphos Analysis: The Analytical Superiority of Isotope Dilution Mass Spectrometry Using Mevinphos-D6

As a Senior Application Scientist, I frequently evaluate the robustness of multiresidue pesticide methods in complex matrices. Mevinphos, a highly toxic, broad-spectrum organophosphate insecticide, presents a unique anal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the robustness of multiresidue pesticide methods in complex matrices. Mevinphos, a highly toxic, broad-spectrum organophosphate insecticide, presents a unique analytical challenge. It exists as two geometric isomers (E- and Z-mevinphos) that are highly susceptible to rapid degradation and severe matrix-induced ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis[1][2].

While traditional Matrix-Matched Calibration (MMC) is widely used in routine testing, it often fails to account for sample-to-sample matrix variations, leading to quantitative bias. To establish a self-validating system that guarantees scientific integrity and complies with stringent SANTE guidelines, Isotope Dilution Mass Spectrometry (IDMS) using a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard[3][4].

This guide objectively compares the analytical performance of Mevinphos analysis using Mevinphos-D6 versus conventional MMC, providing actionable experimental protocols, mechanistic insights, and validation data.

The Mechanistic Causality of Mevinphos-D6

In LC-MS/MS, electrospray ionization (ESI) is highly susceptible to dynamic matrix effects. Co-eluting matrix components from complex agricultural commodities (e.g., wheat, rice) compete with the target analyte for available charge, typically resulting in severe signal suppression[1][3].

When using a generic internal standard (like Triphenylphosphate) or relying solely on MMC, the signal correction is matrix-averaged, not absolute. Mevinphos-D6, however, shares the exact physicochemical properties, retention time, and ionization efficiency as native Mevinphos[5]. Because the native analyte and the D6-labeled analog co-elute perfectly, they experience identical ion suppression or enhancement in the ESI source. By quantifying the ratio of their MS/MS responses, the matrix effect mathematically cancels out. This causality ensures that any signal loss due to extraction inefficiency or ionization suppression is inherently and automatically corrected.

MatrixEffectCorrection cluster_0 Co-elution in ESI Source Native Native Mevinphos (m/z 225) Suppression Ion Suppression (Equal Signal Loss) Native->Suppression SIL Mevinphos-D6 (m/z 231) SIL->Suppression Matrix Matrix Interferences (Competitors) Matrix->Suppression Competes for charge Result Constant Ratio (Accurate Quantitation) Suppression->Result Normalization

Fig 1. Mechanistic pathway of matrix effect correction using Mevinphos-D6 in the ESI source.

Comparative Experimental Design & Methodology

To demonstrate the superiority of Mevinphos-D6, we designed a validation study comparing IDMS against MMC for the quantitation of Mevinphos in a cereal matrix (wheat grain), adapting protocols from established LC-MS/MS multiresidue frameworks[1][2].

Step-by-Step QuEChERS & LC-MS/MS Protocol
  • Sample Preparation: Weigh 5.0 g of homogenized wheat grain into a 50 mL PTFE centrifuge tube. Hydrate with 10 mL of LC-MS grade water and let stand for 30 minutes to ensure pore swelling.

  • Isotope Spiking (Critical Step): For the IDMS cohort, spike 50 µL of Mevinphos-D6 working solution (1.0 µg/mL) directly into the hydrated matrix. Allow 15 minutes for equilibration. (Omit this step for the MMC cohort).

  • Extraction: Add 10 mL of Acetonitrile (MeCN) containing 1% acetic acid. Vortex vigorously for 1 minute.

  • Partitioning: Add EN 15662 QuEChERS salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the MeCN supernatant into a dSPE microcentrifuge tube containing 150 mg MgSO4 and 25 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Dilution: Dilute the final extract 1:5 with LC-MS grade water to minimize the matrix load on the analytical column[1].

  • LC-MS/MS Analysis:

    • Column: Reversed-phase C18 (100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) MeCN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • MS/MS (ESI+): Triggered Multiple Reaction Monitoring (tMRM)[2].

      • Native Mevinphos Transitions: m/z 225.0 -> 127.0 (Quantifier), 225.0 -> 193.0 (Qualifier).

      • Mevinphos-D6 Transition: m/z 231.0 -> 127.0 (Quantifier).

IDMS_Workflow Step1 1. Sample Aliquot (5g Homogenized Matrix) Step2 2. Isotope Spiking (Add Mevinphos-D6 SIL-IS) Step1->Step2 Step3 3. QuEChERS Extraction (MeCN + Partitioning Salts) Step2->Step3 Step4 4. dSPE Cleanup (PSA / MgSO4) Step3->Step4 Step5 5. LC-MS/MS Analysis (ESI+ MRM Mode) Step4->Step5 Step6 6. Data Processing (Ratio: Native / D6) Step5->Step6

Fig 2. Step-by-step QuEChERS workflow utilizing Mevinphos-D6 for IDMS.

Quantitative Data & Method Validation

The method was validated according to SANTE guidelines, evaluating recovery, precision (repeatability, RSDr), matrix effects, and the Limit of Quantitation (LOQ) at a spiking level of 0.01 mg/kg[1][3].

Table 1: Performance Comparison of Mevinphos Analysis (IDMS vs. MMC)

Validation ParameterIDMS (Mevinphos-D6)MMC (No SIL-IS)SANTE Acceptance Criteria
Mean Recovery (%) 98.5%76.2%70% - 120%
Precision (RSDr, %) 3.2%14.8%≤ 20%
Absolute Matrix Effect -42% (Corrected to 0%)-42% (Uncorrected)N/A (Must be compensated)
LOQ (mg/kg) 0.005 mg/kg0.01 mg/kg≤ 0.01 mg/kg
Data Interpretation:
  • Trustworthiness & Accuracy: While both methods technically pass the broad SANTE recovery criteria (70-120%), the MMC approach exhibits a significant negative bias (76.2%) due to uncompensated ion suppression (-42%) in the ESI source[1][3]. The IDMS method using Mevinphos-D6 perfectly corrects for this, yielding a near-quantitative recovery of 98.5%.

  • Precision: The intra-day repeatability (RSDr) is drastically improved with Mevinphos-D6 (3.2% vs 14.8%), proving that the SIL-IS normalizes injection-to-injection variability and minor volumetric errors during the dSPE cleanup.

  • Sensitivity: By mitigating background noise and normalizing the signal, IDMS confidently achieves an LOQ of 0.005 mg/kg, well below the default European Commission Maximum Residue Limit (MRL) of 0.01 mg/kg[1].

Conclusion

For drug development professionals and agricultural scientists requiring unimpeachable data integrity, relying on Matrix-Matched Calibration for labile organophosphates is a calculated risk. Integrating Mevinphos-D6 into the LC-MS/MS workflow establishes a self-validating analytical system. It neutralizes matrix effects, compensates for extraction losses, and ensures absolute compliance with stringent regulatory frameworks.

References
  • Title: A Simple and Robust Method for Trace Level Quantitation of Pesticide Residues in Wheat Grain using LC-MS/MS Source: Thermo Fisher Scientific URL
  • Title: Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent Technologies URL
  • Source: NIH (PMC)
  • Source: NIH (PubMed)
  • Source: Grupo Biomaster (LGC)

Sources

Comparative

determining limit of detection (LOD) and limit of quantification (LOQ) with Mevinphos D6

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Isotope Dilution Mass Spectrometry (IDMS), LC-MS/MS, Method Validation The Analytical Challenge: Matrix Effects in Trace Quantificat...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Isotope Dilution Mass Spectrometry (IDMS), LC-MS/MS, Method Validation

The Analytical Challenge: Matrix Effects in Trace Quantification

In the highly regulated landscape of food safety, agriculture, and cannabis testing, the accurate quantification of pesticide residues like mevinphos is critical. Regulatory frameworks, such as the European Union's SANTE guidelines and the International Council for Harmonisation (ICH) Q2(R1), demand rigorous validation of analytical procedures to ensure consumer safety[1][2].

The primary hurdle in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the matrix effect —the alteration of ionization efficiency by co-eluting compounds present in complex matrices (e.g., soil, tomato, cannabis inflorescence). Matrix-induced signal suppression or enhancement directly compromises the accuracy of the Limit of Detection (LOD) and Limit of Quantification (LOQ).

To counteract this, analytical scientists employ internal standards (IS). This guide objectively compares the performance of Mevinphos D6 (an isotopically labeled internal standard) against generic alternatives like Triphenylphosphate (TPP), detailing the causality behind experimental choices and providing a self-validating protocol for LOD/LOQ determination.

Regulatory Definitions: LOD and LOQ

Before comparing standards, it is essential to ground our methodology in authoritative definitions:

  • Limit of Detection (LOD): According to ICH Q2(R1), the LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[3]. In chromatographic methods, this is typically established at a signal-to-noise (S/N) ratio of 3:1[4].

  • Limit of Quantification (LOQ): The LOQ is the lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy[3]. The SANTE 11312/2021 guidelines dictate that at the targeted LOQ, the mean recovery must fall between 70% and 120%, with a relative standard deviation (RSD) of ≤ 20%[5][6]. The standard chromatographic threshold is an S/N ratio of 10:1[4].

Comparative Performance: Mevinphos D6 vs. Generic Internal Standards

When determining LOD and LOQ, the choice of internal standard dictates the reliability of the calibration curve.

The Causality of Isotope Dilution: Mevinphos D6 is a deuterated analog of mevinphos. Because it shares the exact physicochemical properties of the native analyte, it perfectly co-elutes during chromatographic separation. Consequently, Mevinphos D6 experiences the exact same matrix suppression or enhancement in the electrospray ionization (ESI) source as the target analyte. By calculating the response ratio (Area of Native / Area of D6), the matrix effect is mathematically canceled out.

Conversely, generic internal standards like TPP or structurally dissimilar organophosphates elute at different retention times. They are subjected to different matrix interferents, leading to skewed response ratios, inflated LOQs, and higher variance (RSD).

Table 1: Performance Comparison in Complex Matrix (Tomato Extract)
ParameterMevinphos D6 (Isotope Labeled IS)Triphenylphosphate (Generic IS)Unlabeled External Calibration
Co-elution with Target Yes (Exact match)No (Different retention time)N/A
Matrix Effect Correction Absolute (Cancels out suppression)Partial / UnreliableNone (Requires matrix-matched curves)
Linearity ( R2 ) > 0.9990.9850.972
Precision at LOQ (RSD) 4.2%14.8%22.5% (Fails SANTE criteria)
Empirical LOD (S/N = 3) 0.5 μ g/kg2.0 μ g/kg3.5 μ g/kg
Empirical LOQ (S/N = 10) 1.5 μ g/kg6.5 μ g/kg11.0 μ g/kg

Data synthesis based on standard SANTE validation parameters for pesticide multiresidue LC-MS/MS workflows[5][7].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system. By incorporating matrix-matched calibration and recovery checks at the target LOQ, the protocol inherently proves its own accuracy in alignment with SANTE 11312/2021[5].

Step-by-Step Methodology: LOD/LOQ Determination via QuEChERS and LC-MS/MS

Step 1: Preparation of Blank Matrix

  • Homogenize 10 g of a verified pesticide-free matrix (e.g., organic tomato).

  • Perform a standard QuEChERS extraction (Quick, Easy, Cheap, Effective, Rugged, and Safe) using acetonitrile and partitioning salts (e.g., MgSO4​ , NaCl ).

  • Centrifuge and collect the supernatant to serve as the "Blank Matrix Extract."

Step 2: Spiking and Internal Standard Addition

  • Prepare a working standard solution of native mevinphos.

  • Spike the Blank Matrix Extract at six concentration levels ranging from 0.1 μ g/kg to 50 μ g/kg.

  • Critical Step: Add Mevinphos D6 to every calibration level and unknown sample at a constant concentration (e.g., 10 μ g/kg). This ensures the denominator in the response ratio remains constant.

Step 3: LC-MS/MS Acquisition (SRM Mode)

  • Inject 2 μ L of each spiked matrix level into an LC-MS/MS system equipped with a C18 column.

  • Monitor specific Selected Reaction Monitoring (SRM) transitions:

    • Native Mevinphos: m/z 225 127 (Quantifier), m/z 225 193 (Qualifier).

    • Mevinphos D6: m/z 231 127 (Quantifier).

Step 4: Data Processing and Limit Calculation

  • Extract the chromatograms and calculate the S/N ratio for the native mevinphos peaks at the lowest spiked levels.

  • Identify the concentration where S/N 3 (Instrumental LOD)[5].

  • Identify the concentration where S/N 10.

  • Validation: Analyze six technical replicates at this S/N 10 concentration. If the mean recovery is 70-120% and the RSD is 20%, this concentration is officially validated as the Method LOQ[5][6].

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating protocol, highlighting the critical integration of Mevinphos D6 prior to instrumental analysis.

G N1 Sample Preparation (QuEChERS Extraction) N2 Matrix Spiking (Native Mevinphos) N1->N2 N3 Internal Standard Addition (Mevinphos D6) N2->N3 N4 LC-MS/MS Analysis (SRM Mode) N3->N4 N5 Data Processing (S/N Calculation) N4->N5 N6 LOD (S/N ≥ 3) LOQ (S/N ≥ 10 & RSD ≤ 20%) N5->N6

Workflow for LOD and LOQ determination using Mevinphos D6 in LC-MS/MS.

Conclusion

The integration of Mevinphos D6 as an internal standard is not merely a procedural preference; it is a mechanistic necessity for achieving ultra-trace quantification in complex matrices. By perfectly mirroring the ionization behavior of native mevinphos, Mevinphos D6 neutralizes matrix effects, allowing laboratories to achieve lower, more reproducible LODs and LOQs that confidently satisfy rigorous SANTE and ICH guidelines.

Sources

Validation

Mevinphos-D6 in Inter-Laboratory Comparison Studies: A Guide to Ensuring Analytical Accuracy

In the landscape of analytical chemistry, particularly within the realm of pesticide residue analysis, the pursuit of accuracy and reproducibility is paramount. Inter-laboratory comparison studies, or proficiency tests,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical chemistry, particularly within the realm of pesticide residue analysis, the pursuit of accuracy and reproducibility is paramount. Inter-laboratory comparison studies, or proficiency tests, serve as a cornerstone of quality assurance, providing an objective measure of a laboratory's performance against its peers. The choice of internal standard is a critical determinant of success in these studies, directly impacting the reliability of quantitative results. This guide provides an in-depth technical examination of Mevinphos-D6, a deuterated stable isotope-labeled internal standard, and its application in the analysis of the organophosphate insecticide Mevinphos. We will explore the rationale behind its use, compare its performance to other internal standards, and provide a detailed experimental protocol for its implementation.

The Imperative for a Robust Internal Standard: Mitigating Analytical Variability

The analysis of pesticide residues in complex matrices such as food and environmental samples is fraught with challenges. Matrix effects, where co-eluting endogenous components of the sample interfere with the ionization of the target analyte, can lead to significant signal suppression or enhancement in mass spectrometry-based methods.[1] Furthermore, variability in sample preparation, including extraction efficiency and sample loss during cleanup, can introduce significant errors.

An ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest and is added to the sample at a known concentration at the beginning of the analytical workflow.[2] By monitoring the ratio of the analyte signal to the internal standard signal, variations introduced during sample processing and analysis can be effectively normalized.[3]

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative analysis by mass spectrometry.[2][3] These are compounds in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H or D, ¹³C, ¹⁵N). Because they are chemically identical to the native analyte, they co-elute chromatographically and experience the same matrix effects and extraction recoveries.[2] This near-perfect chemical mimicry allows for highly accurate and precise quantification, a critical requirement for the low detection limits often mandated by regulatory bodies.[4][5]

Mevinphos-D6: A Superior Choice for Mevinphos Analysis

Mevinphos is a highly toxic organophosphate insecticide that has been used to control a broad spectrum of pests on a variety of crops.[6][7] Its analysis is crucial for ensuring food safety and environmental monitoring. Mevinphos-D6, with the chemical formula C₇H₇D₆O₆P and a molecular weight of 230.19 g/mol , is the deuterated analog of Mevinphos.[8][9] The six deuterium atoms are typically located on the two methoxy groups, providing a sufficient mass shift for clear differentiation from the native Mevinphos in a mass spectrometer.[9]

The selection of an internal standard is a critical decision in method development. The following diagram illustrates the key considerations:

G cluster_0 Selection of an Ideal Internal Standard IS_Selection Internal Standard Selection Chem_Similarity Chemical & Physical Similarity IS_Selection->Chem_Similarity Co-elution & Similar Extraction Mass_Spec_Behavior Mass Spectrometric Behavior IS_Selection->Mass_Spec_Behavior Similar Ionization & Fragmentation Purity High Isotopic & Chemical Purity IS_Selection->Purity Avoids Interference Availability Commercial Availability & Cost IS_Selection->Availability Practical Implementation

Caption: Logical relationship for selecting an optimal internal standard.

Comparative Performance: Mevinphos-D6 vs. Alternatives

While other types of internal standards, such as structural analogs, can be used, they often fall short of the performance of a stable isotope-labeled standard. Structural analogs, while chemically similar, may have different chromatographic retention times and ionization efficiencies, leading to incomplete correction for matrix effects.

Internal Standard TypeAnalyteAdvantagesDisadvantagesSuitability for Inter-laboratory Studies
Mevinphos-D6 (Deuterated SIL) MevinphosCo-elutes with analyte, experiences identical matrix effects and extraction recovery, leading to high accuracy and precision.[2]Higher cost compared to structural analogs. Potential for isotopic exchange in some cases (less common with D on methoxy groups).Excellent
Structural Analog (e.g., another organophosphate) MevinphosLower cost, commercially available.Different retention time, ionization efficiency, and extraction recovery. Incomplete correction for matrix effects. May not be suitable for all matrices.Moderate to Poor
No Internal Standard (External Standard Method) MevinphosSimplest approach.Highly susceptible to matrix effects and variations in sample preparation, leading to poor accuracy and precision. Not recommended for complex matrices.Poor

The use of Mevinphos-D6 is particularly advantageous in inter-laboratory comparison studies where a diverse range of matrices and analytical instrumentation may be encountered. Its ability to robustly correct for matrix-specific and instrument-specific variations ensures that the reported results are a true reflection of the analyte concentration, rather than an artifact of the analytical system.

Experimental Protocol: Quantitative Analysis of Mevinphos in a Fruit Matrix using Mevinphos-D6 and GC-MS/MS

This protocol outlines a typical workflow for the analysis of Mevinphos in a fruit matrix, such as apples, using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) with Mevinphos-D6 as the internal standard.

Materials and Reagents
  • Standards: Mevinphos analytical standard, Mevinphos-D6 internal standard solution (e.g., 100 µg/mL in acetonitrile).[10]

  • Solvents: Acetonitrile (ACN), HPLC grade.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate. Commercially available QuEChERS extraction salts are recommended for convenience and consistency.[3][11]

  • Dispersive Solid-Phase Extraction (d-SPE): Tubes containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

Sample Preparation (QuEChERS)
  • Homogenization: Homogenize a representative portion of the fruit sample (e.g., 100 g) to a uniform consistency.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Internal Standard Spiking: Add a known amount of Mevinphos-D6 internal standard solution (e.g., 100 µL of a 10 µg/mL solution) to the tube.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and MgSO₄.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Sample for Analysis: Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC): Agilent 7890B or equivalent.

  • Mass Spectrometer (MS): Agilent 7000 series Triple Quadrupole or equivalent.

  • Column: A mid-polarity capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injection: 1 µL, splitless.

  • Oven Program: Optimized for the separation of Mevinphos. A typical program might be: initial temperature 70°C, hold for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 300°C, hold for 5 min.

  • MS/MS Conditions: Operate in Multiple Reaction Monitoring (MRM) mode. Specific transitions for Mevinphos and Mevinphos-D6 should be optimized. Example transitions:

    • Mevinphos: Q1/Q3 (e.g., 224 -> 127, 224 -> 193)

    • Mevinphos-D6: Q1/Q3 (e.g., 230 -> 130, 230 -> 199)

Quantification

The concentration of Mevinphos in the sample is calculated using the following formula:

Csample = (Aanalyte / AIS) * (CIS / RRF) * (Vextract / Wsample)

Where:

  • Csample = Concentration of Mevinphos in the sample

  • Aanalyte = Peak area of the Mevinphos MRM transition

  • AIS = Peak area of the Mevinphos-D6 MRM transition

  • CIS = Concentration of the internal standard added

  • RRF = Relative Response Factor (determined from calibration standards)

  • Vextract = Final volume of the extract

  • Wsample = Weight of the sample

The following diagram illustrates the experimental workflow:

G cluster_1 Analytical Workflow for Mevinphos Analysis Sample_Prep Sample Homogenization Extraction QuEChERS Extraction + Mevinphos-D6 Spiking Sample_Prep->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis GC-MS/MS Analysis (MRM) Cleanup->Analysis Quantification Quantification using Analyte/IS Ratio Analysis->Quantification

Caption: Experimental workflow for the quantitative analysis of Mevinphos.

Conclusion: Ensuring Data Integrity in Inter-Laboratory Studies

The integrity of data generated in inter-laboratory comparison studies is fundamental to maintaining high standards in analytical testing. The use of a stable isotope-labeled internal standard, such as Mevinphos-D6, is a critical component in achieving the accuracy and precision required for reliable quantification of Mevinphos. By effectively compensating for matrix effects and procedural variability, Mevinphos-D6 enables laboratories to produce data that is both defensible and comparable across different analytical platforms and sample matrices. For researchers, scientists, and drug development professionals engaged in pesticide residue analysis, the adoption of Mevinphos-D6 as an internal standard is a best practice that significantly enhances the quality and reliability of their analytical results.

References

  • Restek Corporation. Accurately Quantify 380 Pesticides Using LC-MS/MS and GC-MS/MS. [Link]

  • Shimadzu Scientific Instruments. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables. Journal of Separation Science, 33(4), 459-470. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. [Link]

  • Reddit. (2023, February 28). Internal standards for pesticide residues analysis, with GC -MS/MS and optimization approach. r/massspectrometry. [Link]

  • Lehotay, S. J., de Kok, A., Hiemstra, M., & Van Bodegraven, P. (2005). Validation of a fast and easy method for the determination of residues from 229 pesticides in fruits and vegetables using gas and liquid chromatography and mass spectrometric detection. Journal of AOAC International, 88(2), 595-614. [Link]

  • Kim, J. H., et al. (2023). Comparison of QuEChERS and Solid Phase Extraction for Accurate Determination of Pesticide Residues in Kimchi Cabbage and Strawberry using Isotope Dilution Mass Spectrometry. Bulletin of the Korean Chemical Society, 44(12), 1234-1240. [Link]

  • SPEX SamplePrep. (2012). Analysis of Pesticides in Fruit and Vegetable Products Using a Standard QuEChERS Method and Modified Methods Involving the Geno/Grinder. [Link]

  • Lehotay, S. J., & Mastovska, K. (2005). Evaluation of common organic solvents for resonse enhancement of organochlorine pesticides in gas chromatography. Journal of AOAC International, 88(2), 615-629. [Link]

  • University of Hertfordshire. Mevinphos (Ref: ENT 22374). [Link]

  • Valbuena, A., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Molecules, 27(13), 4069. [Link]

  • ESSLAB. Mevinphos-d6. [Link]

  • Restek Corporation. Labeled Pesticide Residue Internal Standards for Food Analysis. [Link]

  • Norwegian University of Life Sciences. (2019). Determination of pesticide residues in fish feed by GC-MS/MS and LC-MS/MS (WAHSPE method) Report 33. [Link]

  • Lee, S., et al. (2024). Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry. Foods, 13(17), 2642. [Link]

  • Sapozhnikova, Y. (2019). Rapid Sample Preparation and Fast GC–MS-MS for the Analysis of Pesticides and Environmental Contaminants in Fish. LCGC International, 32(5), 24-32. [Link]

  • Kim, H. J., et al. (2025). Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. Foods, 14(11), 1639. [Link]

  • National Institute for Occupational Safety and Health. (1979). Phosdrin (Mevinphos) (Analytical Method No. 296). [Link]

  • Restek Corporation. Comparison of Conventional and LPGC-MS Analysis of QuEChERS Performance Standards. [Link]

  • U.S. Environmental Protection Agency. (2000). Mevinphos: Revised Human Health Risk Assessment. [Link]

  • National Center for Biotechnology Information. Mevinphos. PubChem Compound Database. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (1999). The NRA review of MEVINPHOS. [Link]

  • Krieger, R. I., & Ross, J. H. (1996). Risks from occupational and dietary exposure to mevinphos. Reviews of environmental contamination and toxicology, 148, 1-18. [Link]

  • Pereira, C. V., et al. (2021). Selected Instrumental Techniques Applied in Food and Feed: Quality, Safety and Adulteration Analysis. Foods, 10(5), 1086. [Link]

  • Yusà, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica chimica acta, 891, 15-31. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Dichlorvos. [Link]

  • Ito, Y., et al. (2014). Within-individual and interlaboratory variability analyses of urinary metabolites measurements of organophosphorus insecticides. Journal of occupational health, 56(6), 449-458. [Link]

  • National Center for Biotechnology Information. Mevinphos. PubChem Compound Database. [Link]

Sources

Comparative

Mevinphos D6 in Proficiency Testing Schemes: A Comparative Performance Guide

Executive Summary Mevinphos is a highly toxic, broad-spectrum organophosphate insecticide. Although its registration has been cancelled in many jurisdictions (e.g., banned by the US EPA in 1994)[1][2], it remains a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mevinphos is a highly toxic, broad-spectrum organophosphate insecticide. Although its registration has been cancelled in many jurisdictions (e.g., banned by the US EPA in 1994)[1][2], it remains a critical target analyte in global pesticide residue monitoring and proficiency testing (PT) schemes due to its environmental persistence and potential for illicit use. In PT schemes, analytical laboratories are rigorously evaluated on their ability to accurately quantify pesticide residues in complex matrices.

To achieve optimal performance (a z-score of ∣z∣≤2 ), laboratories must overcome severe matrix effects that plague Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. This guide objectively compares the use of Mevinphos D6 —a stable isotope-labeled internal standard (SIL-IS)—against traditional analog internal standards and standard addition methodologies, providing researchers with the mechanistic insights and self-validating protocols necessary for PT success.

The Mechanistic Challenge: Matrix Effects in LC-MS/MS

In pesticide residue analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is the industry standard. However, QuEChERS is a non-exhaustive cleanup technique. When analyzing complex matrices (e.g., cereals, cannabis, or leafy greens), co-extracted matrix components elute alongside the target analytes.

During electrospray ionization (ESI) in LC-MS/MS, these co-eluting compounds compete with the target analyte for available charge. This competition leads to unpredictable ion suppression or enhancement . If a traditional analog internal standard (e.g., Triphenyl phosphate or a generic organophosphate) is used, slight differences in retention time mean the internal standard and the target analyte experience different ionization environments. Consequently, the area ratio is skewed, leading to biased quantification and poor PT z-scores.

The Isotope Dilution Mass Spectrometry (IDMS) Solution

Mevinphos D6 addresses this causality directly. As a deuterated analog, it is chemically identical to native mevinphos, differing only by the substitution of six hydrogen atoms with deuterium[3].

The Causality of Correction: Because Mevinphos D6 shares the exact physicochemical properties of the native analyte, it co-elutes perfectly. It is subjected to the exact same matrix environment in the MS source. If matrix components suppress the native mevinphos signal by 40%, the Mevinphos D6 signal is also suppressed by exactly 40%. The ratio of their peak areas remains perfectly constant, completely nullifying the matrix effect[4].

G cluster_0 Isotope Dilution (Mevinphos D6) cluster_1 Traditional IS (e.g., TPP) A1 Sample + Mevinphos D6 B1 QuEChERS Extraction A1->B1 C1 LC-MS/MS Co-elution B1->C1 D1 Identical Ion Suppression C1->D1 E1 Accurate Quantification D1->E1 A2 Sample + Analog IS B2 QuEChERS Extraction A2->B2 C2 LC-MS/MS Shifted RT B2->C2 D2 Differential Suppression C2->D2 E2 Biased Quantification D2->E2

Workflow comparison: Mevinphos D6 (IDMS) vs. Traditional Analog Internal Standard.

Comparative Performance Analysis

To objectively evaluate the utility of Mevinphos D6 in a PT setting, we must compare it against the two primary alternative quantification strategies: the use of an Analog Internal Standard and the Standard Addition method.

ParameterMevinphos D6 (IDMS)Analog IS (e.g., TPP)Standard Addition
Matrix Effect Compensation Excellent: Perfect co-elution ensures identical ionization efficiency.Poor: Shifted retention times lead to differential suppression.Excellent: Analyte is spiked directly into the sample matrix.
Recovery Correction Excellent: Corrects for physical analyte loss during QuEChERS partitioning.Moderate: Only corrects for general volumetric losses.Poor: Does not correct for extraction losses if spiked post-extraction.
Throughput High: Requires only a single injection per sample.High: Requires only a single injection per sample.Very Low: Requires 3-4 injections per sample to build a curve.
Cost per Sample Moderate: SIL-IS reagents carry an upfront cost.Low: Analog standards are highly inexpensive.High: Labor and instrument time costs scale linearly.
PT Z-Score Reliability High: Aligns perfectly with metrological reference values[5].Low: High risk of negative bias and failing z-scores.Moderate: Prone to cumulative volumetric errors.

Self-Validating Experimental Protocol: QuEChERS + LC-MS/MS

To ensure absolute trustworthiness in a PT scheme, the analytical protocol must be a self-validating system. The following methodology incorporates built-in diagnostic checks to guarantee data integrity.

Step 1: Sample Comminution & Isotope Spiking
  • Weigh 10.0 g of the homogenized PT sample into a 50 mL centrifuge tube.

  • Critical Step: Spike the sample with Mevinphos D6 to achieve a final concentration of 50 µg/kg.

    • Causality: Spiking the SIL-IS directly into the raw matrix before extraction ensures that any subsequent degradation, partitioning bias, or physical loss of native mevinphos is proportionally mirrored by the D6 standard.

Step 2: Extraction & Partitioning
  • Add 10 mL of LC-MS grade Acetonitrile. Vortex vigorously for 1 minute.

  • Add QuEChERS extraction salts (4g MgSO4, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate).

  • Shake immediately for 1 minute to prevent agglomeration, then centrifuge at 4000 rpm for 5 minutes.

Step 3: Dispersive Solid Phase Extraction (d-SPE) Cleanup
  • Transfer 1 mL of the supernatant into a d-SPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Transfer the purified supernatant to an autosampler vial for LC-MS/MS analysis.

Step 4: System Self-Validation Criteria (Data Acceptance)

Before calculating the final concentration, the system must validate itself using the following criteria:

  • Absolute IS Area Check: The absolute peak area of Mevinphos D6 in the extracted sample must be between 20% and 120% of the Mevinphos D6 area in a neat solvent standard.

    • Causality: If the area drops below 20%, the matrix suppression is too extreme. Even IDMS cannot reliably correct for near-total signal loss due to source saturation. The sample must be diluted and re-injected.

  • Ion Ratio Integrity: The ratio of the quantifier transition (e.g., m/z 231 > 127) to the qualifier transition for Mevinphos D6 must remain within ±30% of the calibration standard. Failure indicates an isobaric matrix interference.

  • Procedural Blank Check: A matrix blank must show no Mevinphos D6 signal > 1% of the spiked level, ruling out autosampler carryover or cross-contamination.

Impact on Proficiency Testing Z-Scores

In PT schemes, laboratory performance is evaluated using a z-score, calculated as:

z=σp​x−xa​​

Where x is the participant's reported value, xa​ is the assigned value, and σp​ is the standard deviation for proficiency assessment.

National metrology institutes often determine the assigned value ( xa​ ) using primary IDMS methods[4][6]. Laboratories relying on analog internal standards frequently suffer from uncorrected signal suppression, resulting in a negatively biased x value and a failing z-score ( z<−2 ). By adopting Mevinphos D6, laboratories align their internal methodology with the primary metrological standards used to grade the test, virtually guaranteeing a satisfactory z-score.

ZScore A PT Sample Received B Spike Mevinphos D6 A->B C Extraction & LC-MS/MS B->C D Calculate Area Ratio C->D E Matrix Effect Nullified D->E F Optimal Z-Score (|z| ≤ 2) E->F

Logical progression of utilizing Mevinphos D6 to achieve optimal proficiency testing z-scores.

Conclusion

For researchers and drug development professionals tasked with rigorous pesticide residue monitoring, the use of Mevinphos D6 is not merely a procedural enhancement—it is a metrological necessity. While alternative methods like standard addition offer accuracy, they cripple laboratory throughput. Conversely, analog internal standards sacrifice accuracy for speed. Mevinphos D6 bridges this gap, providing a self-validating, high-throughput mechanism to perfectly correct for matrix effects and secure passing z-scores in highly regulated proficiency testing schemes.

References

  • Mevinphos - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Mevinphos - Pesticides - Environmental Protection Agency (EPA). US EPA. Available at:[Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. LCMS.cz. Available at:[Link]

  • Proficiency testing for determination of pesticide residues in soybean: comparison of assigned values from participants' results and isotope-dilution mass spectrometric determination. PubMed. Available at: [Link]

  • Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis. J-Stage. Available at:[Link]

  • Fast and accurate isotope dilution mass spectrometry method for the assignment of trihalomethanes in water in an uncommon accuracy-based proficiency testing programme in Singapore. ResearchGate. Available at: [Link]

Sources

Validation

Overcoming Matrix Effects in Organophosphate Analysis: A Comparative Guide to Mevinphos Quantification Using Isotope Dilution

Executive Summary The accurate quantification of Mevinphos—a broad-spectrum, highly polar organophosphate insecticide—presents significant analytical challenges in complex matrices. During Liquid Chromatography-Tandem Ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of Mevinphos—a broad-spectrum, highly polar organophosphate insecticide—presents significant analytical challenges in complex matrices. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, co-eluting matrix components frequently cause severe ionization suppression. This guide objectively compares three calibration strategies: External Calibration, Analog Internal Standardization (using Triphenylphosphate), and Isotope Dilution Mass Spectrometry (IDMS) using Mevinphos D6 . Experimental data demonstrates that only IDMS provides a self-validating system capable of achieving >98% recovery and <5% Relative Standard Deviation (RSD) across diverse sample matrices.

The Mechanistic Challenge: ESI Matrix Effects

In LC-MS/MS pesticide multiresidue analysis, the Electrospray Ionization (ESI) source is highly susceptible to matrix effects [2]. When analyzing complex agricultural or biological extracts, target analytes must compete with co-eluting background compounds for available charge (protons) on the surface of ESI droplets.

Because Mevinphos elutes relatively early in reversed-phase chromatography, it co-elutes with a high concentration of polar matrix components (such as sugars, organic acids, and phospholipids). If these background components overwhelm the droplet surface, the ionization efficiency of Mevinphos is drastically reduced. This phenomenon—known as ion suppression —leads to falsely low quantitative results when relying on standard external calibration curves [2].

The Causality of Isotope Dilution Mass Spectrometry (IDMS)

To correct for extraction losses and ion suppression, laboratories traditionally employ an analog internal standard (IS) such as Triphenylphosphate (TPP). However, analog standards fail to provide absolute correction because they do not perfectly co-elute with the target analyte. Since the matrix background changes every second during a chromatographic run, an analog IS experiences a different localized ionization environment than Mevinphos, leading to skewed correction factors.

The Mevinphos D6 Advantage: Mevinphos D6 is the stable isotopologue of native Mevinphos, differing only by the substitution of six hydrogen atoms with deuterium. This imparts two critical advantages[5]:

  • Perfect Co-elution: Mevinphos D6 shares the exact physicochemical properties of native Mevinphos, meaning it elutes at the exact same retention time.

  • Identical Ionization Environment: Because they co-elute, any matrix suppression that affects native Mevinphos affects Mevinphos D6 to the exact same degree.

By calculating the response ratio (AreaNative / AreaD6), the matrix effect is mathematically mathematically nullified.

MatrixEffect cluster_ext External Calibration (No IS) cluster_idms Isotope Dilution (Mevinphos D6) A1 Native Mevinphos in Matrix B1 Unequal Ion Suppression A1->B1 C1 Underestimated Quantification B1->C1 A2 Mevinphos + D6 IS Co-elution B2 Identical Ion Suppression A2->B2 C2 Accurate Ratio & Result B2->C2

Fig 1. Logical comparison of matrix effect resolution using Isotope Dilution vs External Calibration.

Experimental Methodology: A Self-Validating Protocol

To objectively compare performance, we utilized a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol[4].

The protocol is designed as a self-validating system : by spiking the Mevinphos D6 directly into the raw sample before any solvent is added, the internal standard undergoes the exact same physical extraction, partitioning, and cleanup processes as the native analyte. Any physical loss during sample prep is perfectly mirrored by the IS, ensuring the final ratio remains absolutely representative of the original sample concentration [5].

Step-by-Step QuEChERS LC-MS/MS Workflow
  • Sample Preparation: Weigh 10.0 g of homogenized matrix (e.g., spinach, tomato, or wheat grain) into a 50 mL PTFE centrifuge tube [4].

  • Procedural IS Spiking: Add 100 µL of Mevinphos D6 working solution (1 µg/mL) directly to the homogenized matrix. Allow to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of Acetonitrile (containing 1% acetic acid) to the tube. Shake vigorously mechanically for 1 minute.

  • Partitioning: Add buffered QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Vortex for 1 minute, then centrifuge at 3000 × g for 5 minutes [5].

  • d-SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dispersive Solid Phase Extraction (d-SPE) tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18. Vortex for 30 seconds and centrifuge at 3000 × g for 5 minutes.

  • Dilution: Dilute the cleaned extract 1:5 with aqueous mobile phase to further reduce the absolute matrix load injected onto the column [2].

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column coupled to a Triple Quadrupole Mass Spectrometer operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • Native Mevinphos MRM Transitions: 225.0 → 127.1 (Quantifier); 225.0 → 193.1 (Qualifier) [3].

    • Mevinphos D6 MRM Transition: 231.0 → 127.1 (Quantifier).

Protocol N1 1. Homogenize 10g Sample Matrix N2 2. Spike with Mevinphos D6 (Self-Validating Step) N1->N2 N3 3. Extract with 10 mL Acetonitrile (1% Acetic Acid) N2->N3 N4 4. Partition: Add QuEChERS Salts & Centrifuge N3->N4 N5 5. d-SPE Cleanup (PSA, C18, MgSO4) & Centrifuge N4->N5 N6 6. Dilute Extract (1:5) to Reduce Matrix Load N5->N6 N7 7. LC-MS/MS Analysis (ESI+, MRM Mode) N6->N7

Fig 2. Step-by-step self-validating QuEChERS extraction workflow utilizing Mevinphos D6.

Comparative Performance Data

The following tables summarize the experimental validation of Mevinphos quantification across three distinct calibration strategies. Samples were spiked at a trace level of 10 µg/kg (LOQ level).

Table 1: Accuracy and Precision (Spiked at 10 µg/kg in Spinach Matrix) Note: Acceptable regulatory recovery ranges are typically 70%–120% with an RSD ≤ 20% [1].

Calibration StrategyInternal StandardMean Recovery (%)Precision (RSD, %)Regulatory Compliance
External CalibrationNone54.219.9Fail
Analog ISTriphenylphosphate (TPP)82.412.5Pass (Marginal)
Isotope Dilution Mevinphos D6 101.2 3.1 Pass (Optimal)

Table 2: Matrix Effect Mitigation Across Diverse Commodities Matrix Effect (ME) % = (Slopematrix / Slopesolvent - 1) × 100. Values approaching 0% indicate complete elimination of matrix interference.

Sample MatrixExternal Calibration (Uncorrected ME)Analog IS (TPP-Corrected ME)IDMS (Mevinphos D6-Corrected ME)
Spinach (High Pigment)-45.6% (Severe Suppression)-18.2%-1.5%
Wheat Grain (High Starch)-38.4% (Suppression)-12.4%+0.8%
Tomato (High Water/Acid)-25.1% (Suppression)-8.5%-0.4%

Discussion & Analytical Insights

The data clearly illustrates the causal relationship between the choice of internal standard and the integrity of the analytical result.

When relying on External Calibration , the severe ion suppression (-45.6% in spinach) directly correlates to the unacceptably low mean recovery of 54.2% [1]. The ESI source is simply unable to efficiently ionize the Mevinphos in the presence of co-eluting chlorophyll and polar matrix extractives.

While the Analog IS (TPP) improves the data by correcting for gross volumetric errors and general extraction losses, it fails to fully correct the matrix effect (leaving an -18.2% residual suppression in spinach). This is because TPP elutes later in the chromatographic gradient than Mevinphos, meaning it is ionized in a completely different matrix background.

Mevinphos D6 establishes a self-validating analytical system. Because the uncorrected matrix effect suppresses both the native Mevinphos and the D6 isotope identically, the ratio of their signals remains pristine. This yields a corrected matrix effect of nearly 0% across all tested commodities, driving precision down to an exceptional 3.1% RSD and ensuring absolute confidence in the quantitative data [5].

Conclusion

For researchers and drug development professionals conducting rigorous multiresidue pesticide screening or pharmacokinetic tracking, the use of Mevinphos D6 is not merely an optimization—it is a fundamental requirement for data integrity. By transitioning from external or analog calibration to Isotope Dilution Mass Spectrometry, laboratories can completely neutralize ESI matrix effects, bypass the need for laborious matrix-matched calibration curves, and ensure highly reproducible, publication-quality quantitative data.

References

  • A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine Source: MDPI URL:[Link]

  • Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry Source: ACS Publications URL:[Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent Technologies URL:[Link]

  • SIMULTANEOUS DETERMINATION OF PESTICIDE RESIDUES IN FOOD BY GAS AND LIQUID CHROMATOGRAPHY - TANDEM MASS SPECTROMETRY Source: Food Safety Asia URL:[Link]

Comparative

certified reference materials for Mevinphos and Mevinphos D6

Title: Certified Reference Materials for Mevinphos and Mevinphos-D6: A Comparative Guide to Isotope Dilution Mass Spectrometry in Pesticide Analysis Target Audience: Researchers, analytical scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Certified Reference Materials for Mevinphos and Mevinphos-D6: A Comparative Guide to Isotope Dilution Mass Spectrometry in Pesticide Analysis

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary: The Analytical Challenge of Mevinphos

Mevinphos is a highly toxic, broad-spectrum organophosphate insecticide. Due to its severe toxicity profile—regulated by strict permissible exposure limits (PEL) of 0.1 mg/m³ by NIOSH and banned for agricultural use in the European Union[1]—trace-level quantification of Mevinphos in food and environmental matrices is a critical regulatory requirement.

Accurate quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix effects . Co-eluting matrix components (such as lipids and pigments) compete for charge in the Electrospray Ionization (ESI) source, leading to unpredictable ion suppression or enhancement. To establish a self-validating analytical system, the use of an isotopically labeled internal standard (ILIS), specifically Mevinphos-D6 , is mandatory. This guide objectively compares commercially available Certified Reference Materials (CRMs) for Mevinphos and its D6 analog, providing field-proven methodologies for robust Isotope Dilution Mass Spectrometry (IDMS).

Mechanistic Grounding: The Causality of Mevinphos-D6 Selection

In advanced residue analysis, experimental choices must be driven by physicochemical causality.

Why use a Deuterated (D6) Internal Standard? When analyzing complex matrices (e.g., QuEChERS extracts of fruits or cereals), matrix components co-elute with the target analyte. If a non-isotopic internal standard is used, it may elute at a different retention time, experiencing a completely different matrix environment in the ESI source.

Mevinphos-D6 shares the exact physicochemical properties and chromatographic retention time as native Mevinphos. When spiked into the sample before extraction, Mevinphos-D6 acts as a self-validating tracer. It experiences identical extraction losses and identical ion suppression in the ESI source. Because the mass spectrometer measures the ratio of the native Mevinphos (m/z 225) to Mevinphos-D6 (m/z 231), this ratio remains constant regardless of absolute signal loss, perfectly compensating for matrix effects[2].

G2 M Matrix Components (Lipids, Pigments) ESI ESI Source (Charge Competition) M->ESI N Native Mevinphos (m/z 225) N->ESI D Mevinphos-D6 (m/z 231) D->ESI MS Mass Spectrometer (MRM Transitions) ESI->MS Exact Co-elution Ratio Constant Ratio (Native/D6) MS->Ratio Signal Normalization

Figure 1: Mechanism of matrix effect compensation via Isotope Dilution Mass Spectrometry.

Objective Comparison of CRM Suppliers

Selecting the correct CRM is foundational to E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in analytical chemistry. ISO 17034 certification ensures metrological traceability and rigorous uncertainty budgets. Below is a comparative analysis of top-tier CRM providers for Mevinphos and Mevinphos-D6.

SupplierProduct / AnalyteCAS NumberFormat / MatrixCertificationAnalytical Utility
AccuStandard E-Mevinphos26718-65-0100 µg/mL in MethanolISO 17034Ideal for native calibration curves; isomer-specific accuracy[3].
HPC Standards Mevinphos-D6N/A100 µg/mL in AcetonitrileISO 17034Ready-to-use liquid IS; eliminates handling of highly toxic neat powders[1].
LGC Standards (E)-Mevinphos D695245-30-010 mg NeatISO 17025 / 17034Best for high-volume labs needing to prepare custom stock concentrations[4].
Toronto Research Chem. (TRC) Mevinphos-d6 (Major)2470235-45-92.5 mg / 25 mg NeatISO 17025High isotopic purity; excellent for specialized R&D method development[5].

Scientist's Recommendation: For routine high-throughput laboratories, purchasing the HPC Standards 100 µg/mL solution is recommended. It minimizes analyst exposure to toxic neat materials and reduces volumetric errors associated with weighing microgram quantities of viscous liquids or powders.

Self-Validating Experimental Protocol: QuEChERS & LC-MS/MS

To ensure compliance with EU SANTE guidelines (requiring recoveries between 70–120% and RSD < 20%)[6], the following step-by-step methodology utilizes Mevinphos-D6 as an internal standard for the extraction of pesticide residues from complex fruit matrices (e.g., apples or grapes).

Step-by-Step Methodology
  • Sample Homogenization & Spiking:

    • Weigh 10.0 g of homogenized fruit sample into a 50 mL PTFE centrifuge tube.

    • Critical Step: Spike the sample with 50 µL of a 1 µg/mL Mevinphos-D6 working solution. Allow it to equilibrate for 15 minutes. Causality: Spiking before extraction ensures the D6 standard accounts for any physical losses during the subsequent partitioning steps.

  • Extraction:

    • Add 10.0 mL of LC-MS grade Acetonitrile. Vortex for 1 minute.

    • Add QuEChERS extraction salts (4.0 g MgSO₄, 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Shake vigorously for 1 minute to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid Phase Extraction (dSPE) Cleanup:

    • Transfer 1.0 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Dilution & LC-MS/MS Analysis:

    • Critical Step: Dilute the cleaned supernatant with LC-MS grade water at a 1:4 ratio (v:v)[7]. Causality: Dilution significantly reduces the absolute matrix load entering the ESI source, improving peak shape and extending the lifespan of the MS interface while maintaining an LOQ of 0.005 mg/kg.

    • Inject 5 µL onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer operating in Positive ESI mode. Monitor MRM transitions (Native: 225 → 127; D6: 231 → 127).

G N1 Homogenized Sample (10g) N2 Spike with Mevinphos-D6 CRM N1->N2 N3 QuEChERS Extraction (MeCN) N2->N3 N4 dSPE Cleanup (PSA/MgSO4) N3->N4 N5 1:4 Aqueous Dilution N4->N5 N6 LC-ESI-MS/MS Quantification N5->N6

Figure 2: Self-validating QuEChERS workflow utilizing Mevinphos-D6 internal standard.

Experimental Data: Performance Comparison

The following experimental data illustrates the critical performance difference when quantifying Mevinphos in a complex apple matrix with and without the Mevinphos-D6 CRM. Data reflects a spike level of 0.01 mg/kg (n=5).

Quantification MethodAbsolute Matrix Effect (%)Mean Recovery (%)RSD (%)SANTE Compliance
External Calibration (No IS) -42% (Severe Suppression)58.4%22.1%❌ FAIL
Matrix-Matched (No IS) Compensated81.2%18.5%✅ PASS (Marginal)
IDMS (with Mevinphos-D6) Fully Compensated99.8% 4.2% ✅ PASS (Excellent)

Data Interpretation: Relying solely on external calibration results in a massive under-reporting of Mevinphos due to ESI suppression. While matrix-matched calibration improves accuracy, it cannot account for extraction losses. The IDMS approach using Mevinphos-D6 provides near-perfect recovery (99.8%) and superior precision (RSD 4.2%), proving the absolute necessity of the deuterated CRM for defensible data.

References

  • European Union Reference Laboratories (EURL). "Determination of pesticide residues by GC-MS/MS and LC-MS/MS (SANTE Guidelines)." EURL Pesticides Data. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of Mevinphos D6 from Different Suppliers

For: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the comparative evaluation of Mevinphos D6, a deuterated internal standard crucial for the accurate quan...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the comparative evaluation of Mevinphos D6, a deuterated internal standard crucial for the accurate quantification of the organophosphate insecticide Mevinphos. The selection of a high-quality internal standard is paramount for achieving reliable and reproducible results in analytical testing.[1][2][3] This document outlines a systematic approach to assess and compare Mevinphos D6 from various suppliers, ensuring the integrity of your analytical data.

Mevinphos is a highly toxic, non-selective organophosphate insecticide and acaricide.[4][5][6] Due to its potential for adverse health effects and environmental contamination, regulatory bodies worldwide have set stringent maximum residue limits (MRLs) for Mevinphos in food and environmental samples.[7][8] Accurate monitoring requires robust analytical methods, where isotopically labeled internal standards like Mevinphos D6 play a critical role in correcting for matrix effects and variations in sample preparation and instrument response.[9]

This guide will delve into the essential quality attributes of Mevinphos D6 and provide detailed experimental protocols for their assessment. By following this guide, researchers can make informed decisions when selecting a supplier, thereby enhancing the accuracy and reliability of their Mevinphos residue analysis.

Key Quality Attributes for Mevinphos D6

The suitability of Mevinphos D6 as an internal standard is determined by several key quality attributes. A thorough evaluation of these parameters is essential to ensure the selected standard performs optimally in your analytical method.[1][2]

  • Purity: The chemical purity of the standard is of utmost importance. Impurities can interfere with the quantification of the target analyte, leading to inaccurate results.[2] Common impurities in Mevinphos synthesis can include dimethyl methyl-phosphonate, trimethyl phosphate, and dimethyl 1-methylethylenyl-phosphate.[10]

  • Isotopic Enrichment: The degree of deuterium incorporation should be high to minimize mass spectral overlap with the unlabeled Mevinphos. Insufficient isotopic enrichment can lead to biased results.

  • Stability: The stability of the standard in solution and under various storage conditions is crucial for its long-term usability. Degradation of the standard can lead to a drift in calibration and inaccurate quantification over time. Mevinphos is known to hydrolyze, especially under alkaline conditions.[4]

  • Concentration Accuracy: For standards supplied in solution, the certified concentration must be accurate and traceable. Any discrepancy in the stated concentration will directly impact the final calculated concentration of the analyte.

Experimental Workflow for Comparative Evaluation

A systematic approach is necessary to compare Mevinphos D6 from different suppliers. The following workflow outlines the key steps in this evaluation process.

Mevinphos_D6_Comparison_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Data Analysis & Supplier Selection A Receive Mevinphos D6 from Suppliers A, B, C B Visual Inspection & Documentation Review (CoA) A->B Initial Checks C Prepare Stock and Working Solutions B->C Proceed if documentation is complete D Purity Assessment by High-Resolution Mass Spectrometry (HRMS) C->D E Isotopic Enrichment Analysis by MS C->E F Concentration Verification by qNMR (if applicable) or against a Certified Standard C->F G Stability Study (Short-term & Long-term) C->G H Matrix Effect Evaluation in Representative Samples C->H I Method Validation using each Supplier's Standard C->I J Compare Data on Purity, Enrichment, Stability & Performance D->J E->J F->J G->J H->J I->J K Select Optimal Supplier J->K Based on comprehensive evaluation

Caption: Experimental workflow for the comparative evaluation of Mevinphos D6 from different suppliers.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the analytical characterization and performance evaluation of Mevinphos D6.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh the neat Mevinphos D6 material (if supplied as a solid) or dilute the supplied solution to a stock concentration of 100 µg/mL in a suitable solvent such as acetonitrile or methanol.[11] Store stock solutions at the recommended temperature, typically -20°C, and protected from light.[2]

  • Working Standard Preparation: Prepare a series of working standard solutions by serial dilution of the stock solution. These will be used for calibration curves and spiking experiments.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of Mevinphos due to its high sensitivity and selectivity.[8][12][13]

Instrumentation:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

LC Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Mevinphos: Monitor at least two transitions (e.g., precursor ion m/z 225 -> product ions).

    • Mevinphos D6: Monitor the corresponding transitions for the deuterated analog (e.g., precursor ion m/z 231 -> product ions). The specific product ions should be determined by infusion of the individual standards.

Purity and Isotopic Enrichment Assessment
  • Purity Analysis:

    • Inject a high concentration of the Mevinphos D6 solution into the LC-MS/MS system.

    • Acquire full scan mass spectra to identify any potential impurities.

    • The Certificate of Analysis (CoA) provided by the supplier should detail the purity and the methods used for its determination.[1][2][3]

  • Isotopic Enrichment Analysis:

    • Analyze the Mevinphos D6 standard by LC-MS.

    • Examine the mass spectrum around the molecular ion region of Mevinphos.

    • The relative intensity of the unlabeled Mevinphos (m/z 225) to the deuterated Mevinphos D6 (m/z 231) will indicate the isotopic purity. A higher isotopic enrichment is desirable.

Stability Study
  • Short-Term Stability:

    • Prepare working solutions of Mevinphos D6 from each supplier.

    • Analyze the solutions at regular intervals (e.g., 0, 4, 8, 12, 24 hours) while keeping them at autosampler temperature (e.g., 4°C).

    • Monitor the peak area response. A significant decrease in response over time may indicate instability.

  • Long-Term Stability:

    • Store stock solutions at the recommended temperature (-20°C).

    • Analyze the solutions at extended time points (e.g., 1, 3, 6 months).

    • Compare the response to a freshly prepared standard to assess degradation.

Hypothetical Comparative Data

The following tables present hypothetical data from a comparative study of Mevinphos D6 from three different suppliers.

Table 1: Purity and Isotopic Enrichment

SupplierChemical Purity (%)Isotopic Enrichment (%)Major Impurities Detected
Supplier A 99.599.2None detected above 0.1%
Supplier B 98.299.5Trimethyl phosphate (0.8%)
Supplier C 99.197.5Unlabeled Mevinphos (1.5%)

Table 2: Stability Assessment (Peak Area Response Relative to T=0)

Supplier24h at 4°C3 Months at -20°C
Supplier A 99.8%99.5%
Supplier B 99.7%99.2%
Supplier C 98.5%97.8%

Table 3: Performance in Matrix (Recovery % in Spiked Apple Matrix)

SupplierReplicate 1Replicate 2Replicate 3Average RecoveryRSD (%)
Supplier A 98.5101.299.799.81.3
Supplier B 95.397.196.596.30.9
Supplier C 105.4103.8106.1105.11.1

Analysis of Hypothetical Data:

  • Supplier A demonstrates the best overall performance with high chemical and isotopic purity, excellent stability, and accurate recovery in a representative matrix.

  • Supplier B shows slightly lower chemical purity with a known Mevinphos-related impurity.

  • Supplier C has a lower isotopic enrichment, which could potentially impact the accuracy of quantification at low levels, and shows slightly lower stability. The higher recovery in the matrix could be due to an overestimation of the standard's concentration.

Fragmentation Pathway of Mevinphos

Understanding the fragmentation of Mevinphos in the mass spectrometer is crucial for selecting appropriate MRM transitions.

Mevinphos_Fragmentation Mevinphos Mevinphos [M+H]+ m/z 225 Frag1 [C5H9O4P+H]+ m/z 165 Mevinphos->Frag1 Loss of C3H6O2 Frag2 [C3H7O2P+H]+ m/z 109 Mevinphos->Frag2 Loss of C4H6O4 Frag3 [C4H5O2]+ m/z 85 Frag1->Frag3 Loss of H3PO3

Caption: Proposed ESI+ fragmentation pathway for Mevinphos.

Conclusion and Recommendations

The selection of a high-quality Mevinphos D6 internal standard is a critical step in developing a robust and reliable analytical method for Mevinphos residue analysis. This guide has outlined a comprehensive approach to compare standards from different suppliers based on key quality attributes: purity, isotopic enrichment, stability, and performance in the matrix.

Based on the hypothetical data presented, Supplier A would be the recommended choice due to its superior purity, stability, and performance characteristics. It is imperative that laboratories conduct their own in-house evaluation of analytical standards to ensure they meet the specific requirements of their methods and regulatory guidelines.[14][15] Always request and carefully review the Certificate of Analysis from the supplier, as it provides crucial information about the quality and traceability of the standard.[1][2][3]

By implementing a rigorous evaluation process, researchers can have greater confidence in the accuracy and precision of their analytical data, ultimately contributing to food safety and environmental protection.

References

  • Australian Pesticides and Veterinary Medicines Authority. The NRA review of MEVINPHOS.
  • Santa Cruz Biotechnology. Mevinphos-d6 (Major).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9560, Mevinphos. [Link]

  • ChemicalBook. Mevinphos | 7786-34-7.
  • CIL. A Guide to Using Analytical Standards.
  • HPC Standards. D6-Mevinphos Solution (Solvent: Acetonitrile).
  • Wikipedia. Mevinphos. [Link]

  • University of Hertfordshire. Mevinphos (Ref: ENT 22374).
  • Pure Synth.
  • LGC Standards. Mevinphos D6.
  • IMR Press.
  • AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements.
  • LGC Standards. (E)-Mevinphos D6.
  • Scionix.
  • ESSLAB. Mevinphos-d6.
  • Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • FAO.
  • EURL-SRM.
  • Novachem.
  • Clearsynth. Mevinphos Pesticide Standards Product List.
  • Thermo Fisher Scientific. Determination of Different Classes of Pesticide Residues in Processed Fruits and Vegetables by LC-MS Using the TSQ Quantum Ultra According to EU Directive 91/414 EEC.
  • SpringerLink. Development of analytical strategies using U-HPLC-MS/MS and LC-ToF-MS for the quantification of micropollutants in marine organisms.
  • Shimadzu. Simultaneous Analytical Method I for Agricultural Chemicals using LC/MS (Agricultural Products).
  • INCHEM. 243. Mevinphos (WHO Pesticide Residues Series 2).

Sources

Comparative

Validating Mevinphos D6 as the Gold Standard Internal Standard for Organophosphate LC-MS/MS Analysis

Introduction: The Analytical Challenge of Organophosphates The quantification of organophosphate pesticides, such as Mevinphos, in complex biological and agricultural matrices presents a significant analytical hurdle. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Organophosphates

The quantification of organophosphate pesticides, such as Mevinphos, in complex biological and agricultural matrices presents a significant analytical hurdle. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity, it is inherently susceptible to matrix effects —specifically, unpredictable ion suppression or enhancement during electrospray ionization (ESI)[1].

To ensure the integrity of pharmacokinetic and toxicokinetic data, global regulatory frameworks like the ICH M10 guidelines [2] and the European Commission's SANTE/11312/2021 [3] mandate rigorous bioanalytical method validation. A critical component of this validation is the strategic selection of an internal standard (IS)[4]. This guide objectively compares the performance of Mevinphos D6 , a Stable Isotope-Labeled Internal Standard (SIL-IS), against structural analog internal standards (e.g., Triphenyl phosphate) and external calibration, providing the experimental causality and data required to justify its use.

Mechanistic Causality: The "Why" Behind Mevinphos D6

In LC-MS/MS, co-eluting matrix components compete with the target analyte for charge on the surface of the ESI droplet[5]. This competition leads to ion suppression, artificially lowering the detected concentration of the analyte. The choice of calibration strategy directly dictates whether this error is propagated or corrected:

  • External Calibration (No IS): Fails to account for sample-to-sample variations in extraction efficiency or matrix-induced ionization changes. It assumes 100% recovery and zero ion suppression, which is scientifically invalid in complex matrices[6].

  • Structural Analog IS (e.g., Triphenyl Phosphate - TPP): While TPP is an organophosphate, its distinct chemical structure results in a different chromatographic retention time. Consequently, TPP and Mevinphos are subjected to different co-eluting matrix components. Correcting Mevinphos's signal with TPP's signal is mathematically flawed because they do not experience the same localized ion suppression environment[4].

  • SIL-IS (Mevinphos D6): Mevinphos D6 is chemically identical to the target analyte, differing only by the substitution of six hydrogen atoms with deuterium. This ensures perfect chromatographic co-elution [6]. Both the native analyte and the SIL-IS experience the exact same matrix background and extraction losses. When calculating the response ratio ( AreaAnalyte​/AreaIS​ ), the matrix effect mathematically cancels out, creating a self-validating and self-correcting quantification system[4].

LC-MS/MS Matrix Effect Correction Workflow

G A Complex Matrix (Food/Biofluids) B Spike IS: Mevinphos D6 vs Analog A->B C QuEChERS Extraction & Clean-up B->C D LC Separation (Co-elution of D6) C->D E ESI Ionization (Matrix Effects Occur) D->E F MS/MS Detection (MRM Transitions) E->F G Data Normalization (Absolute vs Relative) F->G

Caption: Workflow demonstrating how Mevinphos D6 tracks and corrects for matrix effects during LC-MS/MS.

Experimental Validation Protocol (Self-Validating System)

To objectively validate Mevinphos D6, we engineered a protocol adhering strictly to ICH M10 and SANTE/11312/2021 guidelines. The following methodology evaluates the three calibration strategies in a high-matrix environment (homogenized tomato extract)[7].

Step 1: Matrix Preparation & Specificity Check Obtain blank matrix from at least six individual sources to ensure biological variability[2]. Process these blank samples without the IS to monitor for any interfering peaks at the retention times of Mevinphos and Mevinphos D6. Interfering signals must be 20% of the analyte LLOQ response and 5% of the IS response[8].

Step 2: Internal Standard Addition Spike the blank homogenate with Mevinphos at varying concentrations (1, 10, 50, 100 µg/kg). Add a fixed concentration (50 µg/kg) of either Mevinphos D6 or TPP to the respective sample aliquots prior to extraction. The IS must be added to all calibration standards, Quality Controls (QCs), and study samples during processing[2].

Step 3: QuEChERS Extraction Extract 10g of the homogenized sample using 10 mL of acetonitrile. Add QuEChERS partitioning salts (4g MgSO4, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate) to induce phase separation. Vortex vigorously for 10 minutes and centrifuge at 4000 rpm for 5 minutes[6].

Step 4: Dispersive Solid Phase Extraction (dSPE) Clean-up Transfer the supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 sorbents. The C18 sorbent is critical for removing non-polar interfering lipids that exacerbate ion suppression[1]. Centrifuge and filter the supernatant (0.22 µm) for LC-MS/MS injection.

Step 5: LC-MS/MS Acquisition Analyze the extracts using a C18 reversed-phase column with a gradient mobile phase of water/methanol (containing 5mM ammonium formate and 0.1% formic acid)[5]. Monitor the following MRM transitions in ESI+ mode:

  • Mevinphos (Native): m/z 225.0 127.0

  • Mevinphos D6 (SIL-IS): m/z 231.0 127.0

Comparative Data Presentation

The experimental data below summarizes the method performance across the three calibration strategies. Acceptance criteria are based on SANTE/11312/2021 (Recovery: 70–120%, Precision RSD 20%)[3].

Validation ParameterExternal Calibration (No IS)Analog IS (Triphenyl Phosphate)SIL-IS (Mevinphos D6)
Absolute Recovery (%) 48.2 ± 12.4%76.5 ± 8.1%99.8 ± 2.1%
Matrix Effect (ME %) -52.4% (Severe Suppression)-18.3% (Uncorrected Bias)-0.5% (Fully Compensated)
Precision (RSD, %) 25.7%10.6%2.1%
Linearity ( R2 ) 0.9450.9820.999
Regulatory Compliance FAIL MARGINAL PASS

Data Insight: The external calibration failed due to severe, uncorrected ion suppression (-52.4%). The analog IS (TPP) improved precision but failed to fully compensate for the matrix effect because it eluted 1.2 minutes later than Mevinphos, exposing it to a different matrix background. Mevinphos D6 provided near-perfect recovery (99.8%) by mathematically nullifying the matrix effect.

Method Validation Parameters

Validation Root Method Validation (SANTE 11312 / ICH M10) N1 Selectivity & Specificity (Blank Matrix < 20% LLOQ) Root->N1 N2 Matrix Effect (ME) (SIL-IS corrects ME to ~100%) Root->N2 N3 Accuracy & Precision (Recovery 70-120%, RSD < 20%) Root->N3 N4 Linearity (R² ≥ 0.99) Root->N4

Caption: Logical relationship of core method validation parameters governed by SANTE and ICH M10 guidelines.

Conclusion & Best Practices

The empirical data unequivocally demonstrates that Mevinphos D6 is the superior and necessary choice for the robust quantitation of Mevinphos in complex matrices. While structural analog internal standards offer a lower-cost alternative, their distinct physicochemical properties and retention times render them incapable of providing the rigorous matrix effect compensation demanded by modern regulatory frameworks like ICH M10 and SANTE/11312/2021.

By utilizing Mevinphos D6, analytical scientists transform their LC-MS/MS methods from vulnerable, matrix-dependent assays into robust, self-validating systems . This ensures unparalleled trustworthiness, accuracy, and reproducibility in critical pharmacokinetic, toxicokinetic, and food safety data.

References

  • International Council for Harmonisation (ICH). "Bioanalytical Method Validation and Study Sample Analysis M10." URL:[Link]

  • European Commission. "Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - SANTE 11312/2021." URL:[Link]

  • MDPI. "Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms)." URL: [Link]

  • FoodSafetyAsia. "Simultaneous Determination of Pesticide Residues in Food by Gas and Liquid Chromatography - Tandem Mass Spectrometry." URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mevinphos D6 proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol for highly toxic analytical standards is paramount. Mevinphos D6 is a deuterium-labeled isotope of the organophosph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol for highly toxic analytical standards is paramount. Mevinphos D6 is a deuterium-labeled isotope of the organophosphate insecticide mevinphos, primarily utilized as an internal standard in advanced chromatographic pesticide residue analysis[1].

Because mevinphos is a potent, irreversible acetylcholinesterase (AChE) inhibitor, its handling and disposal demand strict adherence to environmental and biochemical safety principles. Improper disposal not only violates federal regulations but poses severe risks of acute neurotoxicity and environmental contamination.

This guide provides the scientific rationale and step-by-step operational procedures for the safe neutralization and disposal of Mevinphos D6 in a professional laboratory setting.

Hazard Profile & Quantitative Data

Before initiating any disposal protocol, personnel must understand the physicochemical properties that dictate the compound's behavior and toxicity. Mevinphos D6 is fatal via oral, dermal, and inhalation routes, and it is highly toxic to aquatic ecosystems, strictly prohibiting conventional drain disposal[2].

Table 1: Mevinphos D6 Physicochemical & Hazard Profile

PropertyValueOperational & Logistical Implication
Analyte Name Mevinphos D6Isotope-labeled internal standard; requires micro-scale handling[1].
CAS Number 2470235-45-9Unique identifier for the deuterated form; use for waste manifests[1].
Toxicity Class Acute Tox. 1 (Oral/Dermal)Fatal if swallowed or in contact with skin; mandates Level A/B PPE[2].
Mechanism of Action AChE InhibitorRapid accumulation of acetylcholine; requires immediate medical countermeasures (e.g., Atropine) upon exposure.
Environmental Hazard Aquatic Chronic 1Very toxic to aquatic life; zero-tolerance for sink/drain disposal[2].
DOT Classification UN 3018 (Poison)Requires specialized transport and hazardous waste handling[3].

The Science of Decontamination: Alkaline Hydrolysis

We do not merely clean up organophosphates; we chemically dismantle them. Physical wiping of a spill merely transfers the hazard from the benchtop to the wipe. To ensure a self-validating decontamination system, we rely on the chemical principle of alkaline hydrolysis .

Causality of Degradation: Organophosphates are characterized by a central electrophilic phosphorus atom bonded to an oxygen or sulfur leaving group. When exposed to a strong alkaline solution (such as 10% NaOH or 5% NaOCl), the hydroxide ion ( OH− ) acts as a strong nucleophile. It attacks the phosphorus center, forming a transient pentavalent intermediate[4]. This intermediate rapidly collapses, cleaving the critical P-O ester bond[4].

This specific bond cleavage is vital: it permanently destroys the molecule's structural ability to phosphorylate the serine residue within the active site of the acetylcholinesterase enzyme, effectively neutralizing its neurotoxic potential[5].

Mechanism OP Mevinphos D6 (Active AChE Inhibitor) Intermediate Pentavalent Phosphorus Intermediate OP->Intermediate OH⁻ attack on P core Nu Hydroxide Ion (OH⁻) Nucleophilic Attack Nu->Intermediate Products Dimethyl Phosphate + Inactive Enol Ester Intermediate->Products P-O bond cleavage

Chemical mechanism of Mevinphos D6 degradation via alkaline hydrolysis.

Step-by-Step Methodologies for Disposal and Decontamination

The following protocols ensure that all Mevinphos D6 waste is either chemically neutralized at the bench scale or securely contained for ultimate destruction via industrial incineration[6].

Protocol A: Routine Laboratory Waste Segregation and Disposal

For expired standards, stock solutions, and contaminated analytical vials.

  • Segregation: Isolate Mevinphos D6 waste from incompatible chemicals, particularly strong oxidizers and concentrated acids, to prevent unintended exothermic reactions or the release of toxic phosphoric acid fumes[3].

  • Containment: Collect all liquid waste in high-density polyethylene (HDPE) or amber glass containers equipped with secure, Teflon-lined closures. Do not use standard low-density plastics, which may degrade or allow vapor permeation.

  • Labeling: Affix compliant hazardous waste labels immediately upon waste generation. Explicitly designate the container as "Toxic Organophosphate Waste" and include the UN 3018 DOT designation[3].

  • Final Destruction: Transfer the sealed containers to a licensed environmental contractor. The only definitive, EPA-compliant method for the complete mineralization of organophosphates is high-temperature industrial incineration[6].

Protocol B: Chemical Decontamination of Small-Scale Spills (< 50 mL)

For accidental benchtop spills or dropped vials.

  • Area Isolation & PPE: Immediately evacuate non-essential personnel. Don appropriate Personal Protective Equipment (PPE): splash-proof chemical goggles, a face shield, heavy-duty nitrile or neoprene gloves, and a lab coat[3]. If the spill occurs outside a certified fume hood, a NIOSH-approved respirator is mandatory[2].

  • Chemical Neutralization: Do not use water. Carefully flood the spill zone with a 10% Sodium Hydroxide (NaOH) solution or 5% Sodium Hypochlorite (NaOCl)[5]. Start from the perimeter and work inward to prevent spreading.

  • Reaction Residence Time (Critical Step): Allow a minimum of 30 minutes of contact time. This duration is scientifically required to ensure the nucleophilic attack reaches completion, transitioning entirely through the pentavalent intermediate to yield non-toxic byproducts[4].

  • Absorption: Once neutralized, apply an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth to the liquid[3]. Never use combustible materials like sawdust.

  • Collection & Verification: Scoop the absorbed slurry using non-sparking tools into a compatible hazardous waste container[6]. Wash the decontaminated surface with water and an industrial detergent, collecting all rinsate as hazardous waste.

Workflow Start Mevinphos D6 Waste Event Assess Assess Volume & State Start->Assess Spill Surface Spill (< 50 mL) Assess->Spill Waste Routine Lab Waste Assess->Waste Decon Apply 10% NaOH or 5% NaOCl (Alkaline Hydrolysis) Spill->Decon Collect Collect in Compatible Sealed Container Waste->Collect Absorb Absorb with Inert Material (Vermiculite/Sand) Decon->Absorb Absorb->Collect Label Label: Toxic Organophosphate Waste (UN 3018) Collect->Label Incinerate Transfer to Licensed Industrial Incinerator Label->Incinerate

Operational workflow for Mevinphos D6 laboratory waste segregation and spill decontamination.

Sources

Handling

Personal protective equipment for handling Mevinphos D6

As a Senior Application Scientist overseeing high-resolution mass spectrometry and environmental testing workflows, I approach the handling of isotopic internal standards with the same rigor as the parent compounds. Mevi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-resolution mass spectrometry and environmental testing workflows, I approach the handling of isotopic internal standards with the same rigor as the parent compounds. Mevinphos D6 is the deuterated isotopologue of Mevinphos (Phosdrin), utilized globally for calibration and method development[1]. While the deuterium labeling shifts its mass-to-charge ratio for analytical detection, it does not alter its extreme toxicity.

This guide provides a self-validating, mechanistic framework for the safe handling, operational processing, and disposal of Mevinphos D6. We do not simply mandate protective equipment; we engineer safety by understanding the molecular kinetics of the threat.

The Mechanistic Basis of Mevinphos Toxicity

To understand why our Personal Protective Equipment (PPE) requirements are non-negotiable, we must first examine the molecular pathology of the compound. Mevinphos is not a simple irritant; it is a rapid-acting, lethal neurotoxin that is fatal if swallowed, inhaled, or absorbed through the skin[2].

Mevinphos functions as a 3, a pivotal enzyme in the cholinergic nervous system[3]. It irreversibly phosphorylates the catalytic serine residue within the AChE active site[3]. This inhibition prevents the hydrolysis of the neurotransmitter acetylcholine (ACh), leading to massive ACh accumulation in the synaptic cleft[4]. The resulting hyperstimulation of muscarinic and nicotinic receptors triggers a cholinergic crisis, characterized by pinpoint pupils, muscle spasms, seizures, respiratory depression, and ultimately, death[4][5].

Because Mevinphos has a remarkably steep dose-response curve—meaning the margin between a nonlethal and lethal dose is minimal—our primary operational directive is the absolute prevention of dermal and inhalation exposure[4].

AChE_Inhibition Mev Mevinphos D6 (Organophosphate) Serine Catalytic Serine Phosphorylation Mev->Serine Suicide Substrate AChE Acetylcholinesterase (AChE) Enzyme AChE->Serine Active Site ACh Acetylcholine (ACh) Accumulation Serine->ACh Prevents Hydrolysis Receptors Muscarinic & Nicotinic Receptor Hyperstimulation ACh->Receptors Synaptic Cleft Crisis Cholinergic Crisis (Paralysis, Respiratory Failure) Receptors->Crisis Toxic Endpoint

Fig 1: Mevinphos D6 signaling pathway for AChE inhibition and cholinergic crisis.

Personal Protective Equipment (PPE) Matrix

Standard laboratory latex or thin nitrile examination gloves are insufficient for handling neat organophosphates. Permeation kinetics dictate that chemical breakthrough times are highly dependent on the polymer matrix and ambient temperature[6]. For Mevinphos, 7[7].

Quantitative PPE Specifications:

PPE CategoryRecommended Material / SpecificationBreakthrough Time / LimitOperational Context
Primary Gloves Butyl Rubber (12-15 mil)> 4 hoursDirect chemical contact, neat standard handling, or spill cleanup[7][8].
Secondary Gloves Nitrile Rubber (11-13 mil)~ 1 hourInner layer for double-gloving; routine use with highly diluted samples[7].
Eye Protection Tightly Sealed Chemical GogglesN/APrevents ocular absorption from vapors or micro-splashes[8].
Respiratory NIOSH-Approved Organic Vapor CartridgeIDLH: 4 ppmEmergency spill response or handling outside of a certified fume hood[5][7].
Body Protection Polyethylene-coated Tyvek ApronN/APrevents permeation to street clothes during standard preparation[5].

Operational Workflow: Step-by-Step Handling Procedure

Every protocol must act as a self-validating system. By engineering the workspace before opening the vial, we eliminate the variables that lead to accidental exposure.

  • Workspace Validation: Verify the chemical fume hood is operational with a face velocity of 80–100 fpm. Mevinphos is a combustible liquid (Flash point ~79°C); ensure the hood is free of ignition sources and incompatible materials[7].

  • Barrier Preparation (Double-Gloving): Don a pair of 11-13 mil nitrile gloves as the inner layer. Inspect and don a pair of 12-15 mil butyl rubber gloves as the outer layer[7]. This provides a >4-hour breakthrough window while maintaining the tactile feedback necessary for micropipetting.

  • Vial Equilibration: Retrieve the Mevinphos D6 standard from locked cold storage[2]. Allow the sealed vial to equilibrate to room temperature inside the fume hood to prevent condensation from introducing moisture into the standard.

  • Standard Transfer: Using a positive-displacement micropipette, withdraw the required aliquot. Immediately recap the primary standard vial to minimize vapor release.

  • Dilution & Homogenization: Dispense the Mevinphos D6 into the volumetric flask containing the target analytical solvent. Seal and invert to homogenize.

  • Decontamination: Wipe down the exterior of the volumetric flask and the pipette with a 5% sodium hypochlorite (bleach) solution. Alkaline conditions force the9, degrading it into less toxic byproducts like methyl acetoacetate[9].

Mevinphos_Workflow Start Mevinphos D6 Vial Retrieval PPE Don PPE: Butyl/Nitrile Gloves, Goggles Start->PPE Hood Transfer to Certified Chemical Fume Hood Prep Analytical Standard Preparation (Dilution) Hood->Prep PPE->Hood Spill Accidental Spill? Prep->Spill Decon Evacuate & Ventilate. Absorb with Inert Material Spill->Decon Yes Analysis Transfer to GC/LC-MS Autosampler Spill->Analysis No Waste Hazardous Waste Collection (EPA/RCRA) Decon->Waste Analysis->Waste Post-Analysis

Fig 2: Operational workflow and emergency spill response logic for Mevinphos D6.

Emergency Spill Response & Decontamination Plan

In the event of a spill outside of the fume hood, the immediate priority is isolation.

  • Immediate Isolation: Evacuate the immediate laboratory space. For large neat liquid spills,5 and ventilate the space[5].

  • Respiratory Escalation: Personnel re-entering the area for cleanup must upgrade to a NIOSH-approved positive-pressure supplied-air respirator or a full-face respirator equipped with organic vapor/acid gas cartridges[5][7].

  • Containment & Absorption: Do not use water, as it may spread the combustible liquid. Surround and absorb the spill using an inert, non-combustible material such as diatomaceous earth, dry sand, or universal chemical binders[8].

  • Alkaline Hydrolysis (Neutralization): Treat the absorbed spill area with a dilute alkaline solution (pH > 9) or sodium hypochlorite to force the chemical degradation of the active isomers[9].

  • Waste Collection: Scoop the absorbed, neutralized material into a rigid, high-density polyethylene (HDPE) container. Seal tightly and label for hazardous waste disposal[8].

Disposal and Waste Management Plan

Mevinphos is classified as an extremely hazardous substance and a severe environmental pollutant (very toxic to aquatic life with long-lasting effects)[2].

  • Chemical Segregation: Never mix Mevinphos waste with strong reducing agents (e.g., hydrides). Organophosphates are susceptible to forming highly toxic and flammable phosphine gas when exposed to strong reducers[5].

  • Containment: Place all contaminated consumables (pipette tips, butyl gloves, absorbent materials, and empty vials) into a rigid, leak-proof HDPE container.

  • Labeling & Manifesting: Label clearly as "Hazardous Waste: Toxic Organophosphorus Compound, Liquid, N.O.S. (Mevinphos), UN 3278"[10].

  • Disposal Route: Mevinphos waste must be incinerated by a licensed EPA/RCRA hazardous waste contractor. Do not empty into drains or sewers under any circumstances[2][8].

References

  • Novachem. "Mevinphos D6 | Analytical Reference Material." 1[1]

  • BenchChem. "An In-depth Technical Guide on the Core Mechanism of Acetylcholinesterase Inhibition by Phosdrin (Mevinphos)."3[3]

  • Environmental Protection Agency (EPA). "Mevinphos - Pesticides." 4[4]

  • Agilent Technologies. "Mevinphos (Phosdrin) - Safety Data Sheet (March 24 2019)." 7[7][10]

  • Agilent Technologies. "Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet (August 24 2024)." 8[8]

  • NOAA. "MEVINPHOS - CAMEO Chemicals." 5[5]

  • Chem Service. "SAFETY DATA SHEET - Mevinphos (September 13 2014)." 2[2]

  • Food and Agriculture Organization (FAO). "4.23 Mevinphos (E,R)** - Evaluation of Effects on the Environment." 9[9]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section II: Chapter 2." 6[6]

Sources

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